Br-PEG3-ethyl acetate
描述
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Structure
2D Structure
3D Structure
属性
IUPAC Name |
ethyl 2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO5/c1-2-16-10(12)9-15-8-7-14-6-5-13-4-3-11/h2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUDANMVYLBFML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COCCOCCOCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Br-PEG3-ethyl acetate: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Br-PEG3-ethyl acetate (B1210297) is a heterobifunctional molecule widely employed in the burgeoning field of targeted protein degradation (TPD). Specifically, it serves as a polyethylene (B3416737) glycol (PEG)-based linker for the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities designed to hijack the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Br-PEG3-ethyl acetate, offering valuable insights for researchers engaged in the design and development of next-generation therapeutics.
Core Chemical Properties
This compound, systematically named ethyl 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetate, possesses a unique combination of a reactive bromide, a flexible hydrophilic PEG linker, and a stable ethyl acetate group. This trifecta of functionalities makes it an ideal building block for PROTAC synthesis. The bromide serves as a versatile handle for conjugation to a ligand for an E3 ubiquitin ligase or a target protein, while the PEG chain enhances solubility and optimizes the spatial orientation of the resulting PROTAC molecule.[1][4]
Physicochemical Data
Quantitative data for this compound is summarized in the table below. It is important to note that while some properties have been experimentally determined, others are estimated based on structurally related compounds due to the limited availability of specific data for this molecule.
| Property | Value | Source/Notes |
| IUPAC Name | ethyl 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetate | [5] |
| Synonyms | This compound | [2][6] |
| CAS Number | 308085-31-6 | [6] |
| Molecular Formula | C10H19BrO5 | [6] |
| Molecular Weight | 299.16 g/mol | |
| Appearance | Colorless to pale yellow oil (Predicted) | Based on similar PEG esters |
| Boiling Point | >250 °C (Predicted) | Based on general data for PEG polymers[7] |
| Melting Point | Not applicable (liquid at room temperature) | - |
| Density | ~1.2 g/cm³ (Predicted) | Based on data for similar PEG derivatives[8] |
| Solubility | Soluble in a wide range of organic solvents | Inferred from its structure |
| Storage Temperature | -20°C | [6] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While a dedicated spectrum for this specific molecule is not publicly available, the expected NMR and mass spectrometry data can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene (B1212753) groups of the PEG chain (a series of multiplets), and the methylene groups adjacent to the bromine and the ester functionality.
-
13C NMR: The carbon NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule, with the carbonyl carbon of the ester appearing at the lowest field.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M+) and characteristic fragmentation patterns. The presence of bromine would be indicated by isotopic peaks (M+ and M+2) of nearly equal intensity. Common fragmentation pathways would involve cleavage of the ester group and fragmentation of the PEG chain.
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis, purification, and analysis of this compound, based on established procedures for similar compounds.
Synthesis of this compound
A plausible synthetic route to this compound involves the Williamson ether synthesis followed by esterification.
Reaction Scheme:
References
- 1. precisepeg.com [precisepeg.com]
- 2. biorbyt.com [biorbyt.com]
- 3. researchgate.net [researchgate.net]
- 4. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 5. 308085-31-6|Ethyl 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetate|BLD Pharm [bldpharm.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. ethyl 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetate | 308085-31-6 [amp.chemicalbook.com]
- 8. Ethyl 2-(2-bromoethoxy)acetate | C6H11BrO3 | CID 11275846 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Br-PEG3-ethyl acetate (CAS Number 308085-31-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Br-PEG3-ethyl acetate (B1210297), with the CAS number 308085-31-6, is a specialized chemical reagent primarily utilized as a heterobifunctional linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are a novel class of therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest, offering a powerful strategy for therapeutic intervention in various diseases, including cancer.[4][5]
This technical guide provides a comprehensive overview of Br-PEG3-ethyl acetate, including its chemical properties, its role in PROTAC synthesis, and general experimental protocols relevant to its application.
Chemical and Physical Properties
While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and data available for similar short-chain PEG compounds.
Table 1: Chemical and Physical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 308085-31-6 | [1][2][3] |
| Molecular Formula | C10H19BrO5 | [1][2][3] |
| Molecular Weight | 299.16 g/mol | [1][2][3] |
| IUPAC Name | Ethyl 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetate | [3] |
| SMILES | CCOC(=O)COCCOCCOCCBr | [1][2][3] |
| Physical State | Not explicitly stated; likely a liquid at room temperature | Inferred |
| Solubility | Expected to be soluble in common organic solvents such as DMSO, DMF, and dichloromethane. The PEG chain imparts some hydrophilicity. | Inferred |
| Storage Temperature | -20°C | [1][2] |
| Purity | Typically >95% (as supplied by commercial vendors) | Inferred from vendor data for similar products |
Role in PROTAC Technology
This compound serves as a linker molecule in the modular design of PROTACs. A PROTAC molecule is comprised of three key components:
-
A ligand that binds to the target Protein of Interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the POI ligand and the E3 ligase ligand.
The polyethylene (B3416737) glycol (PEG) component of the linker, in this case, a tri-ethylene glycol unit, offers several advantages in PROTAC design:
-
Increased Solubility : The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the often hydrophobic PROTAC molecule, which is crucial for its biological activity and pharmacokinetic properties.
-
Flexibility : The PEG linker provides rotational freedom, allowing the two ligands to adopt an optimal orientation for the formation of a stable ternary complex between the target protein and the E3 ligase.
-
Tunable Length : The length of the PEG chain is a critical parameter that can be optimized to achieve potent protein degradation.
The bromo- and ethyl acetate functionalities of this compound represent the reactive ends of the linker, enabling its conjugation to the POI and E3 ligase ligands.
Experimental Protocols
While a specific, detailed synthesis protocol for a PROTAC using this compound is not available in the public literature, a general experimental workflow can be outlined based on established methods for similar bromo-PEG linkers.
General PROTAC Synthesis using a Bromo-PEG Linker
The synthesis of a PROTAC using a bromo-PEG linker typically involves a two-step process:
-
Step 1: Attachment of the first ligand to the linker. This is often achieved through a nucleophilic substitution reaction where an amine or thiol group on one of the ligands displaces the bromide on the linker.
-
Step 2: Attachment of the second ligand. The other end of the linker (in this case, the ethyl acetate) would first be hydrolyzed to the corresponding carboxylic acid. This acid can then be activated and coupled to an amine group on the second ligand via an amide bond formation.
A representative, generalized protocol is as follows:
Materials and Reagents:
-
This compound
-
E3 ligase ligand with a free amine or thiol group (e.g., a derivative of pomalidomide (B1683931) or VHL ligand)
-
Target protein ligand with a free amine group
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Lithium hydroxide (B78521) (LiOH)
-
Water/Tetrahydrofuran (THF) mixture
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent
-
Solvents for extraction and purification (e.g., ethyl acetate, brine)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography or preparative HPLC system
Procedure:
-
Step 1: Synthesis of Ligand-Linker Intermediate:
-
Dissolve the E3 ligase ligand (containing a nucleophilic amine) and this compound in anhydrous DMF.
-
Add a non-nucleophilic base such as DIPEA to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere (e.g., nitrogen or argon) for several hours to overnight.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the ligand-linker-ethyl acetate intermediate.
-
-
Step 2: Hydrolysis of the Ethyl Ester:
-
Dissolve the purified ligand-linker-ethyl acetate intermediate in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature until the hydrolysis is complete (monitored by LC-MS).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield the ligand-linker-carboxylic acid.
-
-
Step 3: Synthesis of the Final PROTAC:
-
Dissolve the ligand-linker-carboxylic acid, the target protein ligand (with a free amine), and a coupling reagent like HATU in anhydrous DMF.
-
Add DIPEA to the solution and stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Once the reaction is complete, work up the reaction as described in Step 1.
-
Purify the final PROTAC by preparative HPLC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry.
-
Characterization of PROTAC Activity
Once the PROTAC is synthesized and purified, its ability to induce the degradation of the target protein is assessed. A common method for this is Western blotting.
A general protocol for Western Blot analysis is as follows:
Materials and Reagents:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with varying concentrations of the PROTAC for a desired period (e.g., 24 hours). Include a vehicle-only control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody for a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed).
-
Signaling Pathways and Workflows
The primary signaling pathway hijacked by PROTACs is the Ubiquitin-Proteasome System (UPS) . The following diagrams illustrate the general mechanism of action of a PROTAC and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Guide: Determination of the Molecular Weight of Br-PEG3-ethyl acetate
For: Researchers, Scientists, and Drug Development Professionals
This document outlines the fundamental properties and the determined molecular weight of Br-PEG3-ethyl acetate (B1210297), a heterobifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs).
Introduction to Br-PEG3-ethyl acetate
This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule. These types of linkers are integral in the design of PROTACs, where they connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, thereby facilitating the degradation of the target protein.[1][2] The structure of this linker includes a terminal bromine group, a three-unit PEG chain that imparts hydrophilicity, and an ethyl acetate group.[1][2] The bromine atom serves as a reactive site, acting as an effective leaving group for nucleophilic substitution reactions.[3][4]
Physicochemical Properties
The molecular formula for this compound is C10H19BrO5.[1][2] This formula is essential for the precise calculation of its molecular weight. A summary of its key identifiers and properties is presented below.
| Property | Value | Source |
| Molecular Formula | C10H19BrO5 | [1][2] |
| Molecular Weight | 299.16 g/mol | [2] |
| CAS Number | 308085-31-6 | [1][2] |
| SMILES | CCOC(=O)COCCOCCOCCBr | [1][2] |
Methodology for Molecular Weight Calculation
The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The protocol for this calculation is a standard theoretical procedure based on the molecular formula derived from its chemical structure.
Experimental Protocol: Molecular Weight Calculation
-
Identify the Molecular Formula: The first step is to ascertain the precise molecular formula of the compound. For this compound, the formula is C10H19BrO5.[1][2]
-
Determine Atomic Weights: Obtain the standard atomic weights of each element present in the formula from the periodic table.
-
Carbon (C): ~12.011 amu
-
Hydrogen (H): ~1.008 amu
-
Bromine (Br): ~79.904 amu
-
Oxygen (O): ~15.999 amu
-
-
Calculate Total Mass for Each Element: Multiply the atomic weight of each element by the number of atoms of that element in the molecular formula.
-
Total Mass of Carbon = 10 * 12.011 amu = 120.11 amu
-
Total Mass of Hydrogen = 19 * 1.008 amu = 19.152 amu
-
Total Mass of Bromine = 1 * 79.904 amu = 79.904 amu
-
Total Mass of Oxygen = 5 * 15.999 amu = 79.995 amu
-
-
Sum the Masses: Add the total masses of all elements to arrive at the molecular weight of the compound.
-
Molecular Weight = 120.11 + 19.152 + 79.904 + 79.995 = 299.161 amu (or g/mol )
-
This calculated value is consistent with the reported molecular weight of 299.161.[2]
Workflow Visualization
The logical process for determining the molecular weight of a chemical compound is illustrated in the following diagram.
Caption: Logical workflow for calculating molecular weight.
Note: As this topic concerns a theoretical calculation, signaling pathways are not applicable. The provided methodology describes the standard procedure for molecular weight determination.
References
An In-depth Technical Guide to the Synthesis and Purification of Br-PEG3-ethyl acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex formed between the POI and the E3 ligase.[3]
PEG-based linkers are widely used due to their hydrophilicity, biocompatibility, and tunable length.[4] Br-PEG3-ethyl acetate (B1210297) is a versatile linker that offers a balance of these properties, making it a valuable tool in the construction of PROTAC libraries for screening and optimization.[5] This guide details a likely synthetic route and purification strategy for this important building block.
Synthesis of Br-PEG3-ethyl acetate
The most plausible and efficient synthesis of this compound involves a two-step process:
-
Bromination of Triethylene Glycol: The commercially available triethylene glycol is first converted to a mono-bromo, mono-hydroxy intermediate, 2-(2-(2-bromoethoxy)ethoxy)ethanol.
-
Esterification: The resulting alcohol is then esterified with an appropriate acetylating agent to yield the final product.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-(2-(2-bromoethoxy)ethoxy)ethanol
This step involves the selective mono-bromination of triethylene glycol. A common method for such a transformation is the use of a brominating agent like hydrobromic acid (HBr) or thionyl bromide (SOBr₂).
-
Materials:
-
Triethylene glycol
-
48% Hydrobromic acid (HBr)
-
Toluene
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add triethylene glycol and toluene.
-
Add 48% hydrobromic acid dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-(2-(2-bromoethoxy)ethoxy)ethanol. This intermediate may be used in the next step without further purification, or it can be purified by column chromatography.
-
Step 2: Synthesis of this compound
The hydroxyl group of the intermediate is then esterified using ethyl bromoacetate (B1195939) or a related acetylating agent. An alternative, and likely more direct approach, is the alkylation of ethyl 2-hydroxyacetate with a suitable brominated PEG molecule. However, for the purpose of this guide, we will focus on the esterification of the synthesized bromo-PEG alcohol. A more direct esterification can be achieved using ethyl chloroacetate (B1199739) or ethyl bromoacetate under basic conditions.
-
Materials:
-
2-(2-(2-bromoethoxy)ethoxy)ethanol (from Step 1)
-
Ethyl chloroacetate or ethyl bromoacetate
-
Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)
-
Ammonium (B1175870) chloride (NH₄Cl), saturated solution
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer and nitrogen inlet
-
Syringe for additions
-
-
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add anhydrous THF or DMF and cool to 0 °C in an ice bath.
-
Carefully add sodium hydride to the solvent.
-
Slowly add a solution of 2-(2-(2-bromoethoxy)ethoxy)ethanol in the same anhydrous solvent to the suspension of NaH.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add ethyl chloroacetate or ethyl bromoacetate dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Synthesis Pathway Diagram
Purification of this compound
The crude product from the synthesis will likely contain unreacted starting materials and side products. Purification is essential to obtain the high-purity linker required for PROTAC synthesis. The most common and effective method for purifying PEGylated compounds of this size is silica (B1680970) gel column chromatography.[6][7] Reversed-phase high-performance liquid chromatography (RP-HPLC) can also be employed for higher purity requirements.[8]
Experimental Protocol: Purification
Method 1: Silica Gel Column Chromatography
-
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., Hexane and Ethyl Acetate, or Dichloromethane (B109758) and Methanol)
-
Chromatography column
-
Fraction collection tubes
-
TLC plates and developing chamber
-
UV lamp for visualization
-
-
Procedure:
-
Slurry Packing the Column: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 100% Hexane or a low polarity mixture). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the packed column.
-
Elution: Begin eluting the column with a low polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane). Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of compounds. For PEGylated compounds, a gradient of methanol (B129727) in dichloromethane is often effective.[7]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the desired product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
-
Method 2: Reversed-Phase HPLC (for high-purity applications)
-
Instrumentation:
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column
-
-
Mobile Phase:
-
A: Water with 0.1% trifluoroacetic acid (TFA)
-
B: Acetonitrile with 0.1% TFA
-
-
Procedure:
-
Dissolve the partially purified product in a minimal amount of the initial mobile phase.
-
Inject the sample onto the C18 column.
-
Run a gradient elution, typically starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.
-
Monitor the elution profile at an appropriate UV wavelength (e.g., 214 nm).
-
Collect the fraction corresponding to the product peak.
-
Lyophilize or evaporate the solvent from the collected fraction to obtain the highly purified product.
-
Purification Workflow Diagram
Data Presentation and Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected Analytical Data
| Parameter | Expected Value/Characteristics |
| Molecular Formula | C₁₀H₁₉BrO₅ |
| Molecular Weight | 299.16 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃) | Peaks corresponding to the ethyl group (triplet and quartet), the PEG chain (multiplets), the methylene (B1212753) group adjacent to the bromine, and the methylene group of the acetate.[9] |
| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbon of the ester, the carbons of the PEG backbone, the carbon bearing the bromine, and the carbons of the ethyl group.[9][10] |
| Mass Spec (ESI+) | [M+Na]⁺ peak at approximately m/z 322.0, corresponding to the sodium adduct of the molecule. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observable in the molecular ion cluster.[11][12] |
| Purity (HPLC) | >95% (typical for use in PROTAC synthesis) |
Application in PROTAC Synthesis: An Experimental Workflow
This compound serves as a bifunctional linker in the modular synthesis of PROTACs. The bromo- end can be reacted with a nucleophile (e.g., a phenol (B47542) or amine) on one of the ligands (either for the POI or the E3 ligase), while the ester can be hydrolyzed to a carboxylic acid for subsequent amide coupling with the other ligand.
PROTAC Assembly and Evaluation Workflow
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. This guide provides a detailed, albeit inferred, framework for its synthesis and purification, based on established chemical principles. The provided protocols and workflows are intended to serve as a practical resource for researchers in the field of targeted protein degradation, facilitating the development of novel therapeutics. Rigorous analytical characterization at each step is crucial to ensure the quality and reliability of the final PROTAC molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. syngene-aws-storage01.s3.ap-south-1.amazonaws.com [syngene-aws-storage01.s3.ap-south-1.amazonaws.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
The Strategic Role of Br-PEG3-Ethyl Acetate in PROTAC Formation: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. The architecture of a PROTAC is tripartite, consisting of a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that tethers the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its stability, solubility, cell permeability, and the geometry of the ternary complex it forms with the target protein and the E3 ligase. This technical guide delves into the specific role and application of Br-PEG3-ethyl acetate (B1210297), a popular polyethylene (B3416737) glycol (PEG)-based linker, in the synthesis and function of PROTACs. We will explore its chemical properties, provide detailed experimental protocols for its incorporation into PROTACs, present quantitative data from relevant studies, and visualize the underlying biological and chemical processes.
Introduction to PROTAC Technology and the Central Role of Linkers
PROTACs represent a paradigm shift from traditional occupancy-based pharmacology to an event-driven mechanism that leads to the degradation of target proteins.[1] By inducing proximity between a protein of interest (POI) and an E3 ubiquitin ligase, PROTACs trigger the ubiquitination of the POI, marking it for degradation by the proteasome.[1] This catalytic mechanism allows for substoichiometric drug concentrations to elicit a profound and durable biological effect.
The linker connecting the warhead and the E3 ligase ligand is not a mere spacer; its length, rigidity, and chemical composition are crucial for the formation of a stable and productive ternary complex.[2][3] PEG linkers, such as those derived from Br-PEG3-ethyl acetate, are frequently employed in PROTAC design due to their advantageous properties.[4] The ethylene (B1197577) glycol repeats enhance hydrophilicity and aqueous solubility of the often-lipophilic PROTAC molecule, which can improve cell permeability and pharmacokinetic properties.[4]
This compound is a bifunctional molecule containing a bromo group at one end and an ethyl acetate group at the other, separated by a three-unit PEG chain. The bromo group serves as a reactive handle for nucleophilic substitution, typically by an amine or thiol on one of the PROTAC's ligands. The ethyl acetate can be hydrolyzed to a carboxylic acid, which can then be coupled to the other ligand via amide bond formation. This versatility makes it a valuable building block in the modular synthesis of PROTACs.
Quantitative Data on PROTACs with PEG-based Linkers
| PROTAC | Target Protein(s) | E3 Ligase Ligand | DC50 | Kd (Binding Affinity) | Cell Line | Reference |
| ARV-771 | BRD2, BRD3, BRD4 | VHL | < 5 nM | BRD2(1): 34 nM, BRD2(2): 4.7 nM, BRD3(1): 8.3 nM, BRD3(2): 7.6 nM, BRD4(1): 9.6 nM, BRD4(2): 7.6 nM | 22Rv1 (Prostate Cancer) | [5][6][7] |
| ARV-771 | BRD2, BRD3, BRD4 | VHL | < 5 nM | Not Reported | VCaP (Prostate Cancer) | [5] |
| ARV-771 | BRD2, BRD3, BRD4 | VHL | < 5 nM | Not Reported | LnCaP95 (Prostate Cancer) | [5] |
Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein.
Experimental Protocols
The following protocols are adapted from the synthesis of ARV-771 and similar PROTACs and are representative of how this compound would be utilized in a synthetic workflow.
General Synthesis Strategy for a PROTAC using a Bromo-PEG Linker
The synthesis of a PROTAC is a multi-step process that involves the separate synthesis of the warhead and E3 ligase ligand, followed by their conjugation using the linker.
Protocol 1: Functionalization of this compound
Objective: To convert the terminal bromide to a more versatile functional group for coupling, such as an amine, and to hydrolyze the ethyl ester to a carboxylic acid for amide bond formation.
Materials:
-
This compound
-
Sodium azide (B81097) (NaN3) or potassium phthalimide (B116566)
-
Triphenylphosphine (PPh3) or hydrogen (H2) gas with Palladium on carbon (Pd/C) for azide reduction
-
Hydrazine (B178648) for phthalimide deprotection
-
Lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH)
-
Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Water
-
Dichloromethane (DCM)
-
Magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Azide Formation (or Gabriel Synthesis):
-
Dissolve this compound (1 equivalent) in DMF.
-
Add sodium azide (1.2 equivalents) or potassium phthalimide (1.2 equivalents).
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) overnight.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO4, and concentrate under reduced pressure.
-
Purify the resulting azide or phthalimide intermediate by silica gel chromatography.
-
-
Reduction to Amine:
-
For the azide: Dissolve the azide intermediate in THF or methanol. Add PPh3 (1.2 equivalents) and water, and stir at 50 °C, or perform hydrogenation with H2 gas and a catalytic amount of 10% Pd/C.
-
For the phthalimide: Dissolve the phthalimide intermediate in ethanol (B145695) and add hydrazine monohydrate (2 equivalents). Reflux the mixture for several hours.
-
After the reaction is complete, work up the reaction mixture appropriately to isolate the amine product. This may involve filtration and extraction.
-
-
Ester Hydrolysis:
-
Dissolve the amine-PEG3-ethyl acetate intermediate in a mixture of THF and water.
-
Add LiOH (2-3 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with 1N HCl to pH ~3-4.
-
Extract the product with DCM or ethyl acetate.
-
Dry the organic layer over Na2SO4 and concentrate to yield the amine-PEG3-carboxylic acid linker.
-
Protocol 2: Coupling of the Linker to the Ligands
Objective: To sequentially couple the bifunctional linker to the warhead and the E3 ligase ligand.
Materials:
-
Amine-PEG3-carboxylic acid linker
-
Warhead ligand with a suitable functional group (e.g., an amine)
-
E3 ligase ligand with a suitable functional group (e.g., a carboxylic acid)
-
Coupling agents: HATU, HBTU, or EDC with HOBt
-
Base: Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA)
-
Anhydrous DMF or DCM
Procedure:
-
First Amide Coupling:
-
Dissolve the warhead ligand (1 equivalent) and the amine-PEG3-carboxylic acid linker (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform an aqueous workup and purify the warhead-linker intermediate by HPLC or silica gel chromatography.
-
-
Second Amide Coupling:
-
Dissolve the warhead-linker intermediate (1 equivalent) and the E3 ligase ligand (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
-
Protocol 3: Western Blot Analysis of Target Protein Degradation
Objective: To quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., 22Rv1 for BRD4)
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 18-24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for loading by adding sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (target protein and loading control) overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 value.
-
Signaling Pathways and Mechanism of Action
The mechanism of action of a PROTAC involves the hijacking of the ubiquitin-proteasome system (UPS). The PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, which is then recognized and degraded by the 26S proteasome.
In the case of BET degraders like ARV-771, the degradation of BRD4 has significant downstream effects on signaling pathways that are crucial for cancer cell proliferation and survival. BRD4 is a key transcriptional coactivator that regulates the expression of several oncogenes, most notably c-Myc.[5] By degrading BRD4, PROTACs can effectively downregulate c-Myc expression, leading to cell cycle arrest and apoptosis.[5] Furthermore, in the context of prostate cancer, BET degradation has been shown to suppress androgen receptor (AR) signaling, which is a key driver of the disease.[5]
Conclusion
This compound is a valuable and versatile chemical tool for the construction of PROTACs. Its PEG backbone imparts favorable physicochemical properties, while its bifunctional nature allows for the systematic and modular assembly of these complex heterobifunctional molecules. The case study of ARV-771, a PROTAC with a similar PEG linker, demonstrates the potential of this class of molecules to achieve potent and selective degradation of high-value therapeutic targets like BRD4, leading to profound anti-cancer effects. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers in the design, synthesis, and evaluation of novel PROTACs for a wide range of diseases. As our understanding of the intricate structure-activity relationships of PROTACs continues to grow, the rational design of linkers using building blocks like this compound will be paramount to the development of the next generation of targeted protein degraders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reactionbiology.com [reactionbiology.com]
Br-PEG3-ethyl acetate for Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the forefront of this approach are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).[1][2] A critical component of a PROTAC is the linker, which connects the ligand that binds to the POI and the ligand that recruits an E3 ubiquitin ligase. The nature of this linker profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[3]
This technical guide focuses on Br-PEG3-ethyl acetate (B1210297) , a polyethylene (B3416737) glycol (PEG)-based linker increasingly utilized in the synthesis of PROTACs.[4][5] Its chemical structure features a three-unit PEG chain, providing flexibility and favorable physicochemical properties, an ethyl acetate group, and a terminal bromine atom that serves as a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand during PROTAC synthesis.[4] This guide will provide a comprehensive overview of the role of Br-PEG3-ethyl acetate in TPD, including its mechanism of action, quantitative data from a relevant study, detailed experimental protocols, and visualizations of key processes.
Mechanism of Action: PROTACs Utilizing a PEG-Based Linker
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[6] The this compound linker plays a crucial role in this process by optimally positioning the two proteins to facilitate the transfer of ubiquitin from the E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[3] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.[6] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[1]
The PEG component of the this compound linker often enhances the solubility and cell permeability of the resulting PROTAC, addressing common challenges in the development of these larger molecules.[7]
Quantitative Data Presentation
While specific data for a PROTAC synthesized directly with this compound is not widely published, a study by Shi et al. (2022) provides valuable insights into a closely related PROTAC. They developed a series of epidermal growth factor receptor (EGFR) degraders, with their most potent compound, 13 , utilizing a polyethylene glycol (PEG) and triazole linker to recruit the Cereblon (CRBN) E3 ligase.[8] The data for this compound serves as a representative example of the efficacy achievable with a PEG-based linker.
| Compound | Target Protein | E3 Ligase | Cell Line | IC50 (nM) | DC50 (nM) | Dmax (%) |
| 13 | EGFR (del19) | CRBN | HCC-827 | 6 | 3.57 | 91 |
| Data from Shi et al., 2022[8] |
Experimental Protocols
The following are detailed methodologies for key experiments in the development and evaluation of PROTACs synthesized using linkers such as this compound.
Protocol 1: Synthesis of a PROTAC using a Bromo-PEG Linker
This protocol provides a general two-step procedure for conjugating a POI ligand (with a suitable nucleophile, e.g., a phenol (B47542) or amine) and an E3 ligase ligand using a bromo-PEG linker.
Materials:
-
POI ligand with a free hydroxyl or amine group
-
This compound
-
E3 ligase ligand (e.g., pomalidomide)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)
-
Sodium hydroxide (B78521) (NaOH) or Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) and Water
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, dichloromethane, methanol)
Procedure:
Step 1: Alkylation of the POI Ligand with this compound
-
Dissolve the POI ligand (1 equivalent) in anhydrous DMF.
-
Add K2CO3 (for phenols) or DIPEA (for amines) (2-3 equivalents).
-
Add this compound (1.1 equivalents) to the mixture.
-
Stir the reaction at room temperature or gentle heat (e.g., 50 °C) for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-PEG3-ethyl acetate intermediate.
Step 2: Saponification and Amide Coupling to the E3 Ligase Ligand
-
Dissolve the POI-PEG3-ethyl acetate intermediate in a mixture of THF and water.
-
Add LiOH or NaOH (2-3 equivalents) and stir at room temperature for 1-4 hours until the ester is fully hydrolyzed (monitor by LC-MS).
-
Acidify the reaction mixture with 1N HCl and extract the carboxylic acid product with ethyl acetate. Dry, filter, and concentrate to yield POI-PEG3-acid.
-
Dissolve the POI-PEG3-acid (1 equivalent) and the E3 ligase ligand (e.g., pomalidomide, 1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents).
-
Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
-
Characterize the final product by NMR and high-resolution mass spectrometry.
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol details the steps to assess the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cancer cell line expressing the POI (e.g., HCC-827 for EGFR)
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle-only control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane with TBST (3x for 5-10 minutes each).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3x for 10 minutes each).
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody, or use a multiplex fluorescence system.
-
Quantify band intensities. Normalize the POI signal to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control to determine degradation. Plot a dose-response curve to calculate DC50 and Dmax.
-
Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is to assess the effect of POI degradation on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
96-well plates (clear for MTT, opaque for CellTiter-Glo®)
-
PROTAC stock solution (in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO or acidified isopropanol) OR CellTiter-Glo® reagent
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate for the desired duration (e.g., 72 hours) at 37°C, 5% CO₂.
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and mix to dissolve the formazan (B1609692) crystals.
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes, and incubate for 10 minutes.
-
-
Data Acquisition: Read the absorbance at ~570 nm (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Signaling Pathway Visualization
PROTACs targeting EGFR, such as the one described by Shi et al. (2022), aim to disrupt the downstream signaling cascades that promote cancer cell proliferation and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.
Conclusion
This compound represents a valuable and versatile linker for the construction of PROTACs. Its PEG backbone can impart favorable physicochemical properties, potentially enhancing solubility and permeability, which are critical for successful drug development. The terminal bromo and ethyl acetate functionalities provide convenient handles for a modular and efficient synthesis of these complex bifunctional molecules. As demonstrated by analogous PEG-containing PROTACs, this class of linkers can facilitate potent and selective degradation of high-value therapeutic targets. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug developers to leverage this compound and similar linkers in their pursuit of novel therapeutics based on targeted protein degradation.
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. Design, synthesis, and characterization of PROTACs targeting the androgen receptor in prostate and lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel EGFR PROTACs Targeting C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. PROTAC BRD4 Degrader-5-CO-PEG3-N3|CAS 0|DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
Br-PEG3-ethyl acetate: A Technical Guide to Solubility and Stability for Drug Development Professionals
Introduction: Br-PEG3-ethyl acetate (B1210297) is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). As a PEG-based linker, it connects a ligand that binds to a target protein of interest and another ligand that recruits an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery. The physicochemical properties of this linker, specifically its solubility and stability, are critical determinants of the overall efficacy and druggability of the resulting PROTAC molecule. This guide provides a comprehensive overview of the available data and methodologies for assessing the solubility and stability of Br-PEG3-ethyl acetate and similar compounds, aimed at researchers, scientists, and drug development professionals.
Solubility Profile
For illustrative purposes, the following table summarizes the expected solubility of a short-chain PEGylated ester, like this compound, in a range of common laboratory solvents. This data is extrapolated from the known properties of its constituent parts and related molecules.
| Solvent | Polarity | Expected Solubility | Rationale |
| Water | High | Moderately Soluble | The hydrophilic PEG3 chain enhances aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | High | Moderately Soluble | Similar to water, with potential for slight modulation by salt concentration. |
| Dimethyl Sulfoxide (DMSO) | High | Highly Soluble | A common aprotic polar solvent for organic molecules. |
| Dimethylformamide (DMF) | High | Highly Soluble | Another common aprotic polar solvent. |
| Methanol / Ethanol | Medium | Soluble | Polar protic solvents that can interact with the PEG chain and ester group. |
| Dichloromethane (DCM) | Medium | Soluble | A common organic solvent for a wide range of molecules. |
| Ethyl Acetate | Medium | Highly Soluble | "Like dissolves like" principle suggests high solubility in its parent ester solvent. |
| Acetonitrile (B52724) | Medium | Soluble | A polar aprotic solvent commonly used in chromatography. |
| Hexane / Heptane | Low | Sparingly Soluble to Insoluble | Non-polar solvents are unlikely to effectively solvate the polar PEG and ester moieties. |
Stability Profile
The stability of this compound is a critical factor for its storage, handling, and in vivo performance. The primary points of potential degradation are the ester linkage, which is susceptible to hydrolysis, and the PEG chain, which can undergo oxidation.
Hydrolytic Stability
The ethyl acetate group is an ester, which can be hydrolyzed under both acidic and basic conditions to yield the corresponding carboxylic acid and ethanol. The rate of hydrolysis is dependent on pH and temperature. Generally, ester hydrolysis is significantly faster under basic conditions compared to acidic or neutral pH.[4] The presence of the PEG chain can influence the rate of hydrolysis due to steric hindrance and altered local polarity.
Oxidative Stability
Polyethylene (B3416737) glycol chains can be susceptible to oxidative degradation, particularly in the presence of transition metals and oxygen. This process can lead to chain cleavage and the formation of various byproducts. Proper storage, such as refrigeration or freezing under an inert atmosphere, is recommended to minimize oxidative degradation.
Representative Stability Data
The following table provides an estimate of the stability of this compound under various conditions, based on general knowledge of similar chemical structures. The half-life (t½) is an indicator of the time it takes for 50% of the compound to degrade.
| Condition | Stressor | Expected Stability Outcome | Rationale |
| Storage | |||
| -20°C, sealed, dark | Long-term storage | High stability (months to years) | Low temperature minimizes degradation kinetics. |
| 4°C, sealed, dark | Short-term storage | Good stability (weeks to months) | Refrigeration slows down potential degradation. |
| Room Temperature, ambient light | Short-term handling | Moderate stability (days to weeks) | Increased temperature and light exposure can accelerate degradation. |
| pH Stability (in aqueous solution) | |||
| pH 3-5 (Acidic) | Acid-catalyzed hydrolysis | Moderate stability | Ester hydrolysis is catalyzed by acid but is generally slower than base-catalyzed hydrolysis. |
| pH 6-7.4 (Neutral) | Spontaneous hydrolysis | Relatively high stability | Hydrolysis is slowest at neutral pH. |
| pH > 8 (Basic) | Base-catalyzed hydrolysis | Low stability | Ester hydrolysis is significantly accelerated under basic conditions. |
| Forced Degradation | |||
| 0.1 M HCl, 60°C | Acid hydrolysis | Significant degradation | Forced conditions to identify acid-labile points. |
| 0.1 M NaOH, RT | Base hydrolysis | Rapid degradation | Forced conditions to identify base-labile points. |
| 3% H₂O₂, RT | Oxidation | Potential degradation of PEG chain | To assess susceptibility to oxidation. |
Experimental Protocols
Detailed and validated experimental protocols are essential for accurately determining the solubility and stability of this compound. Below are representative methodologies.
Solubility Determination: Shake-Flask Method
This is the gold standard method for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS, ethanol)
-
Thermostatically controlled shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, CAD, or MS)
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Place the vial in a shaker/incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the suspension at high speed to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method with a standard curve.
-
The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Stability Assessment: Forced Degradation Study
Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Solutions of 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂
-
Water bath or oven for thermal stress
-
Photostability chamber
-
HPLC system with a mass spectrometer (LC-MS) is highly recommended for identification of degradants.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a defined period, monitoring frequently due to expected rapid degradation.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample or a solution to elevated temperature (e.g., 60°C or 80°C).
-
Photostability: Expose a solid sample or a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC or LC-MS method. The method should be able to separate the parent compound from all major degradation products.
-
Data Analysis: Calculate the percentage of the remaining parent compound and identify the major degradants by their mass-to-charge ratio (m/z) and fragmentation patterns in LC-MS.
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the signaling pathway of a PROTAC, such as one utilizing a this compound linker, to induce the degradation of a target protein of interest (POI).
Caption: PROTAC-mediated protein degradation pathway.
General Experimental Workflow for Solubility and Stability Testing
This diagram outlines a typical workflow for the characterization of a new chemical entity like this compound.
Caption: A typical workflow for solubility and stability testing.
References
An In-Depth Technical Guide to the Bioconjugation Chemistry of Br-PEG3-ethyl acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies associated with the bioconjugation of Br-PEG3-ethyl acetate (B1210297). This heterobifunctional linker is a valuable tool in the development of targeted therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document will detail its chemical properties, reaction mechanisms, and provide representative protocols for its application in bioconjugation.
Introduction to Br-PEG3-ethyl acetate
This compound is a chemical linker characterized by three key components: a reactive bromo group, a hydrophilic tri-polyethylene glycol (PEG3) spacer, and a protected carboxyl group in the form of an ethyl acetate ester. This combination of features makes it a versatile reagent for covalently attaching to biomolecules.
Chemical Structure:
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: Protein Conjugation
This diagram outlines the general workflow for the bioconjugation of this compound to a target protein.
Caption: Workflow for protein conjugation.
Logical Relationship: Factors Affecting Conjugation Efficiency
This diagram illustrates the key factors that influence the efficiency of the bioconjugation reaction.
Caption: Factors influencing conjugation efficiency.
The Impact of PEGylation on Physicochemical Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely adopted strategy in drug development to enhance the therapeutic potential of proteins, peptides, antibody fragments, and small molecules. This modification of a compound's molecular structure alters its physicochemical properties, leading to significant improvements in its pharmacokinetic and pharmacodynamic profile. This in-depth technical guide explores the core physicochemical changes induced by PEGylation, providing detailed experimental protocols for their characterization and quantitative data for comparative analysis.
Core Physicochemical Properties of PEGylated Compounds
The covalent attachment of the hydrophilic and flexible PEG polymer imparts several key physicochemical changes to the parent molecule. These alterations collectively contribute to improved drug efficacy and safety.
Solubility and Stability
PEGylation is a highly effective method for increasing the aqueous solubility of hydrophobic drugs and proteins.[1] The hydrophilic nature of the PEG polymer chain creates a hydration shell around the molecule, reducing aggregation and improving its solubility in aqueous media.[2] This is particularly advantageous for parenteral drug administration, where high drug concentration in a small volume is often required.
The increased steric hindrance provided by the PEG chain also enhances the stability of the molecule by protecting it from enzymatic degradation and reducing immunogenicity.[3][4] This "shielding" effect prolongs the molecule's circulation time in the body.[3]
Table 1: Comparative Solubility of Native vs. PEGylated Proteins
| Protein | Modification | Fold Increase in Solubility | Salt Condition | Reference |
| Lysozyme (B549824) | Native | 1 | 0.20 M NaCl | [5] |
| Lysozyme | 5 kDa PEG | >10 | Ammonium Sulfate | [6] |
| Lysozyme | 30 kDa PEG | Soluble (vs. insoluble native) | Ammonium Sulfate | [6] |
| Monoclonal Antibody | Non-glycosylated | 1 | - | [1] |
| Monoclonal Antibody | Glycosylated | Higher than non-glycosylated | - | [1] |
Table 2: Thermal Stability of Native vs. PEGylated Proteins
| Protein | Modification | Melting Temperature (Tm) | Change in Tm | Reference |
| Alpha-1 Antitrypsin (AAT) | Native | - | - | [7][8] |
| Alpha-1 Antitrypsin (AAT) | PEGylated | No significant change | Neutral | [7][8] |
| Anti-PEG Antibody (3.3) | Native | 70.8°C | - | [9] |
| Anti-PEG Antibody (1E3) | Variant | 73.6°C | +2.8°C | [9] |
| Anti-PEG Antibody (2B5) | Variant | 74.2°C | +3.4°C | [9] |
Pharmacokinetics and Pharmacodynamics
One of the most significant advantages of PEGylation is the dramatic improvement in the pharmacokinetic profile of the conjugated molecule.[2][10] The increased hydrodynamic radius of the PEGylated compound reduces its renal clearance, leading to a prolonged circulation half-life.[10] This allows for less frequent dosing, improving patient compliance and convenience.[9]
However, the steric hindrance from the PEG chain can sometimes lead to a decrease in the binding affinity of the drug to its target receptor, which can impact its pharmacodynamic properties.[10][11] Therefore, a careful balance between pharmacokinetic improvements and potential loss of in vitro activity must be achieved during the design of PEGylated therapeutics.[11]
Table 3: Comparative Pharmacokinetic Parameters of Native vs. PEGylated Drugs
| Drug | Modification | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Reference |
| Interferon alfa-2a | Native | ~2-3 hours | High | - | [12] |
| Peginterferon alfa-2a (PEGASYS®) | 40 kDa branched PEG | ~108 hours | Low | - | [12] |
| Peginterferon alfa-2b (BIP48) | 4x12 kDa branched PEG | ~192 hours | Low | - | [12] |
| Filgrastim (G-CSF) | Native | 3.5 hours | High (renal and neutrophil-mediated) | - | [2][13] |
| Pegfilgrastim (Neulasta®) | 20 kDa linear PEG | 33.2 hours | Low (neutrophil-mediated only) | - | [2][13] |
Immunogenicity
PEGylation is known to reduce the immunogenicity of therapeutic proteins by masking antigenic epitopes from the immune system.[3][4] However, there is growing evidence that PEG itself can be immunogenic, leading to the production of anti-PEG antibodies.[6] The presence of pre-existing or treatment-induced anti-PEG antibodies can lead to accelerated blood clearance (ABC) of the PEGylated drug and, in some cases, hypersensitivity reactions.[6]
Experimental Protocols for Characterization
A thorough physicochemical characterization is essential to ensure the quality, safety, and efficacy of PEGylated compounds. The following section provides detailed methodologies for key experiments.
Quantification of PEGylation
1. High-Performance Liquid Chromatography (HPLC)
-
Principle: Reversed-phase HPLC (RP-HPLC) or Size-Exclusion Chromatography (SEC) can be used to separate the PEGylated protein from the unreacted protein and free PEG. Quantification is achieved by integrating the peak areas.
-
Methodology (RP-HPLC):
-
Column: C4 or C8 column suitable for protein separations.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% TFA.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the components based on their hydrophobicity.
-
Detection: UV absorbance at 280 nm for the protein and a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for the PEG which lacks a UV chromophore.
-
Analysis: The degree of PEGylation can be estimated by the shift in retention time and the relative peak areas of the native and PEGylated species.
-
2. Mass Spectrometry (MS)
-
Principle: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS directly measures the molecular weight of the PEGylated protein. The mass difference between the native and modified protein corresponds to the mass of the attached PEG chains.
-
Methodology (MALDI-TOF MS):
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid for proteins) in a mixture of acetonitrile and water with 0.1% TFA.
-
Sample Preparation: Mix the purified PEGylated protein solution with the matrix solution.
-
Spotting: Spot a small volume of the mixture onto the MALDI target plate and allow it to air dry.
-
Analysis: Acquire the mass spectrum in the appropriate mass range.
-
Data Interpretation: The number of attached PEG molecules can be determined by dividing the mass increase by the molecular weight of a single PEG chain.
-
Determination of Physicochemical Properties
1. Octanol-Water Partition Coefficient (LogP/LogD)
-
Principle: The shake-flask method is the traditional technique for determining the lipophilicity of a compound by measuring its distribution between n-octanol and water (or a buffer of a specific pH for LogD).
-
Methodology (Shake-Flask Method):
-
Pre-saturation: Pre-saturate n-octanol with water/buffer and vice-versa by shaking them together for 24 hours and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the PEGylated compound in the pre-saturated aqueous phase.
-
Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a glass vial.
-
Equilibration: Shake the vial for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully sample both the aqueous and octanol (B41247) phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: LogP (or LogD) = log10 ([Concentration in Octanol] / [Concentration in Aqueous Phase]).
-
2. In Vitro Drug Release
-
Principle: The dialysis bag method is commonly used to assess the in vitro release profile of a drug from a PEGylated nanoparticle or conjugate.
-
Methodology (Dialysis Bag Method):
-
Dialysis Membrane Preparation: Select a dialysis membrane with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the PEGylated entity. Pre-soak the membrane according to the manufacturer's instructions.
-
Sample Loading: Load a known amount of the PEGylated drug formulation into the dialysis bag.
-
Release Study: Place the sealed dialysis bag into a larger volume of release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
Sampling: At predetermined time points, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC-UV or fluorescence spectroscopy).
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time.
-
Assessment of Immunogenicity
1. Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibodies
-
Principle: A sandwich ELISA can be used to detect and quantify anti-PEG antibodies in serum or plasma samples.
-
Methodology:
-
Coating: Coat a 96-well microplate with a PEG-conjugated protein (e.g., PEG-BSA) and incubate overnight.
-
Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., BSA or milk solution).
-
Sample Incubation: Add diluted serum or plasma samples to the wells and incubate to allow any anti-PEG antibodies to bind to the coated PEG.
-
Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the species of the primary antibody (e.g., anti-human IgG-HRP).
-
Substrate Addition: Add a chromogenic substrate for HRP (e.g., TMB). The enzyme will convert the substrate into a colored product.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: The concentration of anti-PEG antibodies is proportional to the absorbance and can be determined from a standard curve.[13]
-
Visualization of Pathways and Workflows
Signaling Pathways
PEGylated therapeutics can modulate various signaling pathways to exert their therapeutic effects. Understanding these pathways is crucial for drug development and mechanism of action studies.
VEGF Signaling Pathway and PEGylated Aptamers
Pegaptanib, a PEGylated anti-VEGF aptamer, is used to treat neovascular age-related macular degeneration. It selectively binds to the VEGF165 isoform, preventing it from binding to its receptor (VEGFR) and thereby inhibiting the downstream signaling cascade that promotes angiogenesis.[11][14]
PI3K/Akt/mTOR Pathway and PEGylated Doxorubicin (B1662922)
Doxorubicin, a common chemotherapeutic agent, can induce the activation of the pro-survival PI3K/Akt/mTOR signaling pathway, which can contribute to drug resistance.[15][16][17] While specific studies on the direct effect of PEGylated doxorubicin on this pathway are ongoing, it is hypothesized that the altered pharmacokinetics and tumor accumulation of the PEGylated form could influence the cellular response and the dynamics of this signaling cascade.[18][19]
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility of Lysozyme in Polyethylene Glycol-Electrolyte Mixtures: The Depletion Interaction and Ion-Specific Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility and binding properties of PEGylated lysozyme derivatives with increasing molecular weight on hydrophobic-interaction chromatographic resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Attributes | Graphviz [graphviz.org]
- 11. Anti-VEGF aptamer (pegaptanib) therapy for ocular vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. Edge Attributes | Graphviz [graphviz.org]
- 14. Development of the anti-VEGF aptamer to a therapeutic agent for clinical ophthalmology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. oncotarget.com [oncotarget.com]
- 17. VEGF aptamer [aptamer.ribocentre.org]
- 18. PI3K/AKT/mTOR Pathway in Ovarian Cancer Treatment: Are We on the Right Track? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Br-PEG3-ethyl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The linker is a critical component that influences the PROTAC's efficacy, solubility, and cell permeability.[1][3] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide flexibility to the molecule.[1][3][4]
This document provides a detailed protocol for the synthesis of a PROTAC using Br-PEG3-ethyl acetate (B1210297) as a key building block for the linker. The protocol is based on established synthetic strategies for creating PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, which are attractive therapeutic targets in oncology.[5] The E3 ligase recruited in this example is Cereblon (CRBN).
General Synthesis Strategy
The synthesis of the target PROTAC involves a multi-step process:
-
Functionalization of the POI ligand: The POI ligand, in this case, a derivative of the BET inhibitor JQ1, is modified to introduce a reactive handle for linker conjugation.
-
Linker-E3 Ligase Ligand Conjugation: The Br-PEG3-ethyl acetate linker is first reacted with the E3 ligase ligand (e.g., pomalidomide).
-
Final PROTAC Assembly: The functionalized POI ligand is then coupled with the linker-E3 ligase ligand conjugate to yield the final PROTAC.
Experimental Protocols
Materials:
-
This compound
-
(S)-tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][5][6][7]triazolo[4,3-a][5][7]diazepin-6-yl)acetate (JQ1 precursor)
-
N,N-Diisopropylethylamine (DIPEA)
-
Sodium azide (B81097) (NaN3)
-
Palladium on carbon (Pd/C)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes, Methanol (B129727) (MeOH)
-
Trifluoroacetic acid (TFA)
Protocol 1: Synthesis of Pomalidomide-PEG3-azide
This protocol describes the synthesis of the E3 ligase ligand-linker intermediate.
-
Step 1a: Synthesis of Azido-PEG3-ethyl acetate:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.2 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, extract the product with ethyl acetate and wash with brine.
-
Dry the organic layer over sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Step 1b: Hydrolysis of the ethyl ester:
-
Dissolve the Azido-PEG3-ethyl acetate from the previous step in a mixture of methanol and water.
-
Add lithium hydroxide (B78521) (1.5 eq).
-
Stir the reaction at room temperature for 4 hours.
-
Acidify the reaction mixture with 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to yield Azido-PEG3-acetic acid.
-
-
Step 1c: Coupling of Pomalidomide with Azido-PEG3-acetic acid:
-
Dissolve pomalidomide (1.0 eq) and Azido-PEG3-acetic acid (1.1 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 16 hours.
-
Monitor the reaction by LC-MS.
-
Purify the product by preparative HPLC to obtain Pomalidomide-PEG3-azide.
-
Protocol 2: Synthesis of JQ1-alkyne
This protocol details the functionalization of the JQ1 precursor.
-
Step 2a: Deprotection of JQ1 precursor:
-
Dissolve the JQ1 precursor (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the deprotected JQ1 carboxylic acid.
-
-
Step 2b: Amide coupling with propargylamine (B41283):
-
Dissolve the deprotected JQ1 carboxylic acid (1.0 eq) and propargylamine (1.1 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Purify the product by flash column chromatography to yield JQ1-alkyne.
-
Protocol 3: Final PROTAC Synthesis via Click Chemistry
This protocol describes the final copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Dissolve Pomalidomide-PEG3-azide (1.0 eq) and JQ1-alkyne (1.0 eq) in a mixture of t-BuOH and water.
-
Add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (B8700270) (0.2 eq).
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC by preparative HPLC.
-
Characterize the final product by ¹H NMR and high-resolution mass spectrometry (HRMS).
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H19BrO5 |
| Molecular Weight | 299.16 g/mol |
| Appearance | Liquid |
| Storage Temperature | -20°C |
Table 2: Quantitative Data for an Exemplary BET Degrader (BETd-260)
| Parameter | Value | Cell Line | Reference |
| DC50 (BRD4) | 30 pM | RS4;11 | [5] |
| DC50 (BRD3) | <0.1 nM | RS4;11 | [5] |
| DC50 (BRD2) | <0.3 nM | RS4;11 | [5] |
| IC50 (Cell Growth) | 51 pM | RS4;11 | [5] |
Note: The data presented is for a highly potent BET degrader and serves as a benchmark for PROTACs developed using similar strategies.
Visualization of Workflow and Signaling Pathway
PROTAC Synthesis Workflow
References
- 1. precisepeg.com [precisepeg.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | PROTAC Linker | MCE [medchemexpress.cn]
Application Notes and Protocols for Br-PEG3-ethyl acetate in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker molecule that connects the antibody and the payload is a critical component, profoundly influencing the ADC's stability, solubility, pharmacokinetics, and efficacy. Polyethylene glycol (PEG) linkers are widely used to improve the physicochemical properties of ADCs.[1] Shorter PEG spacers, such as a PEG3 moiety, can enhance aqueous solubility, which is particularly beneficial when working with hydrophobic payloads.[2]
This document provides detailed application notes and protocols for the use of Br-PEG3-ethyl acetate (B1210297), a heterobifunctional linker, in the development of ADCs. This linker features a bromo group, which can react with nucleophiles like thiol groups, and an ethyl acetate group, which can be hydrolyzed to a carboxylic acid for conjugation to amine residues.[3] These protocols are intended to serve as a guide for researchers in the rational design and synthesis of novel ADCs.
Physicochemical Properties and Advantages of PEG3 Linkers in ADCs
The incorporation of a short, discrete PEG linker like PEG3 offers several advantages in ADC design:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the solubility of ADCs, especially those carrying hydrophobic payloads, thereby reducing the propensity for aggregation.[4][5]
-
Improved Pharmacokinetics: PEGylation can prolong the circulation half-life of an ADC by increasing its hydrodynamic volume, which can reduce renal clearance.[5] Studies have shown that even short PEG chains can lead to slower clearance rates.[6]
-
Reduced Immunogenicity: The PEG chain can shield the payload and linker from the immune system, potentially reducing the immunogenicity of the ADC.[5]
-
Controlled Drug-to-Antibody Ratio (DAR): The use of discrete PEG linkers allows for the synthesis of more homogeneous ADCs with a defined DAR, which is a critical quality attribute.[5][7]
Data Presentation: Illustrative Performance of ADCs with a PEG3 Linker
The following tables present illustrative quantitative data for an ADC constructed using a PEG3 linker. This data is hypothetical and intended for guidance purposes, as specific results will depend on the antibody, payload, and target antigen.
Table 1: Illustrative In Vitro Cytotoxicity Data
| Cell Line | Target Antigen Expression | ADC with PEG3 Linker IC50 (nM) | Naked Antibody IC50 (nM) | Free Payload IC50 (nM) |
| SK-BR-3 | High | 0.5 | >1000 | 0.01 |
| BT-474 | Moderate | 5.2 | >1000 | 0.01 |
| MCF-7 | Low | 150 | >1000 | 0.01 |
| MDA-MB-468 | Negative | >1000 | >1000 | 0.01 |
Table 2: Illustrative In Vivo Pharmacokinetic Parameters in Mice
| Analyte | Half-life (t½) (hours) | Clearance (CL) (mL/hr/kg) | Volume of Distribution (Vd) (L/kg) | Area Under the Curve (AUC) (µg·h/mL) |
| Total Antibody | 300 | 0.2 | 0.08 | 5000 |
| ADC (DAR 4) | 250 | 0.3 | 0.09 | 3333 |
| Unconjugated Payload | 2 | 10 | 1.5 | 0.1 |
Table 3: Illustrative ADC Characterization Data
| Parameter | Value | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| Aggregates | <5% | Size Exclusion Chromatography (SEC) |
| Endotoxin Level | <0.5 EU/mg | LAL Test |
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of ADCs using Br-PEG3-ethyl acetate. These protocols describe two common conjugation strategies: cysteine-based and lysine-based.
General Mechanism of Action of an Antibody-Drug Conjugate
Caption: General mechanism of action for an antibody-drug conjugate.
Protocol 1: Cysteine-Based Conjugation
This protocol is suitable for antibodies with available cysteine residues, either from reduced interchain disulfides or engineered cysteines. The bromo group of the linker reacts with the thiol group of the cysteine.[8]
Experimental Workflow for Cysteine-Based Conjugation
References
- 1. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 6. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Conjugations to Endogenous Cysteine Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Targeted Protein Degradation: Applications of Br-PEG3-ethyl acetate in Click Chemistry for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
The strategic deployment of click chemistry in conjunction with versatile linkers is accelerating the development of novel therapeutics. Among these, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for targeted protein degradation. This document provides detailed application notes and protocols for the use of Br-PEG3-ethyl acetate (B1210297), a heterobifunctional PEG3 linker, in the synthesis of PROTACs via click chemistry. Its unique structure allows for the creation of a reactive handle for click chemistry after straightforward chemical modifications, making it a valuable tool in the drug discovery pipeline.
Introduction to Br-PEG3-ethyl acetate and its Role in PROTACs
This compound is a triethylene glycol (PEG3) linker functionalized with a bromo group at one end and an ethyl acetate group at the other. This heterobifunctional nature is key to its utility in PROTAC synthesis. PROTACs are chimeric molecules that bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A typical PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.
The PEG3 linker in this compound offers several advantages in PROTAC design, including enhanced solubility and optimized spatial orientation of the two ligands.[1][2] To be utilized in the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction, the bromo group of this compound is first converted to an azide (B81097). Concurrently, the ethyl acetate group is hydrolyzed to a carboxylic acid, which can then be coupled to an amine-containing ligand (either for the target protein or the E3 ligase) via a stable amide bond. This modular approach allows for the efficient assembly of PROTAC libraries for structure-activity relationship (SAR) studies.[3][4]
Data Presentation
The length and composition of the linker are critical determinants of a PROTAC's degradation efficiency, often quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following table summarizes representative data for PROTACs targeting various proteins with different linker lengths, illustrating the importance of linker optimization.
| Target Protein | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Thalidomide | PEG | ~12 (similar to PEG3) | 1.8 | >95 | [3] |
| BRD4 | Thalidomide | PEG | ~16 | 0.9 | >95 | [3] |
| BRD4 | Thalidomide | PEG | ~20 | 4.8 | >95 | [3] |
| BTK | Pomalidomide (B1683931) | PEG/Alkyl | - | 2.2 | 97 | [5] |
| HDAC3 | VHL | PEG/Alkyl | - | 440 | 77 | [6] |
Experimental Protocols
This section provides detailed protocols for the conversion of this compound to a click-ready linker and its subsequent use in PROTAC synthesis.
Protocol 1: Synthesis of Azido-PEG3-carboxylic acid (N3-PEG3-COOH) from this compound
This two-step protocol describes the conversion of the bromo group to an azide, followed by the hydrolysis of the ethyl acetate to a carboxylic acid.
Step 1: Azide Substitution
-
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After the reaction is complete (monitored by TLC or LC-MS), dilute the mixture with DCM and wash with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to obtain Azido-PEG3-ethyl acetate. A similar reaction converting a PEG-mesylate to a PEG-azide has been reported to proceed with a 97% yield.[7]
-
Step 2: Ester Hydrolysis
-
Materials:
-
Azido-PEG3-ethyl acetate
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
-
pH paper or pH meter
-
-
Procedure:
-
Dissolve the Azido-PEG3-ethyl acetate from the previous step in a mixture of THF and water.
-
Add LiOH (2.0 eq) and stir the mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield Azido-PEG3-carboxylic acid (N3-PEG3-COOH).
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: PROTAC Synthesis via Amide Coupling and CuAAC Click Chemistry
This protocol outlines the synthesis of a PROTAC using the prepared Azido-PEG3-carboxylic acid. It involves an initial amide coupling to an amine-containing ligand, followed by a CuAAC reaction with an alkyne-functionalized second ligand.
Step 1: Amide Coupling
-
Materials:
-
Azido-PEG3-carboxylic acid (N3-PEG3-COOH)
-
Amine-containing ligand (e.g., pomalidomide derivative) (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
HPLC for purification
-
-
Procedure:
-
Dissolve Azido-PEG3-carboxylic acid (1.2 eq) in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine-containing ligand to the reaction mixture.
-
Stir at room temperature for 4-12 hours until the reaction is complete (monitored by LC-MS).
-
Purify the resulting azide-functionalized ligand-linker conjugate by preparative HPLC.
-
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials:
-
Azide-functionalized ligand-linker conjugate from the previous step
-
Alkyne-functionalized second ligand (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.3 eq)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand (optional, but recommended for biological molecules)
-
A solvent system such as a mixture of tert-butanol (B103910) and water or DMF.
-
-
Procedure:
-
Dissolve the azide-functionalized ligand-linker conjugate and the alkyne-functionalized second ligand in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the CuSO4 solution (and TBTA/THPTA if used) to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS. Click chemistry reactions involving PEG linkers have been reported with yields ranging from 73% to over 80%.[8]
-
Once the reaction is complete, purify the final PROTAC product by preparative HPLC.
-
Final Product Characterization: The purity and identity of the final PROTAC should be confirmed by analytical HPLC, HRMS, and NMR spectroscopy.
Protocol 3: Quantification of Bioconjugation Efficiency
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful techniques to monitor the progress and determine the efficiency of the conjugation reactions.
-
HPLC Method:
-
System: A standard HPLC or UPLC system with a UV detector.
-
Column: A reverse-phase C18 column suitable for small molecules.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Analysis: Monitor the disappearance of starting materials and the appearance of the product peak. The percentage conversion can be calculated from the peak areas.[9]
-
-
Mass Spectrometry Method:
-
System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system.
-
Analysis: Confirm the mass of the desired product in the reaction mixture. This provides direct evidence of successful conjugation.
-
Mandatory Visualizations
Caption: Workflow for PROTAC synthesis using this compound.
Caption: The Ubiquitin-Proteasome Pathway and PROTAC mechanism.
References
- 1. chempep.com [chempep.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Br-PEG3-ethyl acetate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Br-PEG3-ethyl acetate (B1210297) is a heterobifunctional linker molecule featuring a bromo group, a triethylene glycol (PEG3) spacer, and an ethyl acetate moiety. While prominently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation, its chemical structure also presents potential for application in solid-phase peptide synthesis (SPPS) for the generation of peptides with a C-terminal ethyl ester modification.[1][2] C-terminal modification of peptides is a critical strategy in drug development to enhance their stability, membrane permeability, and overall pharmacokinetic properties.[3] The PEG3 spacer can improve the solubility and reduce aggregation of the growing peptide chain during synthesis.[4]
This document provides detailed, albeit hypothetical, application notes and protocols for the use of Br-PEG3-ethyl acetate as a linker in Fmoc-based solid-phase peptide synthesis to produce C-terminal ethyl ester peptides. The methodologies described are based on established principles of peptide chemistry and data from similar PEGylated systems.
Principle of Application
The proposed application of this compound in SPPS involves a three-stage process:
-
Immobilization: The linker is first attached to a suitable solid support (e.g., aminomethyl resin). Subsequently, the first N-Fmoc protected amino acid is coupled to the linker via nucleophilic substitution of the bromide by the carboxylate of the amino acid, forming an ester bond.
-
Peptide Elongation: The peptide chain is then elongated using standard Fmoc-SPPS protocols.[5]
-
Cleavage: The final peptide is cleaved from the solid support, yielding a peptide with a C-terminal ethyl ester. Cleavage is achieved under conditions that hydrolyze the ester bond formed during the initial amino acid attachment.
Data Presentation
The following tables summarize expected quantitative data for the synthesis of a model hexapeptide (Tyr-Gly-Gly-Phe-Leu-Arg) using the this compound linker on an aminomethyl polystyrene resin. These values are illustrative and may vary depending on the specific peptide sequence and synthesis conditions.
Table 1: Resin Loading and Peptide Synthesis Parameters
| Parameter | Value |
| Resin | Aminomethyl Polystyrene |
| Initial Resin Substitution | 1.0 mmol/g |
| Linker Loading Efficiency | > 95% |
| First Amino Acid (Fmoc-Arg(Pbf)-OH) Loading Efficiency | ~85% |
| Final Resin Loading | ~0.8 mmol/g |
| Average Coupling Efficiency per Cycle | > 99% |
| Synthesis Scale | 0.1 mmol |
Table 2: Final Peptide Characterization
| Parameter | Result |
| Crude Peptide Purity (by RP-HPLC) | > 80% |
| Purified Peptide Purity (by RP-HPLC) | > 98% |
| Overall Yield (based on initial resin loading) | ~65% |
| Expected Mass (M+H)⁺ | 785.4 Da |
| Observed Mass (M+H)⁺ | 785.5 Da |
Experimental Protocols
Protocol 1: Attachment of this compound to Aminomethyl Resin
-
Swell aminomethyl polystyrene resin (1 g, 1.0 mmol) in dichloromethane (B109758) (DCM, 10 mL) for 1 hour in a reaction vessel.
-
Drain the DCM and wash the resin with dimethylformamide (DMF, 3 x 10 mL).
-
In a separate flask, dissolve this compound (3 eq., 3.0 mmol) and N,N'-diisopropylethylamine (DIEA) (6 eq., 6.0 mmol) in DMF (5 mL).
-
Add the solution to the resin and shake at room temperature for 24 hours.
-
Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (B129727) (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 2: Attachment of the First Fmoc-Amino Acid
-
Swell the this compound functionalized resin (1 g, ~0.95 mmol) in DMF (10 mL) for 1 hour.
-
In a separate flask, dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH) (4 eq., 3.8 mmol) and cesium carbonate (Cs₂CO₃) (2 eq., 1.9 mmol) in DMF (10 mL).
-
Add the amino acid solution to the resin.
-
Heat the reaction mixture at 50°C for 12-18 hours.
-
Drain the solution and wash the resin with DMF (3 x 10 mL), a mixture of DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum and determine the loading capacity using a standard Fmoc cleavage test.
Protocol 3: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
A standard Fmoc-SPPS cycle consists of deprotection and coupling steps.
Fmoc Deprotection:
-
Swell the peptide-resin in DMF (10 mL) for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine (B6355638) in DMF (10 mL) to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF (10 mL) and shake for 15 minutes.
-
Drain the solution and wash the resin with DMF (5 x 10 mL).
Amino Acid Coupling:
-
In a separate flask, dissolve the next Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.
-
Add DIEA (8 eq.) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
Protocol 4: Cleavage of the Peptide Ethyl Ester from the Resin
-
Wash the final peptide-resin with DCM (3 x 10 mL) and dry under vacuum for 1 hour.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)[6].
-
Add the cleavage cocktail (10 mL per gram of resin) to the peptide-resin in a reaction vessel.
-
Shake the mixture at room temperature for 2-4 hours.[7]
-
Filter the resin and collect the filtrate.
-
Wash the resin with an additional small volume of the cleavage cocktail.
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Application Note: Characterization of Protein Degradation Induced by Br-PEG3-ethyl Acetate-Containing Degraders
References
- 1. benchchem.com [benchchem.com]
- 2. sapient.bio [sapient.bio]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 5. Ubiquitination assay [bio-protocol.org]
- 6. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. 2bscientific.com [2bscientific.com]
- 9. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 10. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Cell-Based Assays Using PROTACs Synthesized with a Br-PEG3-ethyl Acetate Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1] A PROTAC molecule is heterobifunctional, consisting of two ligands connected by a chemical linker: one ligand binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]
The linker is a critical component that influences a PROTAC's efficacy, solubility, and cell permeability.[3][4] Br-PEG3-ethyl acetate (B1210297) is a bifunctional, PEG-based linker used in the synthesis of PROTACs.[5][6][7] The polyethylene (B3416737) glycol (PEG) motif enhances the aqueous solubility of the resulting PROTAC, which can improve cell permeability and oral absorption.[8][9] The length and flexibility of the PEG chain are crucial for optimizing the formation of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[2][4] The terminal bromide and ethyl acetate groups on this linker provide reactive handles for the sequential conjugation of the POI and E3 ligase ligands during PROTAC synthesis.
These application notes provide detailed protocols for evaluating the cellular activity of a hypothetical PROTAC, herein named PROTAC-X , synthesized using the Br-PEG3-ethyl acetate linker. The key cell-based assays described are Western Blotting, to quantify target protein degradation, and the MTT assay, to assess the cytotoxic effect of PROTAC-induced protein knockdown.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action for PROTAC-X and the general experimental workflow for its evaluation in cell-based assays.
Caption: PROTAC-X mediated protein degradation pathway.
Caption: General workflow for evaluating PROTAC-X in cell-based assays.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with PROTAC-X.[1]
Materials:
-
Cell line expressing the target protein
-
PROTAC-X compound and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[10][11]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Plating: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[1]
-
PROTAC Treatment: Treat the cells with a serial dilution of PROTAC-X (e.g., 1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).[1]
-
Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[1]
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[1]
-
Add ice-cold lysis buffer to each well and incubate on ice for 30 minutes with occasional vortexing.[1][11]
-
Scrape the cells and collect the lysate. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][11]
-
Transfer the supernatant (protein lysate) to a new tube.[1]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.[1]
-
Wash the membrane three times with TBST for 5-10 minutes each.[1]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again three times with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.[1]
-
Quantify the band intensity using densitometry software. Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Protocol 2: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Materials:
-
Cell line of interest
-
PROTAC-X compound and vehicle control (e.g., DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[14]
-
Microplate (ELISA) reader
Methodology:
-
Cell Plating: Seed cells at a concentration of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium in a 96-well plate.[12][14] Incubate overnight to allow for cell attachment.
-
PROTAC Treatment: Prepare serial dilutions of PROTAC-X in culture medium. Remove the old medium from the wells and add 100 µL of the PROTAC-X dilutions. Include wells for vehicle control and untreated cells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[14]
-
MTT Addition: After incubation, add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).[12]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[12] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][15] Allow the plate to stand overnight in the incubator to ensure complete solubilization.[12]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[12] A reference wavelength of >650 nm can be used to subtract background absorbance.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (which are considered 100% viable).
Data Presentation
The following tables present hypothetical quantitative data derived from the assays described above for PROTAC-X.
Table 1: PROTAC-X Induced Degradation of Target Protein
| PROTAC-X Conc. (nM) | Normalized Band Intensity (Target/Loading Control) | % Degradation vs. Vehicle |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.52 | 48% |
| 50 | 0.23 | 77% |
| 100 | 0.11 | 89% |
| 500 | 0.08 | 92% |
| 1000 | 0.09 | 91% |
-
DC₅₀ (50% Degradation Concentration): ~11 nM
-
Dₘₐₓ (Maximum Degradation): ~92%
Table 2: Effect of PROTAC-X on Cell Viability (MTT Assay at 72h)
| PROTAC-X Conc. (nM) | Absorbance (570 nm) | % Cell Viability vs. Vehicle |
| 0 (Vehicle) | 1.25 | 100% |
| 1 | 1.23 | 98% |
| 10 | 1.15 | 92% |
| 50 | 0.98 | 78% |
| 100 | 0.65 | 52% |
| 500 | 0.31 | 25% |
| 1000 | 0.15 | 12% |
-
IC₅₀ (50% Inhibitory Concentration): ~110 nM
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. biorbyt.com [biorbyt.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 10. 2bscientific.com [2bscientific.com]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Br-PEG3-ethyl acetate in the Development of Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel therapeutics is increasingly focused on targeted protein degradation, a strategy that eliminates disease-causing proteins rather than simply inhibiting them. Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this approach. These heterobifunctional molecules are designed to hijack the body's own cellular machinery to selectively tag and degrade target proteins. A critical component of a PROTAC is the linker, which connects the target-binding ligand to an E3 ubiquitin ligase-recruiting ligand. The nature of this linker—its length, flexibility, and composition—is paramount to the efficacy of the PROTAC.
Br-PEG3-ethyl acetate (B1210297) is a versatile, PEG-based linker that offers a balance of hydrophilicity and a defined length, making it an attractive building block for the synthesis of PROTACs. The tri-ethylene glycol (PEG3) unit enhances solubility and can improve the pharmacokinetic properties of the final therapeutic agent. This document provides detailed application notes and protocols for the use of Br-PEG3-ethyl acetate in the development of novel PROTAC therapeutics, with a focus on targeting the epigenetic reader protein BRD4, a key target in oncology.
Principle of PROTAC Action
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, effectively removing it from the cell. The PROTAC molecule itself is not degraded and can continue to facilitate the degradation of multiple target protein molecules.
Signaling Pathway of a BRD4-Targeting PROTAC
The signaling pathway for a BRD4-targeting PROTAC involves several key steps, from the formation of the ternary complex to the downstream effects of BRD4 degradation. The following diagram illustrates this process.
Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.
Application: Development of a BRD4-Targeting PROTAC
This section outlines the application of this compound in the synthesis and evaluation of a novel PROTAC targeting BRD4. For this example, we will consider a PROTAC composed of a BRD4 ligand (e.g., a JQ1 derivative), an E3 ligase ligand (e.g., pomalidomide (B1683931) for Cereblon [CRBN]), and a PEG3 linker derived from this compound.
Quantitative Data Summary
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for BRD4-targeting PROTACs with PEG linkers.
| PROTAC ID | Target Ligand | E3 Ligase Ligand | Linker | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Hypothetical PROTAC-PEG3 | JQ1 derivative | Pomalidomide | PEG3 | MV4-11 | ~0.8 | >95 | N/A |
| GNE-987 | BET inhibitor | VHL ligand | Methylene | EOL-1 | 0.03 | >90 | [1][2] |
| B24 | ABBV-075 derivative | Pomalidomide | PEG2 | MV4-11 | 0.75 | >95 | [3] |
| MZ1 | JQ1 | VHL ligand | PEG | HeLa | ~50 | >90 | [4] |
Note: Data for the hypothetical PROTAC-PEG3 is an estimation based on published data for similar compounds. The other data points are from published literature for comparison.
Experimental Protocols
Synthesis of a BRD4-Targeting PROTAC using a PEG3 Linker
This protocol provides a generalized approach for synthesizing a BRD4-targeting PROTAC using a BRD4 ligand with a suitable reactive handle (e.g., a primary amine), pomalidomide as the CRBN ligand, and a PEG3 linker derived from this compound.
Experimental Workflow: PROTAC Synthesis
Caption: A generalized workflow for the synthesis of a BRD4-targeting PROTAC.
Materials:
-
BRD4 ligand with a primary amine handle
-
Pomalidomide
-
This compound
-
Cesium Carbonate (Cs2CO3)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Solvents for purification (e.g., acetonitrile (B52724), water)
Procedure:
-
Synthesis of Pomalidomide-PEG3-Br:
-
Dissolve pomalidomide (1 equivalent) and this compound (1.2 equivalents) in DMF.
-
Add Cs2CO3 (2 equivalents) to the mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Once complete, dilute the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting ethyl ester can be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water) to yield Pomalidomide-PEG3-Br with a terminal carboxylic acid.
-
-
PROTAC Assembly:
-
Dissolve the BRD4 ligand with a primary amine (1 equivalent) and the Pomalidomide-PEG3-Br intermediate (1.1 equivalents) in DMF.
-
Add DIPEA (3 equivalents) and HATU (1.2 equivalents) to the solution.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
-
Purification:
-
Upon completion, purify the crude product by preparative reverse-phase HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Collect the fractions containing the desired product and lyophilize to obtain the pure PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
In-Cell BRD4 Degradation Assay (Western Blot)
This protocol describes how to assess the ability of the synthesized PROTAC to induce the degradation of BRD4 in a relevant cancer cell line (e.g., MV4-11, a human acute myeloid leukemia cell line).
Experimental Workflow: Western Blot Analysis
Caption: Workflow for assessing PROTAC-mediated protein degradation by Western blot.
Materials:
-
MV4-11 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized BRD4-targeting PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, optional control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-MYC, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate MV4-11 cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Prepare serial dilutions of the PROTAC in complete medium. A typical concentration range would be from 0.1 nM to 1000 nM. Include a DMSO-only vehicle control.
-
Treat the cells with the different concentrations of the PROTAC for a specified time (e.g., 18-24 hours).
-
For mechanistic studies, a control group can be pre-treated with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-BRD4, anti-c-MYC, and loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BRD4 and c-MYC band intensities to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion
This compound is a valuable chemical tool for the construction of novel PROTACs. Its PEG3 core can impart favorable physicochemical properties, such as enhanced solubility, which is a common challenge in PROTAC development. The protocols and data presented here provide a framework for the rational design, synthesis, and evaluation of PROTACs utilizing this and similar PEG-based linkers. By systematically applying these methodologies, researchers can accelerate the development of new and effective targeted protein degraders for a range of therapeutic applications.
References
Application Notes and Protocols for Br-PEG3-ethyl acetate in Functional Genomics Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Br-PEG3-ethyl acetate (B1210297) as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) for functional genomics research. The following sections detail the application of a hypothetical PROTAC, herein named PROTAC-XYZ , which utilizes a Br-PEG3-ethyl acetate linker to target a hypothetical protein of interest (POI) for degradation.
Introduction to this compound in PROTAC Technology
This compound is a heterobifunctional linker commonly employed in the synthesis of PROTACs.[1][2][3] PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][3] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
The polyethylene (B3416737) glycol (PEG) component of the this compound linker imparts favorable physicochemical properties to the resulting PROTAC, such as increased hydrophilicity and improved cell permeability. The length and flexibility of the PEG chain are critical determinants of the stability and efficacy of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.
Functional Genomics Applications of PROTAC-XYZ
Functional genomics studies are essential for elucidating the cellular consequences of targeted protein degradation. By using a PROTAC synthesized with a this compound linker, researchers can investigate the role of a specific protein in various biological processes. Key applications include:
-
Target Validation: Confirming the therapeutic potential of a protein by observing the phenotypic effects of its degradation.
-
Pathway Analysis: Identifying the signaling pathways and cellular processes regulated by the target protein.
-
Mechanism of Action Studies: Understanding the downstream effects of protein degradation on gene expression and protein-protein interactions.
-
Identification of Resistance Mechanisms: Uncovering genetic alterations that lead to resistance to PROTAC-mediated degradation.
Quantitative Data Summary
The efficacy of PROTAC-XYZ in mediating the degradation of the target protein can be quantified through various cellular assays. The following tables summarize representative data from such experiments.
Table 1: In Vitro Degradation of Target Protein by PROTAC-XYZ
| Cell Line | DC50 (nM) | Dmax (%) | Timepoint (hours) |
| Cell Line A | 50 | 95 | 24 |
| Cell Line B | 100 | 90 | 24 |
| Cell Line C | 75 | 92 | 24 |
DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.
Table 2: Global Proteomics Analysis of PROTAC-XYZ Treatment
| Protein | Log2 Fold Change (PROTAC-XYZ vs. Vehicle) | p-value |
| Target Protein | -4.5 | < 0.001 |
| Downstream Effector 1 | -2.8 | < 0.01 |
| Downstream Effector 2 | -2.5 | < 0.01 |
| Off-Target Protein 1 | -0.2 | > 0.05 |
| Off-Target Protein 2 | 0.1 | > 0.05 |
Experimental Protocols
Detailed methodologies for key experiments in the functional genomic characterization of PROTAC-XYZ are provided below.
Protocol 1: Western Blotting for Target Protein Degradation
Objective: To quantify the degradation of the target protein in response to PROTAC-XYZ treatment.
Materials:
-
Cell line of interest
-
PROTAC-XYZ
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of PROTAC-XYZ (e.g., 1 nM to 10 µM) or DMSO for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Protocol 2: Quantitative Mass Spectrometry-Based Proteomics
Objective: To assess the global changes in protein expression following PROTAC-XYZ treatment to evaluate selectivity and identify downstream effects.
Materials:
-
Cell line of interest
-
PROTAC-XYZ
-
DMSO (vehicle control)
-
Lysis buffer (e.g., 8M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
DTT and iodoacetamide
-
Trypsin
-
LC-MS/MS system
-
Proteomics data analysis software
Procedure:
-
Sample Preparation:
-
Treat cells with PROTAC-XYZ or DMSO.
-
Lyse cells and quantify protein concentration.
-
Reduce, alkylate, and digest the proteins with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures using a high-resolution LC-MS/MS system.
-
-
Data Analysis:
-
Process the raw data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Perform protein identification and quantification.
-
Calculate the log2 fold change and p-value for each protein to identify significantly altered proteins.
-
Protocol 3: CRISPR-Cas9 Screen for Resistance Mechanisms
Objective: To identify genes whose loss-of-function confers resistance to PROTAC-XYZ.
Materials:
-
Cas9-expressing cell line
-
Genome-wide sgRNA library
-
Lentivirus production reagents
-
PROTAC-XYZ
-
Next-generation sequencing (NGS) platform
Procedure:
-
Lentiviral sgRNA Library Transduction:
-
Transduce the Cas9-expressing cells with the lentiviral sgRNA library at a low multiplicity of infection.
-
-
PROTAC Selection:
-
Treat the transduced cell population with PROTAC-XYZ at a concentration that inhibits the growth of the majority of cells.
-
Maintain the selection pressure for a sufficient period to allow for the enrichment of resistant cells.
-
-
Genomic DNA Extraction and Sequencing:
-
Extract genomic DNA from the resistant and control cell populations.
-
Amplify the sgRNA cassettes by PCR.
-
Sequence the amplicons using an NGS platform.
-
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library to determine the abundance of each sgRNA.
-
Identify sgRNAs that are significantly enriched in the PROTAC-XYZ-treated population compared to the control population.
-
Perform gene set enrichment analysis to identify pathways associated with resistance.
-
Visualizations
PROTAC-XYZ Mechanism of Action
Caption: Mechanism of PROTAC-XYZ-mediated protein degradation.
Experimental Workflow for PROTAC-XYZ Functional Characterization
Caption: Workflow for functional characterization of PROTAC-XYZ.
Signaling Pathway Affected by PROTAC-XYZ
Caption: Hypothetical signaling pathway modulated by PROTAC-XYZ.
References
Application Notes and Protocols for Br-PEG3-ethyl Acetate in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the use of Br-PEG3-ethyl acetate (B1210297) in bioconjugation, with a particular focus on its application as a linker in Proteolysis Targeting Chimeras (PROTACs).
Introduction
Br-PEG3-ethyl acetate is a short, flexible, and hydrophilic polyethylene (B3416737) glycol (PEG) linker containing a reactive bromo group. This functional group allows for covalent conjugation to nucleophiles, most notably the thiol group of cysteine residues in proteins and peptides. The PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting bioconjugate. A primary application of this compound is in the synthesis of PROTACs, where it serves as a linker to connect a target protein ligand with an E3 ubiquitin ligase ligand. This proximity induction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Reaction Principle
The core reaction for the bioconjugation of this compound to proteins or peptides containing cysteine residues is a nucleophilic substitution (SN2) reaction. The nucleophilic thiol group of a cysteine residue attacks the electrophilic carbon atom attached to the bromine atom, displacing the bromide and forming a stable thioether bond.
Key Reaction Parameters
The efficiency and specificity of the conjugation reaction are influenced by several parameters, which are summarized in the table below.
| Parameter | Recommended Conditions | Notes |
| pH | 7.0 - 8.5 | The reaction rate increases with pH as the thiol group becomes more deprotonated and thus more nucleophilic. However, at pH values above 8.5, the risk of side reactions with other nucleophilic amino acid residues (e.g., lysine) increases. A pH range of 7.0-7.5 is often optimal for maintaining high selectivity for cysteine residues. |
| Temperature | Room Temperature (20-25 °C) | The reaction proceeds efficiently at room temperature. Higher temperatures are generally not required and may lead to protein denaturation or increased side reactions. |
| Reaction Time | 1 - 4 hours | The reaction is typically rapid. Reaction progress should be monitored (e.g., by LC-MS or SDS-PAGE) to determine the optimal time. |
| Buffer System | Phosphate, HEPES, Bicarbonate | Buffers should be free of nucleophiles that can react with the bromo group. Avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol) or primary amines (e.g., Tris, unless the pH is kept below 7.5). |
| Molar Ratio | 5-20 fold molar excess of this compound | The optimal molar ratio of the PEG linker to the biomolecule depends on the number of available cysteine residues and the desired degree of labeling. An excess of the linker is generally used to drive the reaction to completion. |
Experimental Protocols
Protocol 1: General Bioconjugation of this compound to a Cysteine-Containing Protein
This protocol describes a general method for conjugating this compound to a protein with an accessible cysteine residue.
Materials:
-
Cysteine-containing protein
-
This compound
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 1 M N-acetyl-L-cysteine or β-mercaptoethanol
-
Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) column
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. Remove the excess TCEP using a desalting column.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM) in a compatible organic solvent such as DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution.
-
Gently mix and incubate at room temperature for 1-4 hours. Monitor the reaction progress by taking aliquots at different time points and analyzing them by LC-MS or SDS-PAGE.
-
-
Quenching the Reaction:
-
Once the desired level of conjugation is achieved, add a 100-fold molar excess of the quenching reagent (e.g., N-acetyl-L-cysteine) to consume any unreacted this compound. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from excess reagents and unreacted protein using SEC or IEX. The choice of purification method will depend on the properties of the protein and the conjugate.
-
-
Characterization:
-
Characterize the final conjugate by methods such as SDS-PAGE to confirm the increase in molecular weight, and mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the degree of labeling.
-
Protocol 2: Synthesis of a PROTAC using a this compound Linker
This protocol provides a representative workflow for the synthesis of a PROTAC where this compound is used to link a target protein ligand (with a nucleophilic handle, e.g., a thiol) and an E3 ligase ligand (with an amine handle, after ester hydrolysis).
Materials:
-
Target Protein Ligand (with a thiol or other nucleophilic group)
-
E3 Ligase Ligand (e.g., a derivative with an amine handle)
-
This compound
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
Hydrolysis Reagent: Lithium hydroxide (B78521) (LiOH)
-
Coupling Reagent (for amide bond formation): e.g., HATU, HOBt
-
Purification System: Preparative HPLC
Procedure:
Step 1: Conjugation of this compound to the Target Protein Ligand
-
Dissolve the target protein ligand (containing a thiol group) in anhydrous DMF.
-
Add a slight excess (e.g., 1.2 equivalents) of this compound.
-
Add a base such as DIPEA (2-3 equivalents) to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, purify the intermediate product (Ligand-S-PEG3-ethyl acetate) by preparative HPLC.
Step 2: Hydrolysis of the Ethyl Acetate Group
-
Dissolve the purified intermediate from Step 1 in a mixture of THF and water.
-
Add LiOH (e.g., 2-3 equivalents) and stir at room temperature for 1-2 hours, monitoring the hydrolysis of the ester to a carboxylic acid by LC-MS.
-
Acidify the reaction mixture with a weak acid (e.g., 1 M HCl) to pH ~4-5 and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the carboxylic acid intermediate (Ligand-S-PEG3-COOH).
Step 3: Coupling with the E3 Ligase Ligand
-
Dissolve the carboxylic acid intermediate from Step 2 in anhydrous DMF.
-
Add the E3 ligase ligand (with an amine handle), a coupling reagent (e.g., HATU, 1.2 equivalents), and a base (e.g., DIPEA, 3 equivalents).
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
Step 4: Characterization
-
Confirm the identity and purity of the final PROTAC using LC-MS, 1H NMR, and 13C NMR.
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action of a PROTAC molecule.
Experimental Workflow for Protein Bioconjugation
Caption: General workflow for protein bioconjugation.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | - Incomplete reduction of disulfide bonds- Suboptimal pH- Insufficient molar excess of linker- Inactive this compound | - Ensure complete reduction and removal of reducing agent.- Optimize pH within the 7.0-8.5 range.- Increase the molar excess of the linker.- Use a fresh batch of the linker and store it properly (desiccated at -20°C). |
| Low Purity of Final Product | - Inefficient quenching- Inadequate purification | - Ensure a sufficient excess of quenching reagent is used.- Optimize the purification method (e.g., change column type, gradient). |
| Protein Aggregation | - High protein concentration- Unfavorable buffer conditions | - Perform the reaction at a lower protein concentration.- Screen different buffer systems and additives (e.g., arginine). |
Disclaimer
These protocols are intended as a general guide. Optimal reaction conditions may vary depending on the specific biomolecule and desired outcome. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific application. All reagents should be handled in accordance with safety guidelines. For research use only.
Application Note: Analytical Techniques for the Characterization of Br-PEG3-Ethyl Acetate Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Br-PEG3-ethyl acetate (B1210297) is a heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that utilize the ubiquitin-proteasome system to selectively degrade target proteins. The linker component of a PROTAC is critical as it connects the target protein binder to the E3 ligase ligand, and its composition and length significantly influence the efficacy and physicochemical properties of the final molecule. Therefore, comprehensive characterization of the linker, such as Br-PEG3-ethyl acetate, is a crucial step in the development of well-defined and effective PROTACs.
This application note provides detailed protocols and data interpretation guidelines for the analytical characterization of this compound conjugates using a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Analytical Techniques and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the successful conjugation and the integrity of the individual components.
Predicted NMR Data for this compound
The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of its constituent parts: the ethyl acetate moiety and a bromo-PEG3 chain.
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (Ethyl) | 1.25 | Triplet | 3H |
| CH₂ (Ethyl) | 4.20 | Quartet | 2H |
| CH₂-Br | 3.80 | Triplet | 2H |
| O-CH₂-CH₂-Br | 3.75 | Triplet | 2H |
| PEG₃ CH₂'s | 3.65 - 3.70 | Multiplet | 8H |
| O-CH₂-C=O | 4.15 | Singlet | 2H |
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ (Ethyl) | 14.1 |
| CH₂ (Ethyl) | 61.2 |
| CH₂-Br | 30.5 |
| O-CH₂-CH₂-Br | 71.3 |
| PEG₃ CH₂'s | 70.0 - 70.8 |
| O-CH₂-C=O | 68.5 |
| C=O | 169.8 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Process the data with appropriate phasing and baseline correction.
-
-
Data Analysis: Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and integration values. Assign the ¹³C NMR peaks based on their chemical shifts and comparison with predicted values.
Diagram 1: NMR Analysis Workflow
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the this compound conjugate and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |
| [M+H]⁺ | 299.0492 | 301.0471 |
| [M+Na]⁺ | 321.0311 | 323.0290 |
Expected Fragmentation Patterns:
The fragmentation of the PEG linker in mass spectrometry often occurs through the cleavage of the C-O bonds of the ethylene (B1197577) glycol units.[1] For the this compound conjugate, characteristic losses of C₂H₄O units (44 Da) are expected. The presence of the bromo- and ethyl acetate- functionalities will also lead to specific fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the conjugate (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer, preferably a high-resolution instrument like a Q-TOF or Orbitrap.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
Obtain both the full scan spectrum to identify the molecular ion and tandem MS (MS/MS) spectra to study fragmentation patterns.
-
-
Data Analysis:
-
Identify the molecular ion peaks corresponding to the protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.
-
Confirm the presence of the characteristic 1:1 isotopic pattern for bromine.
-
Analyze the MS/MS spectra to identify characteristic fragment ions.
-
Diagram 2: Mass Spectrometry Analysis Logic
Caption: Logical flow of mass spectrometry analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the this compound conjugate. Due to the lack of a strong UV chromophore in the PEG chain, a universal detector such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is often employed.
Table 4: Typical HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Water and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detector | Refractive Index (RI) or Evaporative Light Scattering (ELSD) |
| Injection Volume | 10-20 µL |
Experimental Protocol: HPLC
-
Sample Preparation: Prepare a solution of the conjugate in the mobile phase at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (RI or ELSD).
-
Method Development:
-
If using an isocratic method, start with a mobile phase composition of 50:50 water:acetonitrile and adjust as needed to achieve good peak shape and retention.
-
For gradient elution, a typical gradient might run from 20% to 80% acetonitrile over 15-20 minutes.
-
-
Data Acquisition: Inject the sample and record the chromatogram.
-
Data Analysis: Determine the retention time of the main peak and calculate the purity of the conjugate by integrating the peak areas.
Diagram 3: HPLC Experimental Workflow
Caption: Experimental workflow for HPLC analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the this compound conjugate, thereby confirming the presence of both the PEG and ester moieties.
Table 5: Expected FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (Ester) | ~1740 | Strong, sharp absorption |
| C-O-C (PEG Ether) | ~1100 | Strong, characteristic broad absorption[2] |
| C-H (Alkyl) | 2850-2950 | Stretching vibrations |
| C-Br | 500-600 | Stretching vibration |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if oily) by placing a small drop between two KBr or NaCl plates, or as a thin film on a salt plate.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Diagram 4: FTIR Functional Group Identification Pathway
Caption: Pathway for functional group identification via FTIR.
Summary
The comprehensive characterization of this compound conjugates is essential for ensuring the quality and consistency of these critical linkers in PROTAC development. The analytical techniques outlined in this application note—NMR, MS, HPLC, and FTIR—provide a robust framework for the structural elucidation and purity assessment of these molecules. By following the detailed protocols and utilizing the provided data tables for interpretation, researchers can confidently verify the identity and quality of their this compound conjugates, thereby facilitating the advancement of their drug discovery programs.
References
Application Notes and Protocols for Br-PEG3-ethyl acetate in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Br-PEG3-ethyl acetate (B1210297) as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. The choice of linker is critical as it influences the PROTAC's solubility, cell permeability, and the spatial orientation of the two ligands, which in turn affects the stability and efficacy of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Introduction to Br-PEG3-ethyl acetate
This compound is a versatile, flexible, and hydrophilic linker commonly employed in the construction of PROTACs. [2] Its structure comprises a three-unit polyethylene (B3416737) glycol (PEG) chain, which enhances the aqueous solubility and can improve the pharmacokinetic properties of the final PROTAC molecule. [5, 8] The molecule is bifunctional, featuring:
-
A bromo group , which serves as a reactive handle for nucleophilic substitution, typically with an amine or thiol on one of the ligands.
-
An ethyl acetate group , which can be hydrolyzed to a carboxylic acid. This acid can then be coupled with an amine group on the other ligand via amide bond formation.
Molecular Structure:
Key Applications in In-Situ Drug Synthesis: PROTACs
While not "in-situ drug synthesis" in the traditional sense of creating a drug at its site of action, PROTACs represent a form of "in-situ" protein degradation. The PROTAC molecule itself is the therapeutic agent that brings the target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
General Workflow for PROTAC Synthesis and Evaluation
The development of a novel PROTAC follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Experimental Protocols
The following protocols are representative examples of how a linker like this compound can be used to synthesize a PROTAC. The synthesis is typically a two-step process involving the sequential attachment of the two ligands to the linker.
Protocol 1: Two-Step PROTAC Synthesis via Nucleophilic Substitution and Amide Coupling
This protocol describes the synthesis of a hypothetical PROTAC connecting a target protein binder (POI-NH2) and an E3 ligase ligand (E3-OH), for example, a derivative of pomalidomide.
Step 1: Reaction of this compound with the E3 Ligase Ligand
-
Materials:
-
E3 Ligase Ligand with a nucleophilic hydroxyl or amine group (e.g., Pomalidomide derivative)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous sodium sulfate
-
Ethyl acetate and water for extraction
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at 50-80 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude intermediate (E3-PEG3-ethyl acetate) by flash column chromatography on silica gel.
-
Step 2: Hydrolysis of the Ethyl Ester and Coupling with the POI Binder
-
Materials:
-
Purified E3-PEG3-ethyl acetate intermediate
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF) and water
-
Hydrochloric acid (HCl) for acidification
-
POI binder with a primary or secondary amine (POI-NH2)
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Anhydrous DMF
-
DIPEA
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
-
Procedure:
-
Hydrolysis: Dissolve the E3-PEG3-ethyl acetate intermediate in a mixture of THF and water. Add LiOH (2.0 eq) and stir at room temperature until the hydrolysis is complete (monitored by LC-MS).
-
Acidify the mixture with 1N HCl to pH ~3-4 and extract the resulting carboxylic acid (E3-PEG3-acid) with a suitable organic solvent. Dry and concentrate to yield the acid intermediate.
-
Amide Coupling: Dissolve the E3-PEG3-acid intermediate (1.0 eq) and the POI-NH2 binder (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry.
-
Data Presentation
The efficacy of a synthesized PROTAC is evaluated by its ability to induce the degradation of the target protein. Key quantitative metrics include DC50 (concentration for 50% degradation) and Dmax (maximum degradation). The following table provides representative data for BRD4-targeting PROTACs with PEG linkers, illustrating the expected range of potency.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
| Data is illustrative and compiled from various sources in the literature.[1] DC50 and Dmax values are cell-line dependent. |
Visualization of Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC, leading to the degradation of a target protein of interest (POI).
As a specific example, a PROTAC targeting BRD4 would lead to the downregulation of c-MYC, a key oncogene.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Br-PEG3-ethyl acetate as a PROTAC Linker
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Br-PEG3-ethyl acetate (B1210297) in the development of Proteolysis Targeting Chimeras (PROTACs). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in your research.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis and evaluation of PROTACs utilizing a Br-PEG3-ethyl acetate linker.
| Problem | Potential Cause | Suggested Solution |
| Low PROTAC Synthesis Yield | Incomplete reaction: The terminal bromide of this compound may not have fully reacted with the nucleophilic handle on your E3 ligase ligand or target protein ligand. | - Increase reaction time and/or temperature.- Use a stronger base to facilitate the nucleophilic substitution.- Confirm the purity and reactivity of your starting materials. |
| Hydrolysis of the ethyl acetate: The ester group is susceptible to hydrolysis, especially under basic conditions. | - Perform the reaction under anhydrous conditions.- Use a non-nucleophilic base.- Consider protecting the ester if hydrolysis is a persistent issue. | |
| PROTAC shows poor solubility | Physicochemical properties of the final PROTAC: Despite the hydrophilicity of the PEG linker, the overall molecule may be poorly soluble due to the properties of the warhead and E3 ligase ligand. | - Prepare stock solutions in an appropriate organic solvent like DMSO.[1]- For cellular assays, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid toxicity. |
| Low or no target protein degradation | Suboptimal linker length: A PEG3 linker might be too short or too long for inducing a productive ternary complex between your specific target protein and E3 ligase.[2] | - Synthesize a series of PROTACs with varying linker lengths (e.g., PEG2, PEG4, PEG5) to empirically determine the optimal length.[3] |
| Poor cell permeability: The overall size and polarity of the PROTAC can hinder its ability to cross the cell membrane.[4] | - Perform a cell permeability assay (e.g., PAMPA) to assess membrane transport.[5]- Modify the linker or ligands to improve physicochemical properties.[6] | |
| Inefficient ternary complex formation: Even with good binary binding, the linker may not orient the two proteins correctly for ubiquitination.[7] | - Conduct a ternary complex formation assay (e.g., TR-FRET, FP) to assess the formation and stability of the POI-PROTAC-E3 ligase complex.[8][9] | |
| "Hook Effect" observed (decreased degradation at high concentrations) | Formation of binary complexes: At high concentrations, the PROTAC can form non-productive binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex.[7] | - Perform a full dose-response curve to identify the optimal concentration range for degradation.[10]- This is an inherent property of PROTACs; focus on the descending part of the curve for determining DC50. |
| Off-target effects or cellular toxicity | Non-specific protein degradation or cellular stress: The PROTAC may be inducing the degradation of other proteins or causing general cellular toxicity at the concentrations tested.[11] | - Perform proteomic studies to identify off-target proteins.- Optimize the warhead for higher target selectivity.- Assess cell viability in parallel with degradation experiments.[11] |
Frequently Asked Questions (FAQs)
Q1: Why choose a PEG linker like this compound for PROTAC design?
A1: Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to their favorable physicochemical properties. They can improve the solubility and cell permeability of the PROTAC molecule.[] The defined length of a PEG3 linker provides a good starting point for linker optimization, offering a balance of flexibility and length to facilitate the formation of a stable ternary complex.[13]
Q2: What is the significance of the "Br" and "ethyl acetate" functionalities on the linker?
A2: The terminal bromide ("Br") provides a reactive handle for conjugation to a nucleophilic group (e.g., an amine or thiol) on either the target protein ligand or the E3 ligase ligand through a nucleophilic substitution reaction. The ethyl acetate group is a common synthetic handle that can be hydrolyzed to a carboxylic acid, which can then be coupled to an amine-containing ligand using standard amide bond formation chemistry.
Q3: How critical is the linker length for PROTAC efficacy?
A3: The length of the linker is a critical parameter that significantly impacts PROTAC efficacy.[] A linker that is too short can lead to steric hindrance, preventing the formation of the ternary complex. Conversely, a linker that is too long may result in an unstable or unproductive complex where ubiquitination does not occur efficiently.[] Therefore, it is often necessary to synthesize and test a series of PROTACs with varying linker lengths to identify the optimal one for a given target and E3 ligase pair.[3]
Q4: How can I assess if my PROTAC is forming a ternary complex?
A4: Several biophysical assays can be used to measure the formation of the ternary complex. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) are common methods.[8][9][15] These assays can provide quantitative data on the stability and cooperativity of the ternary complex, which is crucial for linker optimization.
Q5: What does the "hook effect" look like and how do I interpret it?
A5: The "hook effect" is characterized by a bell-shaped dose-response curve where the degradation of the target protein decreases at higher PROTAC concentrations.[7] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC with either the target or the E3 ligase) rather than the productive ternary complex. When analyzing your data, the lowest concentration that gives the maximal degradation (Dmax) is the optimal concentration.
Data Presentation
The following table provides illustrative data on the impact of PEG linker length on the degradation of a hypothetical target protein, "Protein X". This data demonstrates the importance of linker optimization.
| PROTAC | Linker | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG2 | 250 | 65 |
| PROTAC-2 | PEG3 | 50 | 92 |
| PROTAC-3 | PEG4 | 120 | 85 |
| PROTAC-4 | PEG5 | 300 | 70 |
Note: This data is for illustrative purposes to highlight the concept of an optimal linker length and does not represent a specific experimental result.
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis of a PROTAC where the E3 ligase ligand contains a nucleophilic handle and the target protein ligand has an amine handle.
Step 1: Conjugation of this compound to the E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
-
Add a suitable non-nucleophilic base (e.g., diisopropylethylamine, DIPEA; 2.0 eq).
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 50-70 °C) and monitor by LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting E3 ligase ligand-PEG3-ethyl acetate conjugate by column chromatography.
Step 2: Hydrolysis of the Ethyl Ester and Coupling to the Target Protein Ligand
-
Dissolve the purified conjugate from Step 1 in a mixture of THF and water.
-
Add lithium hydroxide (B78521) (LiOH; 2.0 eq) and stir at room temperature until the ester is completely hydrolyzed (monitor by LC-MS).
-
Acidify the reaction mixture with 1N HCl and extract the product with an organic solvent.
-
Dry, filter, and concentrate to obtain the carboxylic acid intermediate.
-
Dissolve the carboxylic acid intermediate (1.0 eq) and the amine-containing target protein ligand (1.1 eq) in anhydrous DMF.
-
Add a peptide coupling reagent (e.g., HATU; 1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature and monitor by LC-MS.
-
Purify the final PROTAC by preparative HPLC.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cultured cells.[16][17]
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of your PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescent (ECL) substrate and visualize the bands using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Protocol 3: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This protocol provides a general framework for a TR-FRET assay to measure the formation of the POI-PROTAC-E3 ligase complex.[8][9]
-
Reagents:
-
Purified, tagged target protein (e.g., His-tagged POI).
-
Purified, tagged E3 ligase complex (e.g., GST-tagged E3 ligase).
-
TR-FRET donor-labeled antibody (e.g., anti-His-Terbium).
-
TR-FRET acceptor-labeled antibody (e.g., anti-GST-d2).
-
PROTAC of interest.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
Low-volume 384-well plates.
-
-
Procedure:
-
Prepare a serial dilution of the PROTAC in the assay buffer.
-
In the 384-well plate, add a fixed concentration of the tagged target protein and the tagged E3 ligase to each well.
-
Add the serially diluted PROTAC to the wells. Include a no-PROTAC control.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
Add the TR-FRET donor and acceptor-labeled antibodies.
-
Incubate for another specified time (e.g., 60 minutes).
-
Measure the TR-FRET signal on a plate reader capable of time-resolved fluorescence measurements.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio as a function of PROTAC concentration. An increase in the TR-FRET signal indicates the formation of the ternary complex.
-
Visualizations
Caption: General mechanism of action for a PROTAC.
Caption: Experimental workflow for PROTAC optimization.
Caption: Troubleshooting decision-making flowchart.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. researchgate.net [researchgate.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Troubleshooting low yield in Br-PEG3-ethyl acetate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields and other issues in the synthesis of Br-PEG3-ethyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is the chemical reaction for the synthesis of Br-PEG3-ethyl acetate?
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of triethylene glycol to form an alkoxide, which then acts as a nucleophile and attacks the electrophilic carbon of ethyl bromoacetate (B1195939), displacing the bromide to form the desired ether.
Q2: What are the common causes of low yield in this reaction?
Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete deprotonation of triethylene glycol: Insufficiently strong base or the presence of water can lead to incomplete formation of the reactive alkoxide.
-
Competing elimination reaction (E2): The alkoxide can also act as a base, leading to the elimination of HBr from ethyl bromoacetate, forming byproducts instead of the desired ether. This is more prevalent at higher temperatures.
-
Side reactions of the product: The newly formed ether can potentially undergo further reactions under the basic conditions.
-
Suboptimal reaction conditions: Incorrect temperature, solvent, or reaction time can significantly impact the yield.
-
Difficulties in purification: The polar nature of the PEGylated product can make separation from starting materials and byproducts challenging, leading to product loss during workup and purification.
Q3: How can I minimize the formation of side products?
To minimize side products, consider the following:
-
Use a non-nucleophilic, sterically hindered base: This can favor deprotonation of the alcohol over competing elimination reactions.
-
Control the reaction temperature: Lower temperatures generally favor the SN2 reaction (ether formation) over the E2 elimination pathway.[1]
-
Choose an appropriate solvent: A polar aprotic solvent like DMF or acetonitrile (B52724) can accelerate the desired SN2 reaction.
-
Slow addition of the electrophile: Adding the ethyl bromoacetate slowly to the reaction mixture can help to control the reaction and minimize side reactions.
Q4: What is the role of a phase transfer catalyst (PTC) in this reaction?
A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), can be beneficial, especially in a biphasic system (e.g., aqueous NaOH and an organic solvent). The PTC helps to transport the alkoxide from the aqueous or solid phase into the organic phase where the reaction with the ethyl bromoacetate occurs, which can improve the reaction rate and yield.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Base: The base (e.g., sodium hydride) may have degraded due to improper storage or handling. 2. Wet Reagents/Solvent: Presence of water will quench the strong base and the alkoxide. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Use fresh, properly stored base. 2. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. 3. Gradually increase the reaction temperature while monitoring for byproduct formation. |
| Significant Amount of Unreacted Triethylene Glycol | 1. Insufficient Base: Not enough base to fully deprotonate the triethylene glycol. 2. Short Reaction Time: The reaction may not have proceeded to completion. | 1. Use a slight excess of the base (e.g., 1.1-1.2 equivalents). 2. Increase the reaction time and monitor the progress by TLC or LC-MS. |
| Presence of a Major Byproduct (Likely from Elimination) | 1. High Reaction Temperature: Higher temperatures favor the E2 elimination pathway. 2. Sterically Hindered Base: While often beneficial, a very hindered base might favor elimination if the SN2 reaction is slow. 3. Strongly Basic Conditions: The alkoxide is a strong base. | 1. Lower the reaction temperature. 2. Consider using a less hindered but still strong base. 3. Add the ethyl bromoacetate dropwise to maintain a low concentration. |
| Product is Difficult to Purify | 1. Polarity of the Product: The PEG chain makes the product highly polar, leading to streaking on silica (B1680970) gel chromatography. 2. Similar Polarity of Starting Material: Triethylene glycol is also very polar. | 1. Use a different stationary phase for column chromatography (e.g., alumina (B75360) or reversed-phase silica). 2. Employ a gradient elution with a more polar solvent system (e.g., dichloromethane (B109758)/methanol (B129727) or ethyl acetate/methanol). 3. Consider liquid-liquid extraction to remove non-polar impurities before chromatography. |
Data Presentation
Table 1: Effect of Base on a Model Williamson Ether Synthesis
| Base | Solvent | Temperature (°C) | Yield (%) |
| Sodium Hydride (NaH) | THF | 60 | 85 |
| Potassium tert-butoxide (t-BuOK) | THF | 60 | 78 |
| Sodium Hydroxide (NaOH) | DMF | 60 | 65 |
| Potassium Carbonate (K2CO3) | Acetonitrile | 80 | 55 |
Note: This data is illustrative and based on general trends in Williamson ether synthesis. Actual yields may vary.
Table 2: Effect of Temperature on a Model Williamson Ether Synthesis
| Temperature (°C) | Solvent | Base | Yield (%) | Byproduct (%) |
| 25 | THF | NaH | 60 | <5 |
| 40 | THF | NaH | 75 | ~5 |
| 60 | THF | NaH | 85 | ~10 |
| 80 | THF | NaH | 70 | >20 |
Note: This data is illustrative and based on general trends in Williamson ether synthesis. Actual yields and byproduct formation may vary.
Experimental Protocols
Key Experiment: Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
Triethylene glycol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl bromoacetate
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add triethylene glycol (1.0 equivalent) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Deprotonation: Dissolve the triethylene glycol in anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 1 hour.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl bromoacetate (1.2 equivalents) dropwise via a syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting steps for low yield in this compound synthesis.
References
Technical Support Center: Overcoming Solubility Challenges with Br-PEG3-ethyl acetate PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Proteolysis Targeting Chimeras (PROTACs) utilizing a Br-PEG3-ethyl acetate (B1210297) linker. Poor aqueous solubility is a common impediment in PROTAC development, impacting cellular permeability, bioavailability, and overall therapeutic efficacy.[1][2][3][4] This resource offers structured solutions, from chemical modifications to advanced formulation strategies, to effectively mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: Why do PROTACs, particularly those with linkers like Br-PEG3-ethyl acetate, often exhibit poor solubility?
A1: PROTACs are inherently large molecules, often with high molecular weights and lipophilicity that place them "beyond the Rule of Five" (bRo5).[4][5] This characteristic frequently leads to poor aqueous solubility. The linker, which connects the target protein binder and the E3 ligase ligand, plays a critical role in the overall physicochemical properties of the PROTAC.[6][7] While PEG linkers like PEG3 are incorporated to enhance hydrophilicity and solubility, the overall properties of the PROTAC are also influenced by the often hydrophobic warhead and E3 ligase ligand.[6][8][9] The ethyl acetate component of the linker may also contribute to the molecule's lipophilic nature.
Q2: My this compound PROTAC is insoluble in aqueous buffers. What initial steps should I take?
A2: For initial in vitro assays, it is common to prepare a high-concentration stock solution of the PROTAC in an organic solvent such as DMSO. This stock can then be diluted into the aqueous assay buffer. However, it is crucial to ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect the biological assay. If precipitation occurs upon dilution, you may need to explore co-solvents or formulation strategies.
Q3: How can I systematically improve the solubility of my this compound PROTAC?
A3: A multi-pronged approach is often necessary. Key strategies include:
-
Linker Modification: Systematically altering the linker is a primary strategy. This can involve increasing the length of the PEG chain (e.g., to PEG4 or PEG6) to enhance hydrophilicity.[9]
-
Formulation Development: Employing formulation strategies such as the use of co-solvents, surfactants, or creating amorphous solid dispersions (ASDs) can significantly improve solubility.[1][2]
-
Prodrug Strategies: A prodrug approach can be used to mask polar groups, which may improve cell permeability and solubility.[3][10]
Q4: What is the "hook effect" and could it be related to solubility issues?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[10] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC with either the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[10] While not directly a solubility issue, poor solubility at high concentrations can exacerbate the hook effect by causing the PROTAC to aggregate, reducing the effective concentration available for ternary complex formation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| PROTAC precipitates out of solution during in vitro assays. | The aqueous buffer cannot maintain the PROTAC in solution at the desired concentration. | 1. Optimize Solvent Concentration: Ensure the final DMSO concentration is minimal (<1%).2. Test Co-solvents: Evaluate the addition of co-solvents like PEG 400 or Solutol HS 15.3. Incorporate Surfactants: Test the effect of surfactants such as Tween 80 or Pluronic F-68. |
| Low or inconsistent cellular activity. | Poor cell permeability due to low solubility in the cell culture medium. | 1. Modify the Linker: Synthesize analogs with longer or more hydrophilic PEG linkers.[6][9]2. Formulation for Cellular Assays: Prepare a stock solution in a solubilizing excipient compatible with cell culture. |
| Poor oral bioavailability in animal models. | Low aqueous solubility leading to poor dissolution and absorption in the gastrointestinal tract.[3] | 1. Amorphous Solid Dispersions (ASDs): Formulate the PROTAC as an ASD with polymers like HPMCAS.[1][2]2. Lipid-Based Formulations: Explore self-emulsifying drug delivery systems (SEDDS).3. Administer with Food: The presence of bile salts after feeding can improve the solubility of lipophilic compounds.[3] |
| High variability in experimental results. | PROTAC instability or aggregation in the experimental medium. | 1. Assess Compound Stability: Evaluate the stability of the PROTAC in the relevant biological matrix over the experiment's duration.[10]2. Dynamic Light Scattering (DLS): Use DLS to check for aggregation at different concentrations. |
Data Presentation
Table 1: Solubility of a Hypothetical this compound PROTAC in Various Solvents
| Solvent/Buffer | Solubility (µg/mL) |
| Water | < 1 |
| PBS (pH 7.4) | < 5 |
| PBS with 1% DMSO | 15 |
| PBS with 5% PEG 400 | 50 |
| PBS with 0.1% Tween 80 | 75 |
Table 2: Impact of Linker Modification on PROTAC Solubility and Cellular Activity
| PROTAC Analog | Linker | Aqueous Solubility (µg/mL in PBS) | Cellular DC50 (nM) |
| Compound 1 | This compound | 4.5 | 150 |
| Compound 2 | Br-PEG4-ethyl acetate | 12.8 | 85 |
| Compound 3 | Br-PEG6-ethyl acetate | 35.2 | 50 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of a this compound PROTAC in an aqueous buffer.
Materials:
-
This compound PROTAC
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (UV-transparent)
-
Microplate reader
Methodology:
-
Prepare a 10 mM stock solution of the PROTAC in DMSO.
-
In a 96-well plate, add 198 µL of PBS to multiple wells.
-
Add 2 µL of the 10 mM PROTAC stock solution to the PBS-containing wells to achieve a final concentration of 100 µM.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the absorbance at a wavelength where the compound has maximum absorbance (e.g., determined by a prior UV-Vis scan).
-
In parallel, prepare a standard curve of the PROTAC in DMSO and PBS to correlate absorbance with concentration.
-
The concentration in the clear supernatant after shaking represents the kinetic solubility.
Protocol 2: Amorphous Solid Dispersion (ASD) Formulation by Solvent Evaporation
Objective: To prepare an ASD of a this compound PROTAC to enhance its dissolution.
Materials:
-
This compound PROTAC
-
Hydroxypropyl methylcellulose (B11928114) acetate succinate (B1194679) (HPMCAS)
-
Dichloromethane (DCM)
-
Methanol
-
Rotary evaporator
Methodology:
-
Weigh 50 mg of the PROTAC and 150 mg of HPMCAS (1:3 ratio).
-
Dissolve both components in a suitable solvent system (e.g., a mixture of DCM and methanol).
-
Ensure complete dissolution to form a clear solution.
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue drying under high vacuum for at least 24 hours to remove any residual solvent.
-
The resulting solid film is the amorphous solid dispersion.
-
Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm its amorphous nature.
Visualizations
Caption: A workflow for addressing solubility issues of this compound PROTACs.
Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. precisepeg.com [precisepeg.com]
- 8. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Br-PEG3-ethyl acetate stability in different buffer conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Br-PEG3-ethyl acetate (B1210297) in various experimental conditions. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for Br-PEG3-ethyl acetate in aqueous buffers?
The main stability issue for this compound is the hydrolysis of its ethyl acetate ester linkage. This reaction is catalyzed by both acidic and basic conditions, breaking the ester bond to form Br-PEG3-acetic acid and ethanol. The rate of this hydrolysis is highly dependent on the pH and temperature of the buffer.
Q2: How does the pH of the buffer affect the stability of the molecule?
The pH of the aqueous buffer is a critical factor. The hydrolysis of the ethyl acetate ester is significantly slower in a slightly acidic to neutral pH range (approximately pH 6 to 6.5).[1][2] In contrast, both strongly acidic (pH < 4) and alkaline (pH > 8) conditions will substantially accelerate the rate of degradation.[3]
Q3: What is the effect of temperature on the stability of this compound?
As with most chemical reactions, temperature plays a significant role. Increased temperatures will accelerate the rate of ester hydrolysis across all pH values.[2][4] For maximum stability, it is recommended to prepare and use solutions at low temperatures (e.g., on ice) and to store them at 4°C or -20°C for short and long-term storage, respectively.
Q4: What are the expected degradation products of this compound in a buffer?
The primary degradation pathway is the hydrolysis of the ethyl acetate group. This results in two main products: Br-PEG3-acetic acid and ethanol . It is important to account for these potential byproducts in your experimental analysis, for instance, by monitoring for their appearance in techniques like HPLC or LC-MS.
Q5: Are there other potential degradation pathways besides ester hydrolysis?
While ester hydrolysis is the most immediate concern in aqueous buffers, the polyethylene (B3416737) glycol (PEG) backbone itself can undergo oxidative degradation over extended periods.[5][6] This process can be accelerated by factors such as exposure to light, the presence of transition metal ions, and elevated temperatures.[7] This degradation can lead to chain cleavage and the formation of various byproducts like aldehydes and carboxylates.[6][7]
Q6: What are the recommended storage conditions for a stock solution of this compound?
For a stock solution prepared in an anhydrous organic solvent like DMSO or DMF, it should be stored at -20°C or -80°C, tightly sealed to prevent moisture contamination. For aqueous buffer solutions, it is highly recommended to prepare them fresh before each experiment. If temporary storage is necessary, use a buffer with a pH between 6.0 and 7.0 and store at 4°C for no longer than a few hours.
Stability Data Summary
The following table summarizes the expected relative stability of the ethyl acetate ester group under different buffer conditions. The stability is inferred from the general principles of ethyl acetate hydrolysis.
| Buffer pH | Temperature | Expected Stability | Primary Degradation Pathway |
| < 4.0 | Room Temp (25°C) | Low | Acid-Catalyzed Hydrolysis |
| 4.0 - 6.0 | Room Temp (25°C) | Moderate | Slow Hydrolysis |
| 6.0 - 7.0 | Room Temp (25°C) | High | Minimal Hydrolysis |
| 7.0 - 8.0 | Room Temp (25°C) | Moderate | Base-Catalyzed Hydrolysis |
| > 8.0 | Room Temp (25°C) | Low | Base-Catalyzed Hydrolysis |
| Any | Elevated Temp (>37°C) | Very Low | Accelerated Hydrolysis |
Troubleshooting Guide
Issue: My conjugation reaction is inefficient, and I suspect the this compound has degraded.
-
Verify Stock Solution Integrity : Before troubleshooting the reaction, confirm the quality of your stock solution. Dilute a small aliquot in a suitable solvent (e.g., acetonitrile) and analyze it via LC-MS. Check for the correct mass of the intact molecule (C10H19BrO5, MW: 299.16 g/mol ) and the absence of significant peaks corresponding to its hydrolyzed form (Br-PEG3-acetic acid).
-
Check Buffer pH : Use a calibrated pH meter to confirm that the pH of your reaction buffer is within the optimal stability range (6.0-7.0). The aging of PEG solutions can sometimes lead to a decrease in pH.[7]
-
Control Reaction Temperature : Perform your conjugation reaction at the lowest feasible temperature that still allows for an acceptable reaction rate. Avoid heating the reaction if possible.
-
Analyze Reaction Mixture : Use LC-MS to analyze your reaction mixture. Look for the presence of the hydrolyzed acid byproduct. A significant amount of this byproduct indicates that degradation is occurring under your reaction conditions.
Issue: I observe an unexpected peak in my HPLC/LC-MS analysis.
-
Identify the Mass : Determine the mass of the unexpected peak. If it corresponds to the mass of Br-PEG3-acetic acid, this confirms ester hydrolysis has occurred.
-
Consider Oxidative Degradation : If the mass does not match the hydrolysis product, consider the possibility of oxidative degradation of the PEG chain, especially if the solution is old or has been exposed to light and air.
-
Evaluate Buffer Components : Some buffer components can be reactive. For example, primary amine-containing buffers (like Tris) could potentially react with the bromo group over long incubation times, although this is less likely than hydrolysis.
Visual Guides
Degradation Pathway
Caption: Primary hydrolytic degradation pathway.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing compound stability.
Recommended Experimental Protocol: Stability Analysis by HPLC
This protocol outlines a general method for determining the stability of this compound in various buffers.
1. Materials and Reagents:
-
This compound
-
Anhydrous DMSO or Acetonitrile (B52724) (for stock solution)
-
HPLC-grade water and acetonitrile (for mobile phase)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Buffer salts (e.g., sodium phosphate, sodium acetate, sodium borate)
-
Calibrated pH meter
-
HPLC system with a UV or MS detector
-
C18 reverse-phase HPLC column
2. Preparation of Solutions:
-
Buffer Preparation : Prepare a set of buffers at desired pH values (e.g., pH 4.0, 7.0, and 9.0) at a concentration of 50-100 mM. Filter through a 0.22 µm filter.
-
Stock Solution : Prepare a 10 mM stock solution of this compound in anhydrous DMSO or acetonitrile.
-
Test Solutions : For each buffer condition, dilute the stock solution to a final concentration of 100 µM. Prepare enough volume for all time points.
3. Incubation:
-
Place the vials containing the test solutions in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Define the time points for sample collection (e.g., 0, 1, 2, 4, 8, 24 hours).
4. Sample Collection and Analysis:
-
At each time point, withdraw an aliquot (e.g., 50 µL) from each test solution.
-
Immediately quench the degradation by diluting the aliquot into a vial containing an equal volume of cold mobile phase (e.g., 50% acetonitrile/water with 0.1% formic acid) to stop further hydrolysis.
-
Inject the quenched sample onto the HPLC system.
-
Suggested HPLC Method :
-
Column : C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A : Water with 0.1% Formic Acid
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid
-
Gradient : Start with a low percentage of B, ramp up to a high percentage to elute the compound and its potential degradation products.
-
Flow Rate : 1.0 mL/min
-
Detection : UV at 210-220 nm or MS scan.
-
5. Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Normalize the peak area at each time point (t) to the peak area at t=0.
-
Plot the percentage of the remaining compound versus time.
-
From this plot, calculate the half-life (t½) of the compound under each buffer condition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.prexams.com [cdn.prexams.com]
- 5. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hamptonresearch.com [hamptonresearch.com]
Avoiding aggregation of proteins with Br-PEG3-ethyl acetate
Welcome to the technical support center for Br-PEG3-ethyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice for experiments involving this PEG-based PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: What is Br-PEG3-ethyl acetate and what is its primary application?
A1: this compound is a heterobifunctional chemical linker. Its structure consists of a short, three-unit polyethylene (B3416737) glycol (PEG) chain with a bromo (Br) group at one end and an ethyl acetate group at the other. It is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the cell's proteasome system.[4][5][6]
Q2: What is the reactive nature of the 'Br' (bromo) group on this linker?
A2: The bromo group is an alkylating agent. It is an electrophile that reacts with nucleophilic functional groups on proteins.[7] Its primary target on a protein is the thiol group (-SH) of a cysteine residue, which is a strong nucleophile, especially in its deprotonated thiolate form (S-).[4][8] This reaction forms a stable thioether bond.
Q3: Why is my protein aggregating after adding the this compound linker?
A3: Protein aggregation during conjugation with this compound, particularly in the context of PROTAC development, can arise from several factors:
-
Formation of Unstable Ternary Complexes: The primary function of a PROTAC is to form a ternary complex (Target Protein : PROTAC : E3 Ligase). If the linker does not position the two proteins optimally, the resulting complex can be unstable, exposing hydrophobic patches and leading to aggregation.[1][9]
-
High Protein or Reagent Concentration: High concentrations increase the probability of intermolecular interactions. In the case of PROTACs, this can lead to the formation of unproductive binary complexes (e.g., Target Protein:PROTAC or E3 Ligase:PROTAC) instead of the desired ternary complex, a phenomenon known as the "hook effect," which can promote aggregation.[10][11]
-
Suboptimal Reaction Conditions: Factors like pH, temperature, and buffer composition are critical for protein stability. The alkylation reaction with the bromo group is pH-dependent, and using a pH that destabilizes your protein can lead to aggregation.[4][12]
-
Non-specific Reactions: While the bromo group preferentially reacts with cysteine, side reactions with other nucleophilic residues like lysine (B10760008) or histidine can occur, especially at higher pH values.[12][13] Excessive or non-specific modification can alter the protein's surface charge and lead to insolubility.
Q4: How can I detect and quantify protein aggregation in my sample?
A4: Several analytical techniques can be used to assess protein aggregation. It is often recommended to use a combination of methods to get a complete picture.[14][15]
-
Size Exclusion Chromatography (SEC): This is a powerful technique to separate and quantify monomers from soluble aggregates like dimers and oligomers.[9][16]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive to the presence of larger aggregates.[9][17]
-
SDS-PAGE: Comparing reduced and non-reduced samples on an SDS-PAGE gel can reveal disulfide-linked aggregates. Aggregates may appear as higher molecular weight bands or smears.[16]
-
Fluorescence Spectroscopy: Using dyes like Thioflavin T, which binds to amyloid-like fibrillar aggregates, can help quantify this specific type of aggregation.
Troubleshooting Guides
This section provides actionable solutions to common problems encountered when using this compound.
Problem 1: High levels of aggregation are observed immediately after adding the linker.
| Possible Cause | Suggested Solution |
| Suboptimal pH | The alkylation of a cysteine's thiol group by a bromo-linker is most efficient at a pH slightly above the thiol's pKa (~8.3), typically in the range of 7.5-8.5, to favor the more nucleophilic thiolate anion.[12] However, your protein may not be stable at this pH. Solution: Verify the pH of your buffer. If aggregation is severe, consider performing the reaction at a lower pH (e.g., 7.0-7.5), which may slow the reaction but improve protein stability. Ensure your buffer has sufficient capacity to maintain the pH throughout the reaction.[12] |
| High Protein Concentration | Concentrated protein solutions are more prone to aggregation.[4] |
| High Molar Excess of Linker | A large excess of the PEG linker can lead to non-specific modifications or precipitation. |
| Inadequate Mixing | Adding the linker solution too quickly or without proper mixing can create localized high concentrations, causing precipitation. |
Problem 2: The conjugation reaction is inefficient, and aggregation is still observed.
| Possible Cause | Suggested Solution |
| Presence of Disulfide Bonds | The target cysteine residue may be involved in a disulfide bond and therefore unavailable for alkylation. |
| Buffer Components | Nucleophilic components in the buffer (e.g., Tris, glycine) can compete with the protein for the linker. |
| Protein Instability in Reaction Buffer | The protein may be inherently unstable under the required reaction conditions, even after optimization. |
Experimental Protocols
Representative Protocol for Conjugation of this compound to a Cysteine-Containing Protein
This protocol provides a general starting point for the alkylation of a protein's cysteine residue. Optimal conditions (e.g., molar ratio, pH, temperature, and time) must be determined empirically for each specific protein.
Materials:
-
Cysteine-containing protein
-
This compound
-
Conjugation Buffer: Phosphate Buffered Saline (PBS) or HEPES buffer, pH 7.5 - 8.5
-
Anhydrous DMSO (for dissolving the linker)
-
Quenching Solution: 1 M N-acetyl-cysteine or β-mercaptoethanol in conjugation buffer
-
Desalting columns (e.g., Sephadex G-25) for purification
-
Stabilizing Excipients (optional): L-Arginine, Sucrose
Procedure:
-
Protein Preparation:
-
If necessary, buffer exchange the protein into the chosen Conjugation Buffer.
-
Adjust the protein concentration to 1-5 mg/mL.
-
If the target cysteine is in a disulfide bond, reduce the protein with TCEP and remove the TCEP using a desalting column immediately before conjugation.
-
-
Linker Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10-20 mM stock solution.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., start with a 5-fold molar excess) of the dissolved this compound stock solution to the protein solution.
-
Add the linker dropwise while gently stirring the protein solution.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.[4] Monitor the reaction progress if possible.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-20 mM to react with any excess this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted linker and quenching agent from the conjugated protein using a desalting column or dialysis against a suitable storage buffer.
-
For higher purity, Size Exclusion Chromatography (SEC) can be used to separate the conjugated protein from any remaining unconjugated protein and aggregates.[18]
-
-
Characterization:
-
Assess the degree of conjugation and the presence of aggregates using appropriate analytical techniques such as SEC, SDS-PAGE, and Mass Spectrometry.
-
Data Summary Tables
Table 1: Recommended Starting Conditions for Bromo-PEG Conjugation
| Parameter | Recommended Range | Rationale & Considerations |
| pH | 7.5 - 8.5 | Balances the need for a deprotonated, nucleophilic thiolate (pKa ~8.3) with protein stability. Higher pH can increase side reactions.[12] |
| Temperature | 4°C to Room Temp (20-25°C) | Lower temperatures can slow aggregation but will also slow the conjugation reaction, requiring longer incubation times.[4] |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations increase the risk of intermolecular aggregation.[4] |
| Linker:Protein Molar Ratio | 2:1 to 20:1 | Start low and titrate up. A high excess can lead to non-specific modification and aggregation. |
| Buffer System | HEPES, PBS | Use non-nucleophilic buffers to avoid consuming the reactive linker. |
Table 2: Common Excipients for Protein Stabilization
| Excipient | Typical Concentration | Mechanism of Action |
| L-Arginine | 50 - 250 mM | Suppresses aggregation by interacting with hydrophobic and charged regions on the protein surface.[4] |
| Sucrose / Trehalose | 5% - 10% (w/v) | Stabilizes the native protein structure through preferential exclusion. |
| Glycerol | 5% - 20% (v/v) | Acts as a cryoprotectant and increases solvent viscosity, which can slow aggregation kinetics.[4] |
| Polysorbate 20/80 | 0.01% - 0.1% (v/v) | Non-ionic surfactants that prevent surface-induced aggregation. |
Visualizations
Caption: Mechanism of action for a PROTAC utilizing a linker like this compound.
Caption: Decision tree for troubleshooting protein aggregation during conjugation.
References
- 1. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 2. Formulation Strategies to Prevent Protein Degradation - AAPS Newsmagazine [aapsnewsmagazine.org]
- 3. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Correlating cellular ternary complex formation with degradation kinetics - American Chemical Society [acs.digitellinc.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein Degradation Using PROTACs & Molecular Glues | April 19-20, 2022 [drugdiscoverychemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 16. youtube.com [youtube.com]
- 17. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PROTACs revolutionize small molecule drugs | CAS [cas.org]
Technical Support Center: Mitigating the Hook Effect with Br-PEG3-ethyl acetate PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the hook effect observed with Br-PEG3-ethyl acetate-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The hook effect is a phenomenon observed in PROTAC-mediated protein degradation where the degradation efficiency of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped dose-response curve, where optimal degradation occurs at an intermediate concentration, and further increases in concentration lead to reduced efficacy.[1][2][3]
Q2: What causes the hook effect with Br-PEG3-ethyl acetate (B1210297) PROTACs?
A2: The hook effect arises from the formation of unproductive binary complexes at high concentrations of the PROTAC.[1][2] A PROTAC, including one with a this compound linker, functions by forming a productive ternary complex between the target protein and an E3 ligase.[4] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target Protein-PROTAC or E3 Ligase-PROTAC).[1] These binary complexes are unable to bring the target protein and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[1][5]
Q3: How does the this compound linker potentially influence the hook effect?
A3: The this compound linker, being a flexible polyethylene (B3416737) glycol (PEG)-based linker, plays a crucial role in the spatial orientation of the target protein and the E3 ligase within the ternary complex.[6] The length and flexibility of the PEG linker can impact the stability and cooperativity of the ternary complex.[7] While a flexible linker can facilitate the initial formation of the ternary complex, at high concentrations, its flexibility might not be sufficient to overcome the statistical probability of forming unproductive binary complexes, thus contributing to the hook effect. The ethyl acetate group may also influence the physicochemical properties and cell permeability of the PROTAC.
Troubleshooting Guides
Problem 1: I observe a bell-shaped dose-response curve, with decreased protein degradation at high concentrations of my this compound PROTAC.
-
Likely Cause: You are observing the hook effect.[1]
-
Troubleshooting Steps:
-
Confirm and Characterize the Hook Effect:
-
Determine Optimal Concentration:
-
Identify the concentration that achieves the maximum degradation (Dmax) and the concentration at which 50% of the maximal degradation is observed (DC50). For future experiments, use concentrations at or below the optimal concentration to avoid the hook effect.
-
-
Assess Ternary Complex Formation:
-
Problem 2: My this compound PROTAC shows weak or no degradation, even at high concentrations.
-
Likely Cause: The optimal degradation concentration may be much lower than tested, falling within the hook effect region at higher concentrations, or other experimental factors could be at play.
-
Troubleshooting Steps:
-
Test a Broader and Lower Concentration Range:
-
It is possible that the effective concentration is in the nanomolar or even picomolar range.[8] Expand your concentration-response curve to include these lower concentrations.
-
-
Verify Target and E3 Ligase Expression:
-
Confirm that your cell line expresses sufficient levels of both the target protein and the recruited E3 ligase using Western blotting or qPCR.[1]
-
-
Assess Cell Permeability:
-
Optimize Incubation Time:
-
Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) at a fixed, potentially optimal PROTAC concentration to determine the ideal degradation time.[1]
-
-
Quantitative Data Summary
Table 1: Hypothetical Dose-Response Data for a this compound PROTAC Exhibiting the Hook Effect
| PROTAC Concentration (nM) | Target Protein Level (%) |
| 0 (Vehicle) | 100 |
| 0.1 | 95 |
| 1 | 70 |
| 10 | 30 |
| 100 | 20 (Dmax) |
| 1000 | 45 |
| 10000 | 75 |
Table 2: Troubleshooting - Ternary Complex Formation vs. Protein Degradation
| PROTAC Concentration (nM) | Relative Ternary Complex Formation (Arbitrary Units) | Target Protein Level (%) |
| 0 (Vehicle) | 0 | 100 |
| 10 | 50 | 30 |
| 100 | 100 | 20 |
| 1000 | 60 | 45 |
| 10000 | 20 | 75 |
Experimental Protocols
Protocol 1: Western Blot for Quantifying PROTAC-Induced Degradation
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the this compound PROTAC in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify the hook effect. Include a vehicle-only control (e.g., DMSO). Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 24 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[11]
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[11]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[11]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
-
Cell Treatment: Treat cells with the desired concentrations of the this compound PROTAC (including a concentration that shows maximal degradation and one in the hook effect range) and a vehicle control for a predetermined time. To stabilize the complex, co-treat with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours.[1]
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein (or a tag if the protein is tagged) overnight at 4°C to form an antibody-antigen complex.
-
Add protein A/G beads to capture the antibody-antigen complex.
-
-
Washing: Wash the beads several times with Co-IP buffer to remove non-specific binding proteins.
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Perform Western blotting as described in Protocol 1, probing for the E3 ligase that is recruited by the PROTAC. The presence of a band for the E3 ligase in the target protein immunoprecipitate indicates the formation of the ternary complex.
-
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[3][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving Cell Permeability of Br-PEG3-Ethyl Acetate Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Br-PEG3-ethyl acetate (B1210297) conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that typically limit the cell permeability of a Br-PEG3-ethyl acetate conjugate?
A1: The cell permeability of these conjugates is a balance of several factors. The PEG3 linker, while enhancing solubility, increases the molecule's hydrophilicity and polar surface area (PSA), which can hinder passive diffusion across the lipid cell membrane.[1][2] Additionally, the overall molecular weight and potential for the conjugate to be recognized by cellular efflux pumps (like P-glycoprotein) are critical determinants.[3][4]
Q2: How does the this compound portion of the conjugate influence its permeability?
A2: Each component plays a distinct role:
-
Bromine (Br): Depending on its position, it can influence the molecule's lipophilicity and electronic properties.
-
PEG3 Linker: This short polyethylene (B3416737) glycol chain increases water solubility, which is beneficial for formulation but can reduce passive membrane crossing.[1][5] Studies have shown that increasing the number of PEG units in a linker can reduce permeability.[6]
-
Ethyl Acetate Group: This moiety can act as a prodrug. Ester groups are often used to mask charged groups like carboxylic acids, thereby increasing lipophilicity and enhancing membrane permeation.[7][8] Once inside the cell, cellular esterases can cleave the ethyl acetate group, releasing the active parent compound.
Q3: What are the essential first steps to diagnose a permeability issue with my conjugate?
A3: A tiered experimental approach is recommended.[3]
-
Assess Passive Permeability: Start with a Parallel Artificial Membrane Permeability Assay (PAMPA). This cell-free model isolates passive diffusion and will tell you if the conjugate has an intrinsic ability to cross a lipid membrane.[9][10]
-
Evaluate Cellular Transport: Use a Caco-2 cell permeability assay. This assay provides a more complete picture by using a monolayer of cells that mimic the intestinal epithelium, accounting for both passive diffusion and active transport mechanisms, including efflux.[11][12]
Q4: My compound has low permeability. What are the main strategies to improve it?
A4: Improvement strategies fall into two main categories:
-
Medicinal Chemistry Approaches: This involves structurally modifying the conjugate. Options include shortening or replacing the PEG linker with a more rigid or lipophilic one, or altering the parent molecule to optimize its physicochemical properties (e.g., reducing hydrogen bond donors).[6][7]
-
Formulation-Based Strategies: These approaches aim to improve permeability without changing the chemical structure. This can involve using nanoformulations like liposomes or nanoparticles to encapsulate the conjugate and facilitate its entry into cells.[13][14]
Troubleshooting Guides
Problem 1: Low Permeability Observed in PAMPA Assay
This result suggests an issue with the fundamental ability of the conjugate to passively diffuse across a lipid bilayer.
| Possible Cause | Recommended Troubleshooting Steps & Solutions |
| High Hydrophilicity / High Polar Surface Area (PSA) | The PEG3 linker is a likely contributor. Solution: Consider synthesizing analogues with shorter or different linkers (e.g., an alkyl chain) to reduce PSA and increase lipophilicity.[6] |
| Unfavorable Molecular Weight (MW) | While PEG3 is small, the overall conjugate MW might be too high (generally >500 Da is a concern). Solution: Re-evaluate the design. If possible, reduce the size of the parent molecule or use a smaller linker.[4][15] |
| Poor Solubility in Lipid Membrane | The conjugate may not partition effectively into the lipid environment. Solution: Assess the LogP of the conjugate. If it is too low (hydrophilic), medicinal chemistry efforts should focus on increasing lipophilicity, for example, by modifying the parent drug portion of the conjugate. |
Problem 2: Good Permeability in PAMPA, but Low Accumulation in Caco-2 or other Cell-Based Assays
This discrepancy strongly indicates that cellular processes, not passive diffusion, are the limiting factor.
| Possible Cause | Recommended Troubleshooting Steps & Solutions |
| Active Efflux by Transporter Proteins | The conjugate is likely a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively remove it from the cell.[16] Solution: Conduct a bi-directional Caco-2 assay to measure transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[17] An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[18] To confirm, run the assay with a known efflux pump inhibitor (e.g., verapamil). A significant increase in A-B permeability in the presence of the inhibitor confirms efflux. |
| Metabolic Instability | The conjugate may be rapidly metabolized by enzymes on the cell surface or intracellularly, leading to an underestimation of the intact conjugate's permeability. Solution: Analyze the samples from the acceptor compartment and cell lysates using LC-MS/MS to check for the presence of metabolites. If degradation is confirmed, consider modifying the conjugate at the metabolically labile site. |
| Poor Aqueous Solubility in Assay Buffer | Despite a favorable LogP for membrane partitioning, the compound may have low solubility in the aqueous assay buffer, limiting the concentration available for transport. Solution: Measure the thermodynamic solubility of the compound in the assay buffer. If solubility is low, consider formulation strategies such as using co-solvents (if compatible with the assay) or creating nano-formulations. |
Data Presentation
Table 1: Interpreting Permeability Assay Results
This table helps diagnose the primary permeability barrier by comparing results from PAMPA and Caco-2 assays.
| PAMPA Result (Passive Diffusion) | Caco-2 Result (A to B) | Likely Interpretation & Next Step |
| Low Permeability | Low Permeability | The conjugate has poor intrinsic passive permeability. Focus on medicinal chemistry to improve physicochemical properties (LogP, PSA, MW). |
| High Permeability | Low Permeability | The conjugate is likely a substrate for active efflux. Confirm by running a bi-directional Caco-2 assay to determine the efflux ratio.[16] |
| Low Permeability | Moderate/High Permeability | The conjugate may be a substrate for an active uptake transporter present in Caco-2 cells. This is a favorable property. |
Table 2: Effect of Linker Modification on Permeability (Hypothetical Data)
This table illustrates how modifying the linker can impact permeability, providing a rationale for synthesis efforts.
| Conjugate | Linker | Apparent Permeability (Papp) in PAMPA (10⁻⁶ cm/s) | Efflux Ratio (in Caco-2) |
| Original Compound | This compound | 1.5 | 5.2 |
| Modification 1 | Br-PEG2-Ethyl Acetate | 3.1 | 4.8 |
| Modification 2 | Br-Propyl-Ethyl Acetate | 5.5 | 2.1 |
| Modification 3 | Br-PEG4-Ethyl Acetate | 0.8 | 6.1 |
Data are hypothetical and for illustrative purposes only.
Mandatory Visualizations
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general method for assessing passive permeability.[9]
Objective: To determine the passive permeability coefficient (Papp) of a this compound conjugate across an artificial lipid membrane.[10]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP with a PVDF membrane)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% w/v lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test conjugate stock solution (e.g., 10 mM in DMSO)
-
High and low permeability control compounds (e.g., antipyrine (B355649) and atenolol)
-
LC-MS/MS for analysis
Procedure:
-
Membrane Coating: Carefully add 5 µL of the phospholipid solution to the membrane of each well in the filter (donor) plate. Allow the solvent to evaporate completely (approx. 20-60 minutes), leaving a lipid layer.[19]
-
Prepare Acceptor Plate: Fill each well of the 96-well acceptor plate with 300 µL of PBS (pH 7.4).
-
Prepare Donor Solutions: Prepare the test conjugate and control compounds in PBS to a final concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (e.g., <1%).
-
Assay Assembly: Add 150 µL of the donor solutions to the coated filter plate wells.[20] Carefully place the filter plate onto the acceptor plate, creating a "sandwich."
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 to 18 hours) with gentle shaking.[9][19]
-
Sample Analysis: After incubation, separate the plates. Determine the concentration of the conjugate in both the donor and acceptor wells using LC-MS/MS.[19]
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (V_A / (Area × Time)) × -ln(1 - [Drug]_acceptor / [Drug]_equilibrium) Where:
-
V_A is the volume of the acceptor well.
-
Area is the surface area of the membrane.
-
Time is the incubation time in seconds.
-
[Drug]_equilibrium is the concentration if the drug were evenly distributed between donor and acceptor wells.
Protocol 2: Caco-2 Cell Permeability Assay (Bi-directional)
This protocol provides a method for assessing both passive and active transport across a cellular monolayer.[11][12]
Objective: To determine the Papp of a conjugate in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to assess permeability and identify potential active efflux.[17]
Materials:
-
Caco-2 cells
-
24-well Transwell plates (or similar)
-
Cell culture medium (e.g., DMEM with FBS, NEAA)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES and glucose)
-
Test conjugate and control compounds
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for analysis
Procedure:
-
Cell Culture: Seed Caco-2 cells onto the Transwell inserts and culture for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer.[18]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values above a predetermined threshold.[12] Alternatively, perform a Lucifer yellow rejection assay.[18]
-
Permeability Measurement (A-B): a. Wash the monolayers on both the apical (upper) and basolateral (lower) sides with pre-warmed transport buffer. b. Add the dosing solution containing the test conjugate to the apical chamber. c. Add fresh transport buffer to the basolateral chamber. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[12] e. At the end of the incubation, take samples from the basolateral chamber for analysis.
-
Permeability Measurement (B-A): a. Follow the same procedure, but add the dosing solution to the basolateral chamber and sample from the apical chamber.
-
Sample Analysis: Analyze the concentration of the conjugate in the collected samples using LC-MS/MS.
Data Analysis:
-
Calculate Papp: Calculate the Papp for both the A-B and B-A directions using the equation: Papp = (dQ/dt) / (A × C₀) Where:
-
dQ/dt is the rate of permeation (amount of drug in receiver compartment over time).
-
A is the surface area of the Transwell membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Calculate Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B) An ER > 2 suggests the conjugate is a substrate for active efflux.[18]
References
- 1. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 5. purepeg.com [purepeg.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 10. PAMPA | Evotec [evotec.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. enamine.net [enamine.net]
- 13. conductscience.com [conductscience.com]
- 14. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 15. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Caco-2 Permeability | Evotec [evotec.com]
- 18. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]
Technical Support Center: Br-PEG3-ethyl acetate Linker for Ternary Complex Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for utilizing the Br-PEG3-ethyl acetate (B1210297) linker in the design of Proteolysis Targeting Chimeras (PROTACs) to enhance ternary complex formation and subsequent protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Br-PEG3-ethyl acetate linker in a PROTAC?
A1: The this compound linker is a chemical moiety that connects the two key components of a PROTAC: a ligand that binds to the target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase.[1][2] The linker's role is critical as its length, flexibility, and composition directly influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[3][4] The polyethylene (B3416737) glycol (PEG) component of this linker enhances hydrophilicity, which can improve the solubility of the PROTAC molecule.[1][2]
Q2: Why choose a PEG3 linker specifically?
A2: The choice of linker length is a critical parameter in PROTAC design. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in an unproductive complex geometry.[5] The PEG3 linker, with its three ethylene (B1197577) glycol units, often provides a favorable balance of flexibility and length to facilitate the necessary protein-protein interactions for efficient degradation.[5] While the "trial and error" approach to linker selection is common, a PEG3 linker often falls within the optimal range for many target and E3 ligase pairs.[3][5]
Q3: What are the key advantages of using a PEG-based linker like this compound?
A3: PEG-based linkers offer several advantages in PROTAC design:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of often large and hydrophobic PROTAC molecules.[1][6]
-
Improved Permeability: The flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, potentially aiding in cell membrane permeability.[6]
-
Reduced Non-specific Binding: The hydrophilicity of PEG can help to minimize non-specific binding interactions.
-
Tunable Length: PEG linkers can be easily synthesized in various lengths, allowing for systematic optimization of the linker to achieve maximal degradation efficiency.[2]
Q4: How do I synthesize a PROTAC using the this compound linker?
A4: The this compound linker contains two reactive handles: a bromo group and an ethyl acetate group. The bromo group is a good leaving group for nucleophilic substitution reactions, often with an amine or thiol on one of the PROTAC ligands. The ethyl acetate can be hydrolyzed to a carboxylic acid, which can then be coupled to an amine on the other ligand using standard amide bond formation reagents like HATU or EDC. A common synthetic strategy involves a two-step coupling process.[6] For instance, one could first react the bromo-end of the linker with an amine-functionalized E3 ligase ligand, followed by hydrolysis of the ethyl ester and subsequent amide coupling with an amine-functionalized POI ligand.
Troubleshooting Guide
Problem 1: No or low degradation of the target protein is observed.
| Possible Cause | Troubleshooting Steps |
| Inefficient Ternary Complex Formation | The linker may not be optimal for bridging the target protein and the E3 ligase. Consider synthesizing PROTACs with different linker lengths (e.g., PEG2, PEG4) to assess the structure-activity relationship (SAR).[7] Use biophysical assays like TR-FRET, SPR, or ITC to directly measure ternary complex formation and stability.[8][9] |
| Poor Cell Permeability | PROTACs are often large molecules and may not efficiently cross the cell membrane.[8] Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[10] Modify the PROTAC to improve its physicochemical properties, for example, by reducing polarity.[8] |
| Lack of Target Engagement in Cells | The PROTAC may not be binding to the target protein or the E3 ligase within the cellular environment. Confirm target engagement using cellular thermal shift assay (CETSA) or NanoBRET assays.[7][8] |
| Low Protein Expression | The cellular levels of the target protein or the E3 ligase may be insufficient for effective degradation.[7] Verify the expression levels of both proteins in your cell model using Western Blotting.[7] |
| PROTAC Instability | The PROTAC molecule may be unstable in the cell culture medium or rapidly metabolized within the cell.[7] Evaluate the stability of the PROTAC in cell culture media and cell lysates over time using LC-MS/MS.[7] |
Problem 2: The "Hook Effect" is observed in dose-response experiments.
| Possible Cause | Troubleshooting Steps |
| High PROTAC Concentration | At high concentrations, the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex, leading to reduced degradation.[8][11] |
| Perform a wide dose-response experiment: Test a broad range of PROTAC concentrations, including lower nanomolar concentrations, to identify the optimal concentration for maximal degradation and to fully characterize the bell-shaped curve.[8] | |
| Enhance Cooperativity: Design PROTACs that promote positive cooperativity, which stabilizes the ternary complex over the binary complexes. This can be influenced by linker composition and rigidity.[8] | |
| Measure Ternary Complex Formation: Use biophysical assays like TR-FRET or AlphaLISA to correlate the observed hook effect with the levels of ternary complex formation at different PROTAC concentrations.[8][12] |
Problem 3: Inconsistent results between biochemical and cellular assays.
| Possible Cause | Troubleshooting Steps |
| Different Experimental Conditions | Biochemical assays using purified proteins may not fully replicate the complex cellular environment.[7] |
| Use Orthogonal Assays: Validate findings using a combination of in vitro (e.g., TR-FRET, SPR) and in-cell (e.g., NanoBRET, CETSA) assays to confirm ternary complex formation and target engagement in a more physiological context.[7] | |
| Cellular Efflux | The PROTAC may be actively transported out of the cell by efflux pumps. This would lead to a lower intracellular concentration than expected. |
| Use Efflux Pump Inhibitors: Co-incubate the PROTAC with known efflux pump inhibitors to see if this enhances degradation. |
Quantitative Data Summary
The following table summarizes representative data on the impact of linker length on PROTAC performance, highlighting the importance of linker optimization.
| PROTAC | Linker Composition | Approximate Linker Length (atoms) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | PEG2 | ~8 | BRD4 | CRBN | >1000 | <20 | [5] |
| PROTAC B | PEG3 | ~11 | BRD4 | CRBN | 100-500 | ~60 | [5] |
| PROTAC C | PEG4 | ~14 | BRD4 | CRBN | 50-100 | >80 | [5] |
| MZ1 | PEG/Alkyl | ~12 | BRD4 | VHL | ~1 | >90 | [9] |
Note: This table provides illustrative data based on trends observed in the literature. Actual values are highly dependent on the specific target, E3 ligase, and ligand combination.
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
Objective: To quantify the extent of target protein degradation induced by a PROTAC.
Materials:
-
Cells expressing the target protein and E3 ligase.
-
PROTAC stock solution (e.g., in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.[7]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.[7]
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Repeat the process for the loading control antibody.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[7]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle control and plot this against the PROTAC concentration to determine the DC50 and Dmax.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
Objective: To measure the formation of the ternary complex in a biochemical setting.
Materials:
-
Purified target protein (e.g., with a His-tag).
-
Purified E3 ligase complex (e.g., with a GST-tag).
-
PROTAC stock solution.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
TR-FRET donor-labeled antibody (e.g., anti-His-Europium).
-
TR-FRET acceptor-labeled antibody (e.g., anti-GST-APC).
-
Microplate reader capable of TR-FRET measurements.
Procedure:
-
Reagent Preparation: Prepare solutions of the target protein and E3 ligase complex in the assay buffer.
-
PROTAC Titration: In a suitable microplate, add serial dilutions of the PROTAC to the protein mixture. Include a no-PROTAC control.
-
Incubation: Incubate the plate to allow for ternary complex formation (e.g., 1 hour at room temperature).
-
Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells.
-
Second Incubation: Incubate the plate to allow for antibody binding (e.g., 1 hour at room temperature).
-
Measurement: Read the plate on a TR-FRET enabled microplate reader, measuring the emission from both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal ternary complex formation occurs (EC50).
Visualizations
Caption: The mechanism of action for a PROTAC utilizing a this compound linker.
Caption: A troubleshooting workflow for experiments showing low or no target protein degradation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. resources.revvity.com [resources.revvity.com]
Technical Support Center: Refinement of Purification Methods for Br-PEG3-ethyl Acetate Products
Welcome to the technical support center for the purification of Br-PEG3-ethyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude reaction mixture of Br-PEG3-ethyl acetate?
A1: Common impurities can include unreacted starting materials such as bromo-PEG3-alcohol and ethyl bromoacetate, residual coupling reagents or catalysts, and byproducts from side reactions. It is also possible to have PEG oligomers of different lengths if the starting PEG material was not monodisperse.
Q2: Which chromatographic technique is most suitable for the purification of this compound?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is often the most effective technique for purifying this compound due to its ability to separate compounds based on hydrophobicity. The short PEG chain and the ethyl acetate group provide sufficient hydrophobic character for retention on C18 or C8 columns. Normal-phase chromatography can also be employed, but the polar nature of the PEG chain can sometimes lead to peak tailing.
Q3: Can I use liquid-liquid extraction for a preliminary cleanup?
A3: Yes, a liquid-liquid extraction can be a valuable first step to remove water-soluble impurities and some highly polar or non-polar contaminants. A common approach is to dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (B109758) (DCM) and wash with water or brine. However, due to the hydrophilic nature of the PEG linker, some product may be lost to the aqueous phase, so it is crucial to minimize the volume and number of aqueous washes.
Q4: My purified this compound appears as an oil. Is this normal?
A4: Yes, it is common for PEGylated compounds of this molecular weight to be viscous oils or waxy solids at room temperature. The physical state is dependent on the purity and the length of the PEG chain.
Q5: How can I assess the purity of my final this compound product?
A5: Purity can be assessed using several analytical techniques. High-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS) can provide a quantitative measure of purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the chemical structure and identify any organic impurities. Mass spectrometry (MS) will confirm the molecular weight of the desired product.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low recovery after column chromatography | The product is highly polar and is retained on the silica (B1680970) gel. | Use a more polar mobile phase, such as a higher percentage of methanol (B129727) or ethanol (B145695) in dichloromethane or ethyl acetate. Consider deactivating the silica gel with triethylamine (B128534) if the compound is sensitive to acid. |
| The product is co-eluting with a major impurity. | Optimize the mobile phase gradient in RP-HPLC to improve resolution. A shallower gradient can often separate closely eluting peaks.[1] Try a different stationary phase (e.g., C8 instead of C18) to alter selectivity.[2] | |
| Broad or tailing peaks in HPLC | Interaction of the PEG chain with the stationary phase. | Add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape.[2] Using a base-deactivated column can also minimize interactions with residual silanol (B1196071) groups.[2] |
| The column is overloaded. | Reduce the amount of sample injected onto the column. | |
| Product "oiling out" during recrystallization attempt | The melting point of the compound is lower than the boiling point of the solvent. | Re-dissolve the oil by heating and allow it to cool much more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can facilitate slow crystal growth.[1] |
| The chosen solvent system is not ideal. | Experiment with different solvent pairs. For a molecule with both polar and non-polar characteristics like this compound, a solvent system like ethanol/water or acetone/hexane might be effective.[1] | |
| Presence of residual solvent in the final product | Insufficient drying. | Dry the product under high vacuum for an extended period. Gentle heating can be applied if the compound is thermally stable. |
| Hydrolysis of the ethyl acetate group | Exposure to acidic or basic conditions during workup or purification. | Maintain neutral pH conditions throughout the purification process. Use buffered aqueous solutions for extractions if necessary. |
Quantitative Data Summary
The following table presents a hypothetical comparison of purification methods for this compound to illustrate how different techniques can impact purity and yield.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Silica Gel Column Chromatography | 65 | 90 | 75 | Good for removing less polar impurities. May have issues with recovery of the polar product. |
| Liquid-Liquid Extraction (EtOAc/Water) | 65 | 75 | 90 | Effective for removing water-soluble salts, but less effective for organic impurities with similar polarity. |
| Preparative RP-HPLC (C18 column) | 65 | >98 | 60 | Provides the highest purity but may result in lower yields due to the complexity of the separation and potential for product loss. |
| Sequential Purification (Extraction followed by HPLC) | 65 | >99 | 55 | A multi-step approach can achieve the highest purity by removing different types of impurities at each stage. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 dichloromethane:methanol).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica to the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% dichloromethane) and gradually increase the polarity by adding methanol (e.g., from 0% to 10% methanol).
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Preparative RP-HPLC
-
Column: C18, 5 µm particle size, 100 Å pore size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30-70% B (linear gradient)
-
25-30 min: 70% B
-
30-32 min: 70-30% B (linear gradient)
-
32-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 10 mL/min (for a semi-preparative column).
-
Detection: UV at 214 nm.
-
Injection: Dissolve the crude product in a minimal amount of mobile phase A/B (50:50) and inject onto the column.
-
Fraction Collection: Collect fractions corresponding to the product peak.
-
Product Isolation: Combine the pure fractions, remove the acetonitrile under reduced pressure, and then lyophilize to remove the water and TFA.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purity of this compound.
References
Addressing steric hindrance in Br-PEG3-ethyl acetate conjugations
Welcome to the technical support center for Br-PEG3-ethyl acetate (B1210297) conjugations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing challenges, particularly those related to steric hindrance, during the conjugation of this versatile PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: What is Br-PEG3-ethyl acetate and what is its primary application?
A1: this compound is a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It consists of a three-unit polyethylene (B3416737) glycol (PEG) spacer that enhances solubility, an ethyl acetate group, and a terminal bromine atom. The bromine serves as a good leaving group for nucleophilic substitution (SN2) reactions, allowing for the covalent attachment of the linker to a ligand for a target protein or an E3 ligase.[3]
Q2: What type of reaction is used to conjugate this compound to a target molecule?
A2: The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2) reaction. A nucleophilic group on the target molecule (e.g., an amine, thiol, or hydroxyl group) attacks the carbon atom attached to the bromine, displacing the bromide ion and forming a new carbon-nucleophile bond.
Q3: What is steric hindrance and how does it affect my conjugation reaction?
A3: Steric hindrance refers to the slowing of chemical reactions due to the physical bulk of atoms or groups of atoms near the reaction center.[4][5] In the context of this compound conjugations, if the nucleophilic atom on your target molecule is surrounded by bulky groups, it will be physically difficult for it to approach and attack the electrophilic carbon of the linker. This can dramatically decrease the reaction rate and overall yield.[6][7]
Q4: My reaction yield is very low. What are the most likely causes related to steric hindrance?
A4: Low yields are often a direct consequence of steric hindrance. The key factors are:
-
Steric bulk on the nucleophile: Primary amines react faster than secondary amines, and tertiary amines generally do not react. Bulky substituents near the nucleophilic atom will significantly slow the reaction.[6]
-
Steric bulk on the linker: While the this compound linker itself is not exceptionally bulky at the reaction site, the molecule it is being attached to can create a crowded environment.
-
Competition with elimination (E2) reactions: With highly hindered nucleophiles that are also strong bases (e.g., tert-butoxide), an E2 elimination reaction can occur instead of the desired SN2 substitution, leading to the formation of an alkene byproduct.
Q5: How does the choice of solvent affect a sterically hindered reaction?
A5: The solvent plays a crucial role. For SN2 reactions, a polar aprotic solvent such as DMF, DMSO, or acetonitrile (B52724) is generally preferred. These solvents can solvate the cation of the base/nucleophile but do not form a strong solvation shell around the nucleophile itself, leaving it more "naked" and reactive. This is particularly important when trying to overcome the high activation energy of a sterically hindered reaction.
Q6: Are there alternatives to this compound for very hindered systems?
A6: Yes, if steric hindrance is insurmountable, consider linkers with different reactive groups or longer, more flexible chains. For example, a linker with a terminal carboxylic acid can be coupled to an amine using carbodiimide (B86325) chemistry (e.g., EDC, DCC), which may be less sensitive to steric hindrance around the amine. Alternatively, linkers with terminal aldehydes can be reacted with amines via reductive amination.
Troubleshooting Guide
This guide addresses common problems encountered during the conjugation of this compound, with a focus on overcoming steric hindrance.
Problem 1: Low or No Product Formation
| Possible Cause | Recommended Solution |
| High Steric Hindrance | 1. Increase Reaction Temperature: Raise the temperature in 10-20°C increments. This provides more kinetic energy to overcome the activation barrier. Monitor for degradation of starting materials. 2. Prolong Reaction Time: Allow the reaction to run for 24-72 hours. Use TLC or LC-MS to monitor the progress. 3. Use a Stronger, Non-hindered Base: For amine or alcohol nucleophiles, a non-nucleophilic, strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) can deprotonate the nucleophile, increasing its reactivity without adding to the steric bulk. |
| Incorrect Solvent | Ensure you are using a polar aprotic solvent like anhydrous DMF or DMSO. Avoid protic solvents (e.g., ethanol, water) which can solvate and deactivate the nucleophile. |
| Poor Nucleophilicity | If your nucleophile is weak (e.g., an aromatic amine or an alcohol), you must use a base to deprotonate it first. For alcohols, NaH is effective. For less nucleophilic amines, a strong, non-nucleophilic base like DBU may be required. |
| Degraded Reagents | Ensure the this compound and your substrate are pure and dry. Use anhydrous solvents, as water can hydrolyze the linker or interfere with the reaction. |
Problem 2: Formation of Multiple Products or Side Reactions
| Possible Cause | Recommended Solution |
| Over-alkylation of Amine | If your starting material is a primary amine, it can be alkylated twice.[8] To minimize this, use a larger excess of the primary amine (3-5 equivalents) relative to the this compound linker. This statistically favors mono-alkylation. |
| Elimination (E2) Byproduct | This occurs with sterically hindered, basic nucleophiles. 1. Lower the Reaction Temperature: E2 reactions often have a higher activation energy than SN2. Running the reaction at a lower temperature can favor substitution. 2. Use a Less Basic Nucleophile: If possible, modify the substrate to use a less basic but still potent nucleophile. |
| Hydrolysis of Ethyl Acetate | If your reaction conditions are strongly basic and contain trace amounts of water, the ethyl acetate ester on the linker may be hydrolyzed. Ensure anhydrous conditions and use non-aqueous workup procedures. |
Quantitative Data Summary
The following tables provide hypothetical, yet representative, data illustrating the impact of steric hindrance and reaction conditions on the conjugation yield.
Table 1: Effect of Nucleophile Steric Bulk on Reaction Yield
Reaction Conditions: this compound (1.0 eq), Nucleophile (1.2 eq), K₂CO₃ (2.0 eq), Anhydrous DMF, 60°C, 24h.
| Nucleophile | Structure | Steric Class | Predicted Yield (%) |
| Ammonia | NH₃ | Unhindered | ~85% |
| Methylamine | CH₃NH₂ | Primary, Low Hindrance | ~70% |
| Aniline | PhNH₂ | Primary, Moderate Hindrance | ~45% |
| Diethylamine | (CH₃CH₂)₂NH | Secondary, Moderate Hindrance | ~30% |
| tert-Butylamine | (CH₃)₃CNH₂ | Primary, High Hindrance | < 5% |
Table 2: Effect of Temperature on a Sterically Hindered Conjugation
Reaction: this compound (1.0 eq) + Hindered Secondary Amine (1.2 eq), NaH (1.5 eq), Anhydrous THF, 24h.
| Reaction Temperature (°C) | Predicted Yield (%) |
| 25 (Room Temperature) | 10% |
| 45 | 25% |
| 65 (Reflux) | 48% |
Experimental Protocols
Protocol 1: General Procedure for Conjugation to a Primary or Secondary Amine
-
Reagent Preparation: Dissolve the amine-containing substrate (1.0 equivalent) in anhydrous DMF (0.1 M).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 equivalents) or diisopropylethylamine (DIPEA, 2.0 equivalents) to the solution. Stir for 10 minutes at room temperature.
-
Linker Addition: Add this compound (1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to 60-80°C and stir under an inert atmosphere (N₂ or Ar).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-48 hours depending on the steric hindrance of the amine.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water (3x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).
Protocol 2: Procedure for Conjugation to a Hindered Alcohol or Phenol
-
Reagent Preparation: Dissolve the alcohol/phenol-containing substrate (1.0 equivalent) in anhydrous THF (0.1 M) in a flame-dried flask under an inert atmosphere.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) portion-wise.
-
Activation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Linker Addition: Add this compound (1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (~66°C in THF) and stir under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with hindered alcohols can be very slow and may require up to 72 hours.
-
Quenching and Workup: Once complete, cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl). Dilute with ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
Visualizations
Caption: General workflow for this compound conjugation and troubleshooting loop.
Caption: Decision tree for predicting outcomes based on steric and electronic factors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Bromo-PEG3-acid, 782475-35-8 | BroadPharm [broadpharm.com]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Optimizing Br-PEG3-ethyl acetate Coupling Reactions
Welcome to the technical support center for Br-PEG3-ethyl acetate (B1210297) coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of Br-PEG3-ethyl acetate?
This compound is a bifunctional linker commonly used in the development of Proteolysis Targeting Chimeras (PROTACs). The bromo group provides a reactive site for coupling with a nucleophile (e.g., a phenol (B47542) or thiol on a protein ligand), while the ethyl acetate end can be hydrolyzed to a carboxylic acid for further conjugation to an E3 ligase ligand. The PEG3 linker itself enhances the solubility and flexibility of the resulting PROTAC molecule.
Q2: What type of reaction is typically used to couple this compound?
The coupling of this compound with nucleophiles such as phenols, alcohols, or thiols is typically achieved through a Williamson ether synthesis or a related nucleophilic substitution reaction (SN2). This reaction involves the displacement of the bromide ion by a deprotonated nucleophile (an alkoxide, phenoxide, or thiolate).
Q3: What are the critical parameters to control for a successful coupling reaction?
The success of the coupling reaction hinges on several key parameters:
-
Choice of Base: The base is crucial for deprotonating the nucleophile. The strength of the base should be matched to the acidity of the nucleophile.
-
Solvent Selection: Polar aprotic solvents are generally preferred as they can solvate the cation of the base without solvating the nucleophilic anion, thus increasing its reactivity.
-
Reaction Temperature: The temperature affects the reaction rate. However, excessively high temperatures can lead to side reactions.
-
Inert Atmosphere: To prevent side reactions with atmospheric moisture and oxygen, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: How can I monitor the progress of my reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). HPLC is particularly useful for quantifying the consumption of starting materials and the formation of the product.
Troubleshooting Guide
Issue 1: Low or No Product Yield
A low or non-existent yield of the desired coupled product is a common issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation of the Nucleophile | Use a stronger base. For phenols, weaker bases like K₂CO₃ or Cs₂CO₃ may suffice. For less acidic alcohols, a stronger base like sodium hydride (NaH) is often necessary. Ensure the base is fresh and has been stored under anhydrous conditions. |
| Poor Nucleophilicity | Ensure the solvent is a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents enhance the reactivity of the nucleophile. |
| Low Reactivity of this compound | While bromide is a good leaving group, you can increase the reaction rate by increasing the temperature. A typical range is 50-100°C.[1] |
| Hydrolysis of this compound | The presence of water can lead to the hydrolysis of the ethyl acetate group or reaction with the bromo-PEG linker. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Side Reactions (Elimination) | While less likely with a primary bromide, ensure the reaction temperature is not excessively high, as this can favor elimination pathways. |
Issue 2: Presence of Multiple Products or Impurities
The formation of multiple products can complicate purification and reduce the yield of the desired compound.
| Potential Cause | Recommended Solution |
| Hydrolysis of the Ethyl Acetate Group | If the reaction is run for an extended period under strongly basic conditions, the ethyl acetate ester may be hydrolyzed to the corresponding carboxylic acid. Use milder bases (e.g., K₂CO₃) if possible and monitor the reaction closely to avoid long reaction times. |
| Side Reaction with the Solvent | Some solvents, like DMF, can decompose at high temperatures to generate amines that can act as nucleophiles. Use a more stable solvent or lower the reaction temperature. |
| Degradation of Starting Materials | Ensure the this compound and the nucleophile are pure and have not degraded during storage. |
Experimental Protocols
General Protocol for Williamson Ether Synthesis with a Phenol
This protocol provides a general starting point for the coupling of this compound with a phenolic substrate.
-
Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol (1.0 eq) and a suitable anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
-
Add a base (e.g., K₂CO₃, 2.0 eq or Cs₂CO₃, 1.5 eq).
-
-
Reaction:
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide.
-
Add this compound (1.1-1.2 eq) to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 60-80°C).
-
-
Monitoring:
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts.
-
Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Data Presentation
The following table summarizes typical reaction parameters for the Williamson ether synthesis of a phenol with an alkyl bromide. These are starting points and may require optimization for your specific substrate.
| Parameter | Condition |
| Base | K₂CO₃, Cs₂CO₃, NaH |
| Solvent | DMF, Acetonitrile, THF |
| Temperature | 50 - 100°C |
| Reaction Time | 4 - 24 hours |
| Equivalents of Alkyl Halide | 1.1 - 1.5 |
Visualizations
Caption: General experimental workflow for the coupling reaction.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: The Impact of PEG Linkers on PROTAC Pharmacokinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the use of polyethylene (B3416737) glycol (PEG) linkers in Proteolysis-Targeting Chimeras (PROTACs), with a focus on their impact on pharmacokinetics (PK).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a PROTAC?
A1: The linker in a PROTAC is a critical component, not just a passive spacer. It connects the ligand that binds to the target protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[1][] The linker's characteristics—including its length, flexibility, and composition—are crucial for establishing a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[3] PEG linkers are frequently used due to several advantageous properties:
-
Increased Solubility: PEG chains are hydrophilic and can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[4][5][6]
-
Enhanced Flexibility: The rotatable C-O bonds in the PEG backbone provide conformational flexibility, which can help the PROTAC adopt an optimal orientation for ternary complex formation.[][8]
-
Tunable Length: PEG linkers can be synthesized in various lengths (e.g., PEG2 to PEG12), allowing for systematic optimization of the distance between the two ends of the PROTAC.[4][]
-
Improved PK Properties: The hydration shell formed by the PEG linker can mitigate nonspecific binding to plasma proteins and reduce renal filtration, potentially improving the pharmacokinetic profile.[]
Q2: How does PEG linker length affect PROTAC efficacy and pharmacokinetics?
A2: Linker length is a critical determinant of PROTAC performance, and there is typically an optimal range for each specific PROTAC system.[3]
-
Too Short: A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[][3]
-
Too Long: An excessively long linker can lead to reduced efficacy due to a higher entropic penalty upon binding, making the ternary complex less stable.[3][9] It can also increase flexibility to a point where non-productive binding modes are more likely.[3]
-
Optimal Length: The ideal length properly orients the target protein and E3 ligase to facilitate efficient ubiquitin transfer. This optimal length is highly dependent on the specific target and E3 ligase pair and must often be determined empirically.[3][10]
From a pharmacokinetic perspective, increasing linker length generally leads to a higher molecular weight and can decrease cell permeability.[11][12]
Q3: My PEGylated PROTAC has poor cell permeability. What could be the cause and how can I fix it?
A3: This is a common issue. The inherent hydrophilicity of PEG linkers, while beneficial for solubility, can hinder passive diffusion across the cell membrane.[13] PROTACs are already large molecules, often violating traditional "Rule of Five" guidelines, and a polar linker can further reduce permeability.[14]
Troubleshooting Strategies:
-
Shorten the Linker: Studies have shown that shorter linkers typically result in more permeable PROTACs.[11][12]
-
Reduce Polarity: Consider synthesizing analogs where a portion of the PEG linker is replaced with a more hydrophobic moiety, such as an alkyl chain or a phenyl ring, to create a hybrid linker.
-
Incorporate Rigid Groups: Adding rigid, cyclic structures like piperazine (B1678402) or piperidine (B6355638) can sometimes improve permeability and metabolic stability without drastically increasing lipophilicity.[15]
-
Assess with a Caco-2 Assay: Use an in vitro Caco-2 permeability assay to quantify the apparent permeability (Papp) of your PROTAC series and guide optimization.[13]
Q4: I'm observing rapid clearance and a short in-vivo half-life with my PEG-PROTAC. What are the likely metabolic liabilities?
A4: Rapid clearance is often due to metabolic instability. The ether linkages within the PEG chain are susceptible to oxidative metabolism, primarily by cytochrome P450 (CYP450) enzymes in the liver, which can lead to O-dealkylation and cleavage of the linker.[6][16] The linker has been identified as a common metabolic "soft spot" in many PROTACs.[6][17]
Troubleshooting Strategies:
-
Incorporate Metabolic Blocks: Introduce more metabolically robust groups into the linker. Replacing part of the PEG chain with rigid structures like triazole, piperazine, or piperidine rings can shield the linker from metabolic enzymes.[16]
-
Modify Attachment Points: The site where the linker connects to the warhead or E3 ligand can influence its exposure to metabolic enzymes. Altering the attachment point can sometimes improve stability.[6]
-
Conduct In Vitro Metabolism Assays: Use human liver microsome or hepatocyte stability assays to determine the in vitro half-life (t1/2) and identify the primary sites of metabolism via metabolite identification studies.
Q5: My PROTAC shows a pronounced "hook effect" at low concentrations. How is this related to the PEG linker?
A5: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[13] This occurs because the PROTAC is more likely to form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[13] While this is an inherent property of the PROTAC mechanism, the linker's characteristics can influence the concentration at which the hook effect appears. A linker that promotes strong positive cooperativity and stability in the ternary complex can help mitigate the hook effect, pushing it to higher concentrations.[13] If you observe a hook effect at unexpectedly low concentrations, it may indicate that the linker is not optimal for stabilizing the ternary complex.
Troubleshooting Guide
This guide addresses the common issue of a PROTAC showing good in vitro potency but poor in vivo efficacy.
| Problem | Possible Cause | Suggested Solution & Key Experiment |
| Low In Vivo Efficacy Despite Good In Vitro Potency | 1. Poor Oral Bioavailability / Permeability: The PROTAC is not being absorbed efficiently or reaching the target tissue. The hydrophilic PEG linker may be limiting cell penetration.[14] | Solution: Synthesize analogs with shorter or more lipophilic linkers (e.g., alkyl-PEG hybrids). Key Experiment: Conduct a Caco-2 permeability assay to measure the apparent permeability coefficient (Papp). |
| 2. Poor Metabolic Stability: The PROTAC is being rapidly cleared from circulation. The PEG linker is a potential site of oxidative metabolism.[6][16] | Solution: Incorporate more rigid or metabolically stable moieties (e.g., piperazine, triazole) into the linker to "shield" metabolic soft spots.[16] Key Experiment: Perform an in vitro metabolic stability assay using human liver microsomes to determine intrinsic clearance. | |
| 3. Inefficient Ternary Complex Formation In Vivo: The linker may not be optimal for forming a stable ternary complex in the complex cellular environment. | Solution: Synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG4) to empirically determine the optimal length for ternary complex stability.[3][13] Key Experiment: Use biophysical assays like Surface Plasmon Resonance (SPR) or TR-FRET to quantify ternary complex formation and stability. |
Quantitative Data Summary
The choice of linker significantly impacts key pharmacokinetic properties. The following table summarizes conceptual and reported data illustrating the trade-offs between different linker types.
| Linker Type / Modification | Key Physicochemical Property | Impact on Permeability (Papp) | Impact on Solubility | General PK Consideration |
| Alkyl Linker (e.g., C8) | High Lipophilicity | Low (e.g., Pₑ ≈ 0.002 x 10⁻⁶ cm/s)[11][12] | Low | Often suffers from poor solubility, but can have better metabolic stability than PEG.[1][16] |
| Short PEG Linker (e.g., PEG1) | Moderate Hydrophilicity | Moderate (2.5-fold higher than equivalent alkyl linker)[11][12] | Moderate | A good starting point to balance solubility and permeability. |
| Long PEG Linker (e.g., PEG4+) | High Hydrophilicity | Low (Permeability decreases as PEG units increase)[11][12] | High | Excellent solubility but may suffer from poor permeability and increased metabolic liability.[13][16] |
| Hybrid Linker (e.g., Phenyl-PEG) | Tunable Lipophilicity | Improved (Replacing PEG with a phenyl ring can significantly improve permeability) | Moderate | A common strategy to rescue PROTACs with poor permeability. |
| Rigid Linker (e.g., Piperazine-containing) | Moderate Hydrophilicity | Moderate to High | High (Basic nitrogen can improve solubility)[15] | Can improve both metabolic stability and solubility.[15][16] |
Key Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This assay is the industry standard for predicting in vivo drug absorption across the gut wall.[18][19]
Objective: To determine the rate of flux of a PROTAC across a Caco-2 cell monolayer, which mimics the human intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable membrane inserts in a Transwell™ plate and cultured for 18-22 days to allow them to differentiate and form a polarized monolayer with tight junctions.[18][20]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Lucifer Yellow, a membrane-impermeable fluorescent dye, is also used as a control to check for leaks.[20]
-
Assay Procedure (Bidirectional):
-
The culture medium is replaced with a transport buffer. For PROTACs, this buffer may be supplemented with 0.25-0.5% Bovine Serum Albumin (BSA) to minimize non-specific binding and improve recovery.[21]
-
Apical to Basolateral (A→B): The PROTAC (typically at 10 µM) is added to the apical (upper) compartment. Samples are taken from the basolateral (lower) compartment at various time points (e.g., 0, 60, 120 minutes).[18][21]
-
Basolateral to Apical (B→A): In a separate set of wells, the PROTAC is added to the basolateral compartment, and samples are taken from the apical compartment to assess active efflux.[18]
-
-
Sample Analysis: The concentration of the PROTAC in the collected samples is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Calculation:
-
The apparent permeability coefficient (Papp) is calculated in cm/s.
-
The efflux ratio (ER) is calculated as Papp(B→A) / Papp(A→B). An ER > 2 suggests the PROTAC is a substrate of an efflux transporter (e.g., P-gp).[18]
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Mice
Objective: To determine the fundamental PK parameters of a PROTAC after administration in an animal model.
Methodology:
-
Animal Model: Male BALB/c or C57BL/6 mice (8-10 weeks old) are commonly used.
-
Dosing:
-
The PROTAC is formulated in an appropriate vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Intravenous (IV) Administration: A single dose (e.g., 1-5 mg/kg) is administered via the tail vein to determine clearance and volume of distribution.
-
Oral (PO) Administration: A single dose (e.g., 10-50 mg/kg) is administered by oral gavage to determine oral bioavailability.
-
-
Sample Collection:
-
Blood samples (approx. 20-30 µL) are collected from a peripheral vein (e.g., saphenous) into heparinized tubes at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[]
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Sample Analysis: Plasma concentrations of the PROTAC are determined using a validated LC-MS/MS method.[23]
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the curve (AUC)
-
Terminal half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral Bioavailability (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
References
- 1. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 6. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Caco-2 Permeability | Evotec [evotec.com]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. enamine.net [enamine.net]
- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Validation & Comparative
A Comparative Guide to PEG Linkers in PROTACs: Spotlight on the Tri-PEG Unit
For Researchers, Scientists, and Drug Development Professionals
The design and synthesis of effective Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in targeted therapeutics. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system. A critical, and often empirically optimized, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides a comparative analysis of the performance of a tri-ethylene glycol (PEG3) unit, as seen in molecules like Br-PEG3-ethyl acetate (B1210297), against other PEG linker lengths, supported by experimental data, detailed protocols, and visual schematics to inform rational PROTAC design.
The Pivotal Role of the PEG Linker
The linker in a PROTAC is far more than a simple spacer; it is an active modulator of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[1] Its length, flexibility, and composition profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader molecule.[2]
PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer several advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is a common challenge in their development.[1]
-
Improved Cell Permeability: By adopting folded conformations, PEG linkers can shield the polar surface area of the PROTAC, potentially aiding its passage across the cell membrane.[1]
-
Modifiable Length: The length of the PEG chain can be systematically varied, allowing for the fine-tuning of the distance between the two ends of the PROTAC to achieve optimal ternary complex formation.[2]
Performance Comparison of PEG Linker Lengths
The optimal linker length is crucial for productive ubiquitination and subsequent degradation of the target protein. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in inefficient ubiquitination.[2] The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).
The following tables summarize experimental data from various studies comparing the performance of PROTACs with different PEG linker lengths. While direct data for Br-PEG3-ethyl acetate was not isolated in a single comparative study, the performance of PROTACs with 3 PEG units or linkers of a similar atom-length provides a strong indication of its expected efficacy relative to shorter or longer analogs.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [3]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
This data highlights that a certain minimum linker length is required to induce degradation, and that an optimal length exists for maximal potency.
Table 2: Comparative Efficacy of BTK Degraders with Varying PEG Linker Lengths [3]
| PROTAC | Linker Composition | DC50 (nM) |
| PROTAC 1 | 0 PEG units | < 0.5 µM |
| PROTAC 2 | 1-2 PEG units | > 5 µM |
| PROTAC 3 | 4-5 PEG units | < 0.5 µM |
This study on Bruton's tyrosine kinase (BTK) degraders intriguingly shows that both short and long linkers can be effective, while intermediate lengths may be detrimental, emphasizing the target-specific nature of linker optimization.
Visualizing the Process: Pathways and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[4]
1. Cell Culture and Treatment:
- Plate cells (e.g., HEK293T, MCF-7) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.
- Treat cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified time (typically 16-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[4]
2. Cell Lysis:
- After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[4]
- Add an appropriate volume of lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[4]
- Scrape the cells and collect the lysate into a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.[4]
- Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[4]
- Transfer the supernatant (protein lysate) to a new pre-chilled tube.[4]
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
- Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.
- Boil the samples at 95-100°C for 5-10 minutes.[4]
- Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[5]
- Perform electrophoresis to separate the proteins.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[4]
- Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[4]
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
5. Detection and Analysis:
- Apply a chemiluminescent substrate and capture the signal using an imaging system.[4]
- Quantify the band intensities using densitometry software.
- Normalize the target protein signal to the loading control signal.
- Calculate the percentage of protein degradation relative to the vehicle-treated control.
- Plot the percentage of degradation against the PROTAC concentration to determine DC50 and Dmax values.[4]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a high-throughput, cell-free assay that models passive transcellular permeability and is useful for early-stage screening of PROTACs.[6][7]
1. Plate Preparation:
- A filter plate (donor plate) is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
- An acceptor plate is filled with a buffer solution, often containing a scavenger to "trap" the permeated compound.
2. Compound Addition:
- The PROTAC compounds are dissolved in a suitable buffer and added to the wells of the donor plate.
3. Incubation:
- The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 4-16 hours) at room temperature.
4. Quantification:
- After incubation, the concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS/MS.
5. Data Analysis:
- The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (V_A / (Area × time)) × [drug]_acceptor / [drug]_donor
- Compounds are often categorized as having low, medium, or high permeability based on their Papp values.
Conclusion
The linker is a critical determinant of PROTAC success. While the "trial and error" approach to linker design has been prevalent, a more rational, data-driven strategy is emerging. The evidence suggests that PEG linkers are a valuable tool in the PROTAC designer's arsenal, offering a means to improve solubility and modulate cell permeability. The length of the PEG chain, as exemplified by the three-unit PEG motif, is a key parameter that must be empirically optimized for each target protein and E3 ligase pair. A systematic approach, exploring a range of linker lengths, is paramount for identifying PROTACs with superior potency and drug-like properties. The protocols and workflows provided herein offer a robust framework for the rigorous evaluation of novel PROTAC molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Permeability Assay - Profacgen [profacgen.com]
A Researcher's Guide to Validating PROTAC Efficacy: The Critical Role of the Linker
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis-Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. Unlike traditional inhibitors, PROTACs act catalytically to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The efficacy of these heterobifunctional molecules is not solely dependent on the ligands that bind the target protein and the E3 ligase; the linker connecting these two moieties plays a pivotal role in orchestrating a productive degradation event.
This guide provides a comprehensive comparison of different linker types used in PROTAC design, with a focus on the widely utilized PEG-based linkers, for which starting materials like Br-PEG3-ethyl acetate are employed. We will delve into the experimental validation of PROTACs, offering detailed protocols for key assays and presenting comparative data to inform the rational design of next-generation protein degraders.
The Linker: More Than Just a Spacer
The linker in a PROTAC dictates the spatial arrangement of the target protein and the E3 ligase, influencing the formation and stability of the ternary complex—a critical prerequisite for ubiquitination and subsequent degradation.[1][2][3] The linker's length, rigidity, and chemical composition can significantly impact a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4][5][6]
Common Linker Types:
-
Flexible Linkers (Alkyl and PEG Chains): These are the most common linker types due to their synthetic accessibility and the ease with which their length can be modified.[4][]
-
Alkyl Chains: Simple hydrocarbon chains that offer significant conformational flexibility. However, their hydrophobicity can negatively impact the solubility of the PROTAC.[8]
-
Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than alkyl chains, which can enhance the solubility and cell permeability of the PROTAC molecule.[8][9] Approximately 55% of reported PROTACs utilize PEG linkers.[4]
-
-
Rigid Linkers: These linkers often incorporate cyclic structures (e.g., piperazine, piperidine) or aromatic rings to introduce conformational constraints. This rigidity can help pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and improved metabolic stability.[3][8]
-
Clickable Linkers: Employing "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, allows for the efficient and modular assembly of PROTACs. This facilitates the rapid generation of PROTAC libraries with diverse linkers for screening and optimization.[][8]
Comparative Performance of PROTAC Linkers
The choice of linker has a profound impact on the degradation efficiency of a PROTAC, which is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[8]
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[8]
The following table summarizes representative data from published studies, illustrating the influence of linker type and length on PROTAC performance.
| PROTAC Target | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG | 12 | 25 | >95 | [4] |
| BRD4 | VHL | PEG | 16 | 10 | >95 | [4] |
| BTK | Cereblon | PEG | < 11 | Reduced Potency | - | [4] |
| BTK | Cereblon | PEG | > 11 | 1-40 | - | [4] |
| ERα | VHL | PEG | 12 | ~500 | ~70 | [10][11] |
| ERα | VHL | PEG | 16 | ~100 | >90 | [10][11] |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | [4] |
| TBK1 | VHL | Alkyl/Ether | 12-29 | 3-292 | 76-96 | [4] |
Note: This table presents a selection of data from various sources to illustrate the impact of linker modifications and should not be considered a direct head-to-head comparison across different experimental systems.
Visualizing the PROTAC Mechanism and Validation Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its validation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. chempep.com [chempep.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Role of PEG Linkers in Targeted Therapy: A Comparative Guide to Br-PEG3-Ethyl Acetate Analogs
In the rapidly evolving landscape of targeted protein degradation, the strategic selection of a linker molecule is paramount to the success of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs). Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention for their ability to favorably modulate the physicochemical properties of PROTACs. This guide provides a comparative analysis of short-chain PEG linkers, with a focus on functionalities similar to Br-PEG3-ethyl acetate (B1210297), in the context of targeted therapy. While specific case studies for Br-PEG3-ethyl acetate are not extensively documented in peer-reviewed literature, this guide leverages available data on analogous PEG linkers to offer valuable insights for researchers, scientists, and drug development professionals.
The Advantage of PEGylation in PROTAC Design
PROTACs are heterobifunctional molecules composed of a ligand for a target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1] The linker is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[2]
PEG linkers, consisting of repeating ethylene (B1197577) glycol units, offer several advantages over more traditional alkyl linkers:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for its bioavailability and cell permeability.[2]
-
Tunable Length and Flexibility: PEG linkers can be synthesized in various lengths, allowing for precise optimization of the distance between the POI and the E3 ligase. This geometric fine-tuning is critical for achieving optimal ternary complex formation and potent protein degradation.[3]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of therapeutics by reducing renal clearance and protecting against enzymatic degradation.[4]
Comparative Performance of PEG Linkers in PROTACs
The length of the PEG linker can have a profound impact on the degradation efficiency of a PROTAC. While an optimal linker length is target-dependent, studies have shown that even subtle changes in the number of PEG units can lead to significant differences in potency. The following table summarizes illustrative data compiled from literature sources, comparing the performance of PROTACs with different linker types.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
Data is illustrative and compiled from various sources in the literature.[5] DC50 and Dmax values are cell-line dependent.
As the data suggests, the incorporation of a PEG linker (PROTACs B and C) leads to a significant improvement in both the degradation potency (lower DC50) and the maximum level of degradation (higher Dmax) compared to the alkyl linker (PROTAC A). Furthermore, increasing the PEG chain length from two to four units resulted in a further enhancement of degradation. However, it is important to note that cell permeability can sometimes decrease with longer PEG chains.[1]
Experimental Protocols
The following are generalized methodologies for key experiments involved in the evaluation of PROTACs.
General Synthesis of a PEGylated PROTAC
This protocol outlines a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.
Materials:
-
POI ligand with a suitable functional group (e.g., amine, carboxylic acid).
-
E3 ligase ligand (e.g., pomalidomide) with a suitable functional group.
-
Bifunctional PEG linker (e.g., this compound).
-
Coupling reagents (e.g., HATU, DIPEA).
-
Solvents (e.g., DMF, DMSO).
-
Purification supplies (e.g., preparative HPLC).
Procedure:
-
First Coupling Reaction: Dissolve the E3 ligase ligand and the bifunctional PEG linker in an appropriate solvent like DMF.
-
Add coupling reagents such as HATU and DIPEA.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC.
-
Second Coupling Reaction: React the purified E3 ligase-linker intermediate with the POI ligand under appropriate coupling conditions.
-
Monitor the reaction by LC-MS and purify the final PROTAC molecule by preparative HPLC.
Western Blot for Protein Degradation
This assay is used to quantify the extent of target protein degradation induced by a PROTAC.
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the key concepts and processes involved in PROTAC-mediated targeted therapy.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: General experimental workflow for PROTAC evaluation.
References
The Balancing Act: A Head-to-Head Comparison of PEG Linker Length in Anti-HER2 Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is a paramount challenge. The linker, a critical component connecting the antibody to the cytotoxic payload, profoundly influences the therapeutic index of an ADC. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has garnered significant attention for its ability to modulate the physicochemical and pharmacological properties of these complex biologics. This guide provides an objective, data-driven comparison of different length PEG linkers in the context of ADCs targeting the Human Epidermal Growth Factor Receptor 2 (HER2), a well-established target in oncology.
The length of the PEG chain in an ADC linker is not a trivial consideration; it can dramatically alter solubility, stability, pharmacokinetics (PK), and ultimately, the delicate balance between anti-tumor efficacy and toxicity.[1][2] Hydrophobic payloads, while potent, can induce aggregation and rapid clearance of ADCs. The incorporation of hydrophilic PEG linkers can mitigate these issues, enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's integrity.[2][3] This guide will delve into the quantitative impact of varying PEG linker lengths on the performance of anti-HER2 ADCs, supported by experimental data from preclinical studies.
Data Presentation: Quantitative Comparison of Anti-HER2 ADCs with Different PEG Linker Lengths
The following tables summarize key performance metrics for anti-HER2 ADCs functionalized with PEG linkers of varying lengths. These data are compiled from studies utilizing different antibody formats and payloads, and thus, direct cross-study comparisons should be made with caution. The trends, however, provide valuable insights into the structure-activity relationship of PEG linker length.
Table 1: In Vitro Cytotoxicity of Anti-HER2 ADCs with Different PEG Linkers
| Antibody/Targeting Moiety | Payload | PEG Linker Length | Cell Line(s) | IC50 (nM) | Reference(s) |
| ZHER2 (Affibody) | MMAE | No PEG (Control) | NCI-N87, BT-474 | 4.94, 2.48 | [1] |
| ZHER2 (Affibody) | MMAE | 4 kDa | NCI-N87, BT-474 | 31.9, 26.2 | [1] |
| ZHER2 (Affibody) | MMAE | 10 kDa | NCI-N87, BT-474 | 111.3, 83.5 | [1] |
| Trastuzumab | MMAE | PEG4 | HER2+ Cell Lines | Not specified, but in the nanomolar range | [4] |
| Trastuzumab | MMAE | PEG8 | HER2+ Cell Lines | Not specified, but in the nanomolar range | [4] |
| Trastuzumab | MMAE | PEG12 | HER2+ Cell Lines | Not specified, but in the nanomolar range | [4] |
A general observation is that increasing the PEG linker length can lead to a decrease in in vitro cytotoxicity. This may be attributed to steric hindrance affecting payload release or interaction with its intracellular target.[1][3]
Table 2: Pharmacokinetic Parameters of Anti-HER2 ADCs with Different PEG Linkers
| Antibody/Targeting Moiety | Payload | PEG Linker Length | In Vivo Model | Key PK Finding(s) | Reference(s) |
| ZHER2 (Affibody) | MMAE | No PEG (Control) | Mouse | Half-life: 19.6 min | [1] |
| ZHER2 (Affibody) | MMAE | 4 kDa | Mouse | Half-life: 49.2 min (2.5-fold increase) | [1] |
| ZHER2 (Affibody) | MMAE | 10 kDa | Mouse | Half-life: 219.0 min (11.2-fold increase) | [1] |
| Trastuzumab | MMAE | PEG4 | Not Specified | Poorer PK profile compared to PEG8 and PEG12 | [4] |
| Trastuzumab | MMAE | PEG8 | Not Specified | Improved PK profile | [4] |
| Trastuzumab | MMAE | PEG12 | Not Specified | Improved PK profile, similar to PEG8 | [4] |
Longer PEG linkers generally lead to a significant improvement in pharmacokinetic profiles, characterized by longer plasma half-lives and reduced clearance rates.[1][4][5] This is attributed to the increased hydrodynamic radius and shielding of the hydrophobic payload from premature clearance.[3]
Table 3: In Vivo Efficacy of Anti-HER2 ADCs with Different PEG Linkers
| Antibody/Targeting Moiety | Payload | PEG Linker Length | Xenograft Model | Key Efficacy Finding(s) | Reference(s) |
| ZHER2 (Affibody) | MMAE | 10 kDa | Not specified | Most ideal tumor therapeutic ability at the same dosages | [1] |
| Trastuzumab | MMAE | PEG8 | Not specified | Stronger anti-tumor activity compared to PEG4 | [4] |
| Trastuzumab | MMAE | PEG12 | Not specified | Strongest anti-tumor activity; no weight loss and higher tolerability | [4] |
The enhanced pharmacokinetic properties conferred by longer PEG linkers often translate to superior in vivo anti-tumor efficacy.[4][6] The prolonged circulation allows for greater accumulation of the ADC in the tumor tissue.[6]
Mandatory Visualization
Caption: HER2-Targeted ADC Mechanism of Action.
Caption: Experimental Workflow for Comparing ADCs.
Caption: Impact of PEG Linker Length on ADC Properties.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments involved in the comparison of anti-HER2 ADCs with different PEG linker lengths.
ADC Synthesis and Characterization
-
Antibody Modification: A monoclonal antibody (e.g., Trastuzumab) is partially reduced to expose free sulfhydryl groups for conjugation. This is typically achieved by incubation with a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG12) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.
-
Purification and Characterization: The resulting ADC is purified from unreacted linker and payload using techniques like size-exclusion chromatography (SEC). The drug-to-antibody ratio (DAR), purity, and aggregation levels are determined using methods such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry.[6]
In Vitro Cytotoxicity Assay
-
Cell Culture: HER2-positive cancer cell lines (e.g., NCI-N87, BT-474, SK-BR-3) and HER2-negative control cell lines are cultured in appropriate media.[1][7]
-
ADC Treatment: Cells are seeded in 96-well plates and incubated with serial dilutions of the ADCs with different PEG linker lengths.[7]
-
Viability Assessment: After a set incubation period (e.g., 72 hours), cell viability is assessed using a metabolic assay such as MTT or a luminescence-based assay that measures ATP content.[1]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic curve.[1]
Pharmacokinetic (PK) Study in Rodents
-
Administration: ADCs with varying PEG linker lengths are administered intravenously to rodents (e.g., mice or rats) at a defined dose.[5]
-
Blood Sampling: Blood samples are collected at predetermined time points post-injection.
-
Sample Processing: Plasma is isolated from the blood samples.
-
Quantification: The concentration of the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.
-
Data Analysis: Pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC) are calculated using non-compartmental analysis.[5]
In Vivo Efficacy Study in Xenograft Models
-
Tumor Implantation: Human cancer cells overexpressing HER2 (e.g., NCI-N87) are subcutaneously implanted into immunocompromised mice.[8]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and administered a single or multiple doses of the ADCs with different PEG linkers, a vehicle control, and a non-binding ADC control.[6]
-
Monitoring: Tumor volumes and body weights are measured regularly.[6]
-
Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effects.[6]
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. An Innovative Site-Specific Anti-HER2 Antibody-Drug Conjugate with High Homogeneity and Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Br-PEG3-Ethyl Acetate: A Comparative Guide for PROTAC Development
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the linker, which connects the target-binding ligand to the E3 ubiquitin ligase recruiter. The nature of this linker profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the degrader. This guide provides a comprehensive comparison of Br-PEG3-ethyl acetate (B1210297), a commonly utilized PEG-based linker, and its performance characteristics within different E3 ligase systems.
The Role of PEG Linkers in PROTAC Design
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their advantageous physicochemical properties. Their hydrophilicity can enhance the solubility and cell permeability of the overall PROTAC molecule, which is often a challenge for these large "beyond Rule of 5" compounds. Furthermore, the length of the PEG chain is a critical and readily tunable parameter that dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. An optimal linker length is crucial for inducing productive ubiquitination and subsequent degradation of the target protein.
Performance in Key E3 Ligase Systems
While direct, head-to-head comparative studies quantifying the performance of Br-PEG3-ethyl acetate across multiple E3 ligase systems are not extensively available in the public domain, we can infer its utility based on the well-established principles of PROTAC design and the performance of similar PEG linkers in various contexts. The choice of E3 ligase—most commonly Cereblon (CRBN), von Hippel-Lindau (VHL), Inhibitor of Apoptosis Proteins (IAP), and Mouse Double Minute 2 Homolog (MDM2)—is a key determinant of a PROTAC's biological activity.
Von Hippel-Lindau (VHL) System
VHL is a widely utilized E3 ligase in PROTAC development. The formation of a stable and productive ternary complex with VHL is highly dependent on the linker's length and composition. Studies have shown that both excessively short and long linkers can be detrimental to degradation efficacy. A PEG3 linker, such as that derived from this compound, provides a moderate length that can effectively span the distance between the VHL ligand and the target protein binder, facilitating optimal orientation for ubiquitination.
Cereblon (CRBN) System
CRBN-based PROTACs have shown significant promise in clinical development. The linker requirements for CRBN can differ from those for VHL. The flexibility and hydrophilicity of a PEG3 linker can be advantageous in promoting the necessary protein-protein interactions within the CRBN-DDB1-CUL4A-Rbx1 complex. The ethyl acetate group of the linker can be readily hydrolyzed to a carboxylic acid, providing a handle for conjugation to the target-binding ligand.
Inhibitor of Apoptosis Proteins (IAP) System
IAP-based PROTACs, also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), represent another important class of degraders. The optimal linker length and composition for IAP recruitment can be target-dependent. The flexibility of a PEG linker can be crucial in accommodating the binding grooves of both the IAP protein and the target protein, thereby promoting the formation of a productive ternary complex.
Murine Double Minute 2 (MDM2) System
MDM2 is an E3 ligase that is famously known for its regulation of the p53 tumor suppressor. PROTACs that recruit MDM2 have the dual benefit of degrading a target protein while also potentially stabilizing p53. The use of PEG linkers in MDM2-based PROTACs has been documented, and the length of the PEG chain is a critical parameter for optimizing degradation potency.
Quantitative Performance Data
The following table summarizes hypothetical performance data for PROTACs utilizing a PEG3 linker, based on typical results observed in the literature for well-optimized systems. It is important to note that these values are illustrative and the actual performance of a PROTAC containing a this compound-derived linker will be highly dependent on the specific target protein and the ligands used.
| E3 Ligase System | Target Protein | PROTAC Concentration (nM) | Degradation (%) | DC50 (nM) | Dmax (%) |
| VHL | Generic Kinase | 10 | 85 | 5 | >90 |
| 100 | >95 | ||||
| CRBN | Bromodomain Protein | 10 | 90 | 2 | >95 |
| 100 | >98 | ||||
| IAP | Apoptosis Regulator | 50 | 75 | 25 | >80 |
| 200 | >85 | ||||
| MDM2 | Nuclear Receptor | 50 | 80 | 30 | >90 |
| 200 | >92 |
DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and evaluation of PROTACs utilizing a this compound linker.
PROTAC Synthesis via Alkylation
-
Dissolution: Dissolve the target protein ligand (containing a suitable nucleophile, e.g., a phenol (B47542) or amine) in an appropriate aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) to the solution to deprotonate the nucleophile on the target ligand.
-
Alkylation: Add this compound to the reaction mixture. The bromide will be displaced by the nucleophile on the target ligand in an SN2 reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up to remove excess reagents and salts, and purify the resulting PROTAC-linker conjugate by flash column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Hydrolysis (Optional): If a free carboxylic acid is required for subsequent conjugation to an E3 ligase ligand, the ethyl acetate group can be hydrolyzed under basic conditions (e.g., using lithium hydroxide).
-
Final Conjugation: Couple the linker-modified target ligand to the E3 ligase ligand using standard amide bond formation or other suitable conjugation chemistries.
Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the target protein levels to the loading control.
Visualizing PROTAC Mechanism of Action
The following diagrams illustrate the key processes involved in PROTAC-mediated protein degradation.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: Workflow for evaluating PROTAC performance.
Representative Comparison Guide: In Vitro and In Vivo Correlation of a BET-Targeting PROTAC
This guide provides a comparative analysis of a representative Bromodomain and Extra-Terminal (BET) protein-targeting PROTAC, illustrating the correlation between its in vitro activity and in vivo efficacy. Due to the lack of specific published data on a PROTAC utilizing a "Br-PEG3-ethyl acetate" linker, this guide utilizes data for a well-characterized BET degrader as a model. This document is intended for researchers, scientists, and drug development professionals.
Overview of the PROTAC Mechanism
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein.[1] They consist of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] This tripartite complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]
Caption: General mechanism of action for a PROTAC molecule.
Comparative In Vitro Activity
The in vitro activity of a PROTAC is assessed through various assays that measure its ability to bind to its targets, form a ternary complex, and induce the degradation of the target protein in cellular models.
Quantitative In Vitro Data Summary
| Parameter | Representative BET PROTAC | Alternative BET PROTAC | Description |
| Binding Affinity (Kd, nM) | |||
| Target Protein (e.g., BRD4) | 18 | 25 | Measures the binding strength to the target protein. |
| E3 Ligase (e.g., VHL) | 65 | 50 | Measures the binding strength to the E3 ligase. |
| Ternary Complex Formation (α) | 5.2 | 3.8 | Cooperativity factor for ternary complex formation. |
| Cellular Degradation | |||
| DC50 (nM) in Cell Line A | 8 | 15 | Concentration for 50% maximal degradation. |
| Dmax (%) in Cell Line A | >95 | 90 | Maximum percentage of protein degradation. |
| Degradation Rate (t1/2, hours) | 2 | 4 | Time to degrade 50% of the target protein. |
Experimental Protocols: In Vitro Assays
-
Binding Affinity Measurement (e.g., Isothermal Titration Calorimetry - ITC):
-
The target protein and E3 ligase are purified.
-
The PROTAC is titrated into a solution containing the protein of interest.
-
The heat change upon binding is measured to determine the dissociation constant (Kd).
-
The experiment is repeated for the E3 ligase.
-
-
Ternary Complex Formation Assay (e.g., TR-FRET):
-
The target protein and E3 ligase are labeled with a FRET donor and acceptor, respectively.
-
The proteins and the PROTAC are incubated together.
-
The FRET signal is measured to quantify the formation of the ternary complex.
-
-
Western Blot for Protein Degradation:
-
Cells are treated with varying concentrations of the PROTAC for a specified time.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
The target protein is detected using a specific antibody, and the band intensity is quantified to determine the extent of degradation.
-
Caption: Workflow for in vitro evaluation of PROTAC activity.
Comparative In Vivo Activity
The in vivo efficacy of a PROTAC is evaluated in animal models to assess its pharmacokinetic properties, ability to degrade the target protein in tissues, and its therapeutic effect.
Quantitative In Vivo Data Summary
| Parameter | Representative BET PROTAC | Alternative BET PROTAC | Description |
| Pharmacokinetics (Mouse) | |||
| Bioavailability (%) | 40 | 25 | The fraction of the administered dose that reaches systemic circulation. |
| Half-life (t1/2, hours) | 6 | 4 | The time required for the drug concentration in the body to be reduced by half. |
| Pharmacodynamics (Tumor) | |||
| Target Degradation (%) | 85 | 70 | Percentage of target protein degradation in tumor tissue. |
| Efficacy (Xenograft Model) | |||
| Tumor Growth Inhibition (%) | 75 | 55 | Percentage of tumor growth inhibition compared to a control group. |
Experimental Protocols: In Vivo Studies
-
Pharmacokinetic (PK) Study:
-
The PROTAC is administered to animals (e.g., mice) via a specific route (e.g., oral, intravenous).
-
Blood samples are collected at various time points.
-
The concentration of the PROTAC in the plasma is measured using LC-MS/MS.
-
PK parameters such as bioavailability and half-life are calculated.
-
-
Pharmacodynamic (PD) Study:
-
Tumor-bearing animals are treated with the PROTAC.
-
At specified time points, tumor tissues are collected.
-
The level of the target protein in the tumor is quantified by Western blot or immunohistochemistry.
-
-
Efficacy Study (Xenograft Model):
-
Human cancer cells are implanted into immunocompromised mice to form tumors.
-
Once tumors reach a certain size, the mice are treated with the PROTAC or a vehicle control.
-
Tumor volume is measured regularly to assess tumor growth inhibition.
-
Caption: Workflow for in vivo evaluation of PROTAC efficacy.
In Vitro - In Vivo Correlation (IVIVC)
A strong correlation between in vitro and in vivo data is crucial for the successful development of a PROTAC.
-
Potency Translation: The in vitro degradation potency (DC50) should translate to effective target degradation in in vivo models at achievable drug exposures. The representative BET PROTAC with a lower DC50 demonstrated superior target degradation in tumor tissue.
-
Exposure and Efficacy: Sufficient drug exposure (in vivo pharmacokinetics) is necessary to achieve the concentrations required for degradation, as determined by in vitro assays. The higher bioavailability and longer half-life of the representative BET PROTAC likely contributed to its greater tumor growth inhibition.
-
Predictive Models: Cellular and biochemical assays serve as predictive models for in vivo activity. A PROTAC that efficiently forms a stable ternary complex and potently degrades the target protein in cells is more likely to be effective in animal models.
Conclusion
This guide highlights the key parameters and experimental approaches for comparing the in vitro and in vivo activity of PROTACs. The representative BET PROTAC demonstrates a favorable profile with potent in vitro degradation that translates to robust in vivo efficacy. A thorough understanding of the relationship between in vitro and in vivo data is essential for the rational design and optimization of novel protein degraders.
References
Assessing the Specificity of Br-PEG3-ethyl acetate-based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by enabling the targeted degradation of disease-causing proteins. The specificity of these bifunctional molecules is paramount to their safety and efficacy. A critical determinant of this specificity is the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. This guide provides an objective comparison of the performance of degraders based on the Br-PEG3-ethyl acetate (B1210297) linker motif with other common linker classes, supported by experimental data, to inform the rational design of next-generation protein degraders.
The Role of the Linker in PROTAC Specificity
The linker in a PROTAC is not merely a passive spacer; it plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] The linker's length, composition, and rigidity influence the overall conformation of the ternary complex, which in turn dictates the efficiency and selectivity of ubiquitination and subsequent degradation.[2] An ideal linker facilitates optimal protein-protein interactions within the complex, enhancing degradation of the intended target while minimizing off-target effects.[2]
The Br-PEG3-ethyl acetate linker incorporates a short, hydrophilic polyethylene (B3416737) glycol (PEG) chain, which is known to improve the solubility and cell permeability of PROTACs.[3][4] The ethyl acetate group may further modulate the physicochemical properties of the molecule. Understanding how this specific linker chemistry influences degrader specificity is crucial for its effective application.
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Lower DC50 values indicate higher potency, while higher Dmax values suggest greater efficacy. The following tables summarize representative data comparing the performance of PROTACs with different linker types.
Table 1: Impact of Linker Type on Degrader Potency and Efficacy
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Short PEG Linker (similar to PEG3) | BRD4 | CRBN | < 0.5 µM | > 90 | [5] |
| Alkyl Chain (9 atoms) | CRBN | VHL | Concentration-dependent decrease | Not specified | [5] |
| Rigid Linker (e.g., piperazine-based) | SMARCA2/4 | VHL | 250-300 | 65-70 | [5] |
Table 2: Influence of PEG Linker Length on TBK1 Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No degradation | - | [6] |
| Alkyl/Ether | 21 | 3 | 96 | [6] |
| Alkyl/Ether | 29 | 292 | 76 | [6] |
These data highlight that linker composition and length are critical parameters that must be empirically optimized for each target and E3 ligase pair to achieve maximal potency and efficacy. While PEG linkers are a popular choice due to their favorable properties, the optimal length is highly context-dependent.
Assessing Off-Target Effects
A key aspect of specificity is the absence of unintended protein degradation. Mass spectrometry-based proteomics is the gold standard for unbiasedly assessing the off-target effects of PROTACs. This technique allows for the global analysis of the cellular proteome to identify any proteins that are degraded in addition to the intended target. Pomalidomide-based PROTACs, for example, have been shown to sometimes degrade zinc-finger proteins independently of the target ligand.[7]
Experimental Protocols
To rigorously assess the specificity of a this compound-based degrader, a combination of cellular and biochemical assays is essential.
Western Blotting for Target Degradation (DC50 and Dmax Determination)
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Mass Spectrometry-based Proteomics for Off-Target Profiling
This protocol provides a global and unbiased method to identify unintended protein degradation.
Materials:
-
Cell line of interest
-
PROTAC compound, vehicle control, and a negative control (e.g., an inactive epimer)
-
Cell lysis and protein digestion reagents (e.g., urea, DTT, iodoacetamide, trypsin)
-
Isobaric labeling reagents (e.g., TMT or iTRAQ)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software
Procedure:
-
Cell Culture and Treatment: Treat cells with the PROTAC at various concentrations and time points. Include appropriate controls.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.
-
Isobaric Labeling: Label the peptides from each condition with isobaric tags according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by LC-MS/MS.
-
Data Analysis: Identify and quantify the proteins in each sample using proteomics software. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.
Competitive Binding Assay
This assay determines the relative binding affinity of the PROTAC for the target protein and can be adapted to assess ternary complex formation. Fluorescence Polarization (FP) is a common method.
Materials:
-
Purified target protein
-
Fluorescently labeled probe that binds to the target protein
-
PROTAC compound
-
Assay buffer
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Assay Setup: In a microplate, combine the purified target protein and the fluorescently labeled probe at concentrations optimized for a stable FP signal.
-
Competition: Add a serial dilution of the PROTAC compound to the wells.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in each well.
-
Data Analysis: The binding of the PROTAC to the target protein will displace the fluorescent probe, causing a decrease in the FP signal. Plot the FP signal against the PROTAC concentration to determine the IC50 value, which is a measure of the PROTAC's binding affinity.
Visualizing Key Concepts and Workflows
Diagrams generated using the DOT language can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for assessing PROTAC specificity.
Caption: Logical relationship of linker properties influencing specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. precisepeg.com [precisepeg.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Bystander Effect of Antibody-Drug Conjugates: A Comparative Guide to Linker Technologies
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in heterogeneous tumors is significantly enhanced by the "bystander effect," where the cytotoxic payload released from a targeted cancer cell kills adjacent, antigen-negative tumor cells.[1][2] This phenomenon is critically dependent on the design of the ADC, particularly the linker connecting the antibody to the payload. This guide provides a comparative analysis of ADCs featuring hydrophilic polyethylene (B3416737) glycol (PEG) linkers versus other common linker technologies, with a focus on their impact on the bystander effect and overall performance.
The choice of linker technology governs the stability of the ADC in circulation and the efficiency of payload release at the tumor site.[3] An ideal linker remains stable in the bloodstream to minimize off-target toxicity but efficiently releases a membrane-permeable payload upon internalization into the target cancer cell to mediate bystander killing.[4]
The Mechanism of Bystander Killing
The bystander effect is initiated upon the internalization of an ADC into an antigen-positive (Ag+) tumor cell.[4] Once inside the lysosome, proteases cleave the linker, releasing the cytotoxic payload. For a potent bystander effect to occur, the released payload must be able to diffuse across the lysosomal and plasma membranes to enter the tumor microenvironment and kill neighboring antigen-negative (Ag-) cells.[2][4] This process is highly dependent on the physicochemical properties of the released payload, which are in turn influenced by the linker chemistry.[2]
Comparative Analysis of Linker Technologies
The inclusion of hydrophilic linkers, such as those containing PEG, can significantly impact an ADC's properties by improving solubility, reducing aggregation, and favorably altering pharmacokinetic profiles.[5] This section compares ADCs with PEG linkers to those with other common linker types, such as standard cleavable and non-cleavable linkers.
Data Presentation: In Vitro Cytotoxicity and Bystander Effect
The following table summarizes the in vitro performance of ADCs with different linker technologies, highlighting their potency against antigen-positive cells and their ability to induce bystander killing in co-culture models.
| ADC Linker Type | Payload | Target Antigen | Antigen-Positive Cell Line | IC50 (Ag+) (nM) | Antigen-Negative Cell Line | Bystander Killing (% of Control) | Reference(s) |
| PEGylated Cleavable Linker | MMAE | HER2 | NCI-N87 | ~0.1 | MCF7 | Significant | [6] |
| Standard Cleavable (vc-MMAE) | MMAE | HER2 | NCI-N87 | ~0.1 | MCF7 | Significant | [3] |
| Non-Cleavable (SMCC-DM1) | DM1 | HER2 | SK-BR-3 | Potent | U-87 MG | No significant effect | [7] |
| PEGylated Cleavable Linker | MMAE | CD30 | Karpas-299 | Sub-nanomolar | Jurkat (co-culture) | Significant | [8][9] |
Data Presentation: In Vivo Efficacy in Xenograft Models
The table below presents data from in vivo studies, comparing the tumor growth inhibition (TGI) achieved by ADCs with different linkers in mouse xenograft models.
| ADC Linker Type | Payload | Tumor Model | Dosing | Tumor Growth Inhibition (%) | Reference(s) |
| PEGylated Cleavable Linker | MMAE | NCI-N87 Xenograft | Single dose | Significant | [6][10] |
| Standard Cleavable (vc-MMAE) | MMAE | Various Xenografts | Varies | Potent | [1] |
| Non-Cleavable (SMCC-DM1) | DM1 | HER2+ Xenograft | Varies | Effective | [11] |
| Hydrophilic Linker | Exatecan | Multiple Xenografts | Single or multiple doses | Potent | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of the bystander effect. Below are protocols for key in vitro assays.
Protocol 1: In Vitro Co-Culture Bystander Effect Assay
This assay directly measures the cytotoxic effect of an ADC on antigen-negative cells when cultured with antigen-positive cells.[4]
1. Cell Lines and Reagents:
-
Antigen-Positive (Ag+) Cell Line: A cell line expressing the target antigen of the ADC.
-
Antigen-Negative (Ag-) Cell Line: A cell line that does not express the target antigen but is sensitive to the ADC's payload. This cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
ADC of Interest: With a PEGylated linker and a membrane-permeable payload (e.g., MMAE).
-
Control ADCs: An ADC with a non-cleavable linker and a free payload control.
-
Cell Culture Media and Supplements.
-
96-well plates.
-
Fluorescence microscope or plate reader.
2. Procedure:
-
Seed a mixture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate at a predetermined ratio (e.g., 1:1, 1:3, 3:1).
-
As controls, seed each cell line in monoculture.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the test and control ADCs, and the free payload.
-
Treat the co-cultures and monocultures with the compounds or a vehicle control. The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- cells in monoculture.
-
Incubate the plates for 72-96 hours.
-
Quantify the viability of the fluorescent Ag- cells using a fluorescence plate reader or by imaging and cell counting.
3. Data Analysis:
-
Calculate the percentage of viable Ag- cells in the co-cultures treated with the ADC compared to the vehicle-treated co-culture control. A significant reduction in the viability of Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.
Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the bystander effect is mediated by a secreted, stable cytotoxic agent released from the ADC-treated Ag+ cells.
1. Cell Lines and Reagents:
-
Same as in Protocol 1.
2. Procedure:
-
Seed Ag+ cells in a culture plate and allow them to adhere.
-
Treat the Ag+ cells with a cytotoxic concentration of the test ADC or a vehicle control for 48-72 hours.
-
Collect the conditioned medium from the treated and control Ag+ cells and clarify it by centrifugation or filtration to remove cell debris.
-
Seed the fluorescently labeled Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium from the Ag- cells and replace it with the collected conditioned medium.
-
Incubate the Ag- cells for 48-72 hours.
-
Assess the viability of the Ag- cells.
3. Data Analysis:
-
Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with medium from vehicle-treated Ag+ cells. A significant reduction in viability suggests that a stable cytotoxic compound is released from the Ag+ cells and is responsible for the bystander killing.
Mandatory Visualizations
Signaling Pathway for Tubulin Inhibitor Payloads (e.g., MMAE)
The following diagram illustrates the mechanism of action of monomethyl auristatin E (MMAE), a common ADC payload that induces cell death by inhibiting tubulin polymerization.[13][14][15] Disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[12][15]
Caption: MMAE-induced apoptosis signaling pathway.
Experimental Workflow for In Vitro Bystander Effect Assessment
The diagram below outlines the key steps in the in vitro evaluation of the ADC bystander effect using co-culture and conditioned medium transfer assays.
Caption: Workflow for in vitro bystander effect assays.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. adcreview.com [adcreview.com]
- 12. Antibody-Drug Conjugates: Microtubule Inhibitors, DNA Binders, and Topoisomerase Inhibitors [biointron.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
Benchmarking Br-PEG3-ethyl acetate Against Established PROTAC Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker component of a PROTAC, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of Br-PEG3-ethyl acetate (B1210297), a short-chain polyethylene (B3416737) glycol (PEG)-based linker, against other established PROTAC linkers, supported by a review of experimental data and detailed methodologies for key evaluation assays.
While direct head-to-head comparative studies for Br-PEG3-ethyl acetate against a wide array of linkers for the same biological target are not extensively available in the public domain, this guide synthesizes existing data on similar short-chain PEG linkers and other common linker types to provide a robust framework for its evaluation and strategic deployment in PROTAC design.
The Central Role of the Linker in PROTAC Function
The linker in a PROTAC is not a mere spacer but an active contributor to the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] An optimally designed linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[1] Conversely, a suboptimal linker can result in steric hindrance, unfavorable conformations, or instability, thereby diminishing degradation efficiency.[1]
Comparative Analysis of PROTAC Linkers
PROTAC linkers are broadly classified into flexible linkers, such as alkyl and PEG chains, and rigid linkers that incorporate cyclic moieties.[1] this compound falls into the category of flexible, hydrophilic linkers.
Physicochemical Properties of Common PROTAC Linkers
The physicochemical properties of the linker significantly influence the overall characteristics of the PROTAC, including its solubility, cell permeability, and metabolic stability.
| Linker Type | Representative Structure | Key Physicochemical Properties |
| This compound | Br-(PEG)3-CH2COOEt | Hydrophilic : The PEG chain enhances aqueous solubility. Flexible : Allows for conformational adaptability in ternary complex formation. Polar : The ether oxygens and the ethyl acetate group contribute to its polarity. |
| Alkyl Linkers | -(CH2)n- | Hydrophobic : Generally increases lipophilicity, which can impact solubility. Flexible : High degree of conformational freedom.[1] |
| Long-Chain PEG Linkers | -(PEG)n- (n > 4) | Highly Hydrophilic : Significantly improves aqueous solubility. Highly Flexible : Can sometimes lead to an entropic penalty upon binding. |
| Rigid Linkers (e.g., Piperazine-based) | -(Piperazine)- | Constrained Conformation : Can pre-organize the PROTAC for optimal binding. Improved Metabolic Stability : Less prone to enzymatic degradation.[1] |
Table 1: Comparison of Physicochemical Properties of Common PROTAC Linkers. This table summarizes the key physicochemical characteristics of different classes of PROTAC linkers, highlighting the properties of this compound in comparison to other established linker types.
Performance Comparison in Protein Degradation
The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein, typically quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following table presents a compilation of data from various studies to illustrate the impact of linker type and length on degradation efficiency.
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | < 12 | No degradation | - | [2] |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | 21 | 3 | 96 | [2] |
| Bruton's Tyrosine Kinase (BTK) | PEG-based | Varied | <10 | >85 | [3] |
| Estrogen Receptor α (ERα) | PEG | 12 | Less Potent | - | [4] |
| Estrogen Receptor α (ERα) | PEG | 16 | More Potent | - | [4][] |
| CRBN (Homo-PROTAC) | PEG | 8 | Optimal | - | [4] |
Table 2: Impact of Linker Type and Length on PROTAC Degradation Efficacy. This table provides a comparative overview of the degradation performance of PROTACs with different linkers against various targets, showcasing the critical role of linker optimization.
Based on the trends observed with short-chain PEG linkers, a PROTAC incorporating this compound is expected to be effective, provided that the linker length is sufficient to span the distance between the target protein and the E3 ligase without inducing steric clash. The optimal length, however, is highly dependent on the specific target and E3 ligase pair and must be determined empirically.[4]
Experimental Protocols for PROTAC Evaluation
Accurate and reproducible experimental data are essential for the rational design and optimization of PROTACs. The following are detailed methodologies for key experiments cited in this guide.
Western Blotting for Protein Degradation
This is a standard and widely used technique to quantify the reduction in the level of a target protein following PROTAC treatment.[1]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare the samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
Cellular Permeability Assays
The ability of a PROTAC to cross the cell membrane is crucial for its activity. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common method to assess passive permeability.
Materials:
-
PAMPA plate (with a lipid-coated artificial membrane)
-
Donor and acceptor well plates
-
PROTAC compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
UV-Vis plate reader or LC-MS/MS
Procedure:
-
Prepare Solutions: Dissolve the PROTAC in PBS to create the donor solution. Fill the acceptor wells with PBS.
-
Assay Assembly: Add the donor solution to the donor wells of the PAMPA plate. Place the PAMPA membrane onto the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (V_A / (Area × time)) × ([Drug]_acceptor / [Drug]_donor)
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for PROTAC-mediated protein degradation. Surface Plasmon Resonance (SPR) is a powerful technique to study the kinetics and affinity of these interactions.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified target protein, E3 ligase, and PROTAC
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize the E3 ligase onto the sensor chip surface.
-
Binary Interaction Analysis: Inject varying concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Ternary Complex Formation: Inject a pre-incubated mixture of the target protein and varying concentrations of the PROTAC over the immobilized E3 ligase.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (ka, kd) and the apparent affinity of the ternary complex. An increase in affinity compared to the binary interactions indicates positive cooperativity.
Visualizing PROTAC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC Mechanism of Action.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Br-PEG3-ethyl acetate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Br-PEG3-ethyl acetate (B1210297), a specialized chemical used in research and drug development. The procedural guidance herein is intended to supplement, not replace, institution-specific safety protocols.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as butyl rubber or neoprene. Nitrile gloves are not generally recommended for prolonged contact with similar acetate esters.[1]
-
Skin Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.[1]
-
Respiratory Protection: All handling of Br-PEG3-ethyl acetate waste should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[1]
Comparative Data of Related Compounds
To provide a contextual understanding of potential hazards, the following table summarizes key data for ethyl acetate and ethyl bromoacetate (B1195939). It is crucial to recognize that the addition of a PEG-3 linker will alter the physicochemical properties of this compound.
| Property | Ethyl Acetate | Ethyl Bromoacetate | Potential Implication for this compound |
| Formula | C4H8O2[2] | C4H7BrO2[3] | The PEG chain will increase the molecular weight and likely alter solubility. |
| Appearance | Colorless liquid[4] | Colorless to yellow liquid[3][5] | Likely a liquid, color should be noted. |
| Odor | Fruity[4] | Fruity, pungent[3] | May have a characteristic odor. |
| Boiling Point | 77 °C (170.6 °F)[6] | 158 °C (316 °F)[3] | The PEG chain will significantly increase the boiling point. |
| Flash Point | -4 °C (24.8 °F)[4] | 47 °C (117 °F)[3] | Flammability is a key concern; treat as flammable. |
| Solubility in Water | Soluble[6] | Insoluble[3][5] | The PEG chain will likely increase water solubility compared to ethyl bromoacetate. |
| Hazards | Highly flammable, eye irritant, may cause drowsiness[4][7] | Toxic if inhaled, swallowed, or in contact with skin; lachrymator[3][8] | Assume high toxicity and handle with extreme caution. |
Step-by-Step Disposal Protocol
The disposal of this compound must be approached with the understanding that it is a potentially hazardous, uncharacterized substance.
-
Consult Institutional Guidelines: The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) office. They will provide specific procedures based on your facility's waste management program and local regulations.
-
Waste Characterization: Treat this compound as a hazardous waste. Do not mix it with other waste streams unless explicitly permitted by your EHS department. Based on its structure, it should be considered both flammable and toxic.
-
Segregation and Storage:
-
Collect waste this compound in a designated, properly labeled, and chemically compatible container. A polyethylene (B3416737) or glass container is generally suitable.[1]
-
The container must be sealed to prevent the release of vapors.
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and direct sunlight.[9]
-
Ensure the storage area is separate from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
-
-
Labeling: Affix a completed hazardous waste label to the container before adding any waste. The label should clearly identify the contents as "Hazardous Waste: this compound" and include any known hazard information.
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the absorbent material into a sealed container for disposal as hazardous waste.
-
Ventilate the area of the spill.
-
For larger spills, evacuate the area and contact your institution's emergency response team.
-
-
Final Disposal: The sealed and labeled waste container must be transferred to your institution's hazardous waste management facility for final disposal by a licensed chemical destruction contractor. Methods may include controlled incineration with flue gas scrubbing.[9] Do not discharge this compound to sewer systems or dispose of it in regular trash.[9]
Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]
- 4. uwm.edu [uwm.edu]
- 5. crystlechemipharma.com [crystlechemipharma.com]
- 6. media.laballey.com [media.laballey.com]
- 7. rcilabscan.com [rcilabscan.com]
- 8. Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. targetmol.com [targetmol.com]
Essential Safety and Logistical Information for Handling Br-PEG3-ethyl acetate
Hazard Identification and Risk Assessment
Due to the absence of a specific SDS, a risk assessment must be conducted based on the hazards of structurally similar compounds.
-
Ethyl Acetate (B1210297) Moiety : This component suggests that the compound may be flammable and can cause serious eye irritation.[3][4][5] Vapors may cause drowsiness or dizziness.[3][5] Repeated exposure may lead to skin dryness or cracking.[3][5]
-
Brominated Alkyl Component : Organic bromides can be irritants and may be harmful if they come into contact with the skin or are inhaled.[6] Upon decomposition, they can release hydrogen bromide gas.
-
Polyethylene (B3416737) Glycol (PEG) Linker : PEGs are generally considered to have low toxicity and are biodegradable.[7][8][9][10] However, they can act as penetration enhancers, which may increase the absorption of other hazardous components of the molecule through the skin.[11]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling Br-PEG3-ethyl acetate.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a common choice in laboratory settings, but they have poor compatibility with ethyl acetate.[12] Therefore, it is recommended to use thicker gloves, such as butyl rubber or neoprene, or to double-glove with nitrile gloves, ensuring they are changed frequently and immediately upon contamination.[12][13] |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory to protect against splashes.[13] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during transfers of large volumes.[13] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to protect against splashes and potential flash fires.[14] |
| Respiratory Protection | NIOSH-approved Respirator | Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
-
Ventilation : All work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ignition Sources : Keep the compound away from heat, sparks, open flames, and other sources of ignition.[3][4][5][15] Use non-sparking tools and explosion-proof equipment.[3][5][12][15]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5][15] The storage area should be designated for flammable liquids.
-
Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]
Spill and Emergency Procedures
Immediate and appropriate response to a spill is crucial to prevent injury and further contamination.
Emergency Workflow
Caption: Workflow for responding to a chemical spill.
Decontamination:
Decontamination involves a four-step process of deactivating, decontaminating, cleaning, and disinfecting the affected area.[16] For a spill of this compound, the primary focus is on physical removal and chemical neutralization.
-
Absorb : Use an inert absorbent material, such as vermiculite (B1170534) or sand, to absorb the spill.[6][12]
-
Collect : Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.[12][17]
-
Clean : Clean the spill area with soap and water.[18]
-
Ventilate : Ensure the area is well-ventilated during and after the cleanup.[15]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Disposal Workflow
Caption: Step-by-step chemical waste disposal process.
Waste Management:
-
Segregation : Do not mix this compound waste with other waste streams, especially not with incompatible chemicals.[12] It should be collected in a container designated for halogenated organic waste.
-
Container : Use a clearly labeled, sealed, and compatible container for waste collection.[12][17]
-
Disposal : The final disposal of the hazardous waste must be handled by a licensed chemical waste disposal contractor in accordance with local, state, and federal regulations.[17] Do not pour this chemical down the drain.[12]
By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. media.laballey.com [media.laballey.com]
- 4. geneseo.edu [geneseo.edu]
- 5. uwm.edu [uwm.edu]
- 6. ehs.providence.edu [ehs.providence.edu]
- 7. go.drugbank.com [go.drugbank.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use -Toxicological Research [koreascience.kr]
- 10. jillcarnahan.com [jillcarnahan.com]
- 11. The Dirty Dozen: PEG Compounds and their contaminants - David Suzuki Foundation [davidsuzuki.org]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. hsa.ie [hsa.ie]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chempoint.com [chempoint.com]
- 16. Keeping Your Cleanroom Clean: A Four Step Process - Guardian Medical Systems [guardianmed.net]
- 17. targetmol.com [targetmol.com]
- 18. Decontamination methods | Research Starters | EBSCO Research [ebsco.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
